Aminoindanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-amino-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-9(11)6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6,10H2 |
InChI Key |
HDXFCPZKMFTOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(N)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (1R,2S)-cis-1-Amino-2-indanol from Indene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (1R,2S)-cis-1-Amino-2-indanol, a chiral building block of significant interest in medicinal and organic chemistry, notably as a key intermediate in the synthesis of the HIV protease inhibitor Indinavir. The primary focus of this document is the synthetic route commencing from indene (B144670), proceeding via an enantioselective epoxidation to indene oxide, followed by a stereoselective ring-opening to afford the target cis-amino alcohol.
Introduction
(1R,2S)-cis-1-Amino-2-indanol is a valuable chiral auxiliary and a critical component in the synthesis of various pharmaceuticals. Its rigid bicyclic structure and the defined stereochemistry of the amino and hydroxyl groups are pivotal for its applications in asymmetric synthesis and as a ligand for metal catalysts. The synthesis described herein is a well-established and efficient method that employs a Jacobsen-Katsuki epoxidation for the enantioselective formation of the epoxide intermediate, followed by a Ritter reaction to introduce the amino functionality with the desired cis-stereochemistry.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations:
-
Enantioselective Epoxidation of Indene: Indene is subjected to an asymmetric epoxidation to yield (1S,2R)-indene oxide. This step is crucial for establishing the desired absolute stereochemistry.
-
Ritter Reaction and Hydrolysis: The resulting (1S,2R)-indene oxide undergoes a Ritter reaction with a nitrile, typically acetonitrile (B52724), in the presence of a strong acid. This is followed by hydrolysis of the intermediate oxazoline (B21484) to furnish (1R,2S)-cis-1-Amino-2-indanol.
Data Presentation
The following tables summarize the quantitative data associated with the key steps of the synthesis.
Table 1: Enantioselective Epoxidation of Indene to (1S,2R)-Indene Oxide
| Parameter | Value | Reference |
| Catalyst | (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) | [1] |
| Oxidant | Sodium hypochlorite (B82951) (NaOCl) solution | [1] |
| Phase Transfer Co-catalyst | 4-Phenylpyridine (B135609) N-oxide | [1] |
| Solvent | Dichloromethane (B109758) and Hexanes | [1] |
| Reaction Temperature | 0 to 2 °C | [1] |
| Typical Yield | 71% | [1] |
| Enantiomeric Excess (ee) | 84-86% | [1] |
Table 2: Ritter Reaction and Hydrolysis of (1S,2R)-Indene Oxide
| Parameter | Value | Reference |
| Reagents | Fuming sulfuric acid (27-33% SO₃), Acetonitrile | [1] |
| Solvent | Acetonitrile and Hexanes | [1] |
| Reaction Temperature | -5 to 0 °C | [1] |
| Intermediate | Oxazoline | [2] |
| Hydrolysis Conditions | Water, followed by basification with NaOH | [1] |
| Overall Yield from Indene | 50% (after purification and enantioenrichment) | [3] |
| Final Enantiomeric Excess (ee) | >99% (after crystallization with L-tartaric acid) | [2][3] |
Experimental Protocols
Part A: (1S,2R)-Indene oxide[1]
-
A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a thermocouple is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.
-
The resulting brown mixture is cooled to -5°C.
-
A cold sodium hypochlorite (NaOCl) solution (191 mL, 1.7 M) is added slowly with vigorous stirring, maintaining the reaction temperature between 0°C and 2°C.
-
After the complete addition of the bleach, the reaction is stirred for an additional hour at 0°C.
-
Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite.
-
The filter cake is washed with dichloromethane (2 x 50 mL).
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is removed.
-
The organic layer is washed with saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate, filtered, and concentrated by rotary evaporation.
-
The crude product is purified by short path vacuum distillation to yield (1S,2R)-indene oxide as a colorless to slightly yellow liquid.
Part B: (1S,2R)-1-Aminoindan-2-ol (crude)[1]
-
A dry, 1000-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, two addition funnels, and a thermocouple is charged with dry acetonitrile (100 mL) and cooled to -5°C under a nitrogen atmosphere.
-
With vigorous stirring, fuming sulfuric acid (20 mL, 27-33% SO₃) is added slowly.
-
A solution of (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL) is added dropwise, maintaining the temperature below 0°C.
-
The reaction mixture is stirred for 30 minutes at 0°C.
-
The reaction is quenched by the slow addition of water (150 mL), keeping the temperature below 10°C.
-
The mixture is then heated to 60°C and stirred for 2 hours to effect hydrolysis of the intermediate oxazoline.
-
After cooling to room temperature, the layers are separated.
Part C: (1S,2R)-1-Aminoindan-2-ol (purified)[1]
-
The aqueous solution from Part B is transferred to a flask and 1-butanol (B46404) (100 mL) is added.
-
A 50% aqueous sodium hydroxide (B78521) solution is added slowly with cooling to maintain the temperature below 30°C until the pH of the mixture reaches 12-13.
-
The 1-butanol layer is separated, and the aqueous layer is extracted with another 100 mL of 1-butanol.
-
The combined butanol extracts are concentrated under reduced pressure.
-
The resulting residue is dissolved in hot isopropanol, and the solution is allowed to cool to room temperature and then in an ice bath to induce crystallization.
-
The white, crystalline product is collected by filtration, washed with cold isopropanol, and dried under vacuum.
-
For enantioenrichment to >99% ee, the product can be recrystallized as its L-tartaric acid salt.[2][3]
Mandatory Visualizations
Reaction Pathway
Caption: Synthetic pathway from indene to (1R,2S)-cis-1-Amino-2-indanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of (1R,2S)-cis-1-Amino-2-indanol from indene via indene oxide is a robust and well-documented procedure that provides access to this important chiral building block in high enantiomeric purity. The key steps, Jacobsen epoxidation and the Ritter reaction, are highly stereoselective, ensuring the desired cis-configuration of the final product. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Enantioselective Synthesis of cis-1-Aminoindan-2-ol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-cis-1-Aminoindan-2-ol is a chiral bicyclic amino alcohol of significant importance in the pharmaceutical industry and asymmetric synthesis. Its rigid conformational structure makes it a highly effective chiral auxiliary and a ligand for asymmetric catalysts.[1][2] Most notably, it is a critical chiral building block for the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor that has played a crucial role in antiretroviral therapy.[3][4] The precise stereochemical arrangement of the amino and hydroxyl groups is paramount for its biological activity and its efficacy in inducing chirality. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access enantiomerically pure cis-1-aminoindan-2-ol has been a major focus of chemical research.[2][5]
This technical guide provides an in-depth overview of the core enantioselective strategies for the synthesis of cis-1-aminoindan-2-ol. It details the primary synthetic routes, presents comparative quantitative data, and provides detailed experimental protocols for key methodologies, aiming to serve as a comprehensive resource for professionals in organic synthesis and drug development.
Key Synthetic Strategies
The enantioselective synthesis of cis-1-aminoindan-2-ol can be broadly categorized into four main approaches:
-
Asymmetric Epoxidation of Indene (B144670) followed by Ritter Reaction: A highly efficient and widely used chemoenzymatic route that establishes the desired stereochemistry early in the synthesis.
-
Kinetic Resolution of Racemic Intermediates: Enzymatic methods are employed to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of two enantiopure streams.
-
Biocatalytic Dihydroxylation: The use of whole-cell microbial systems to perform stereoselective dihydroxylation of indene, offering a green chemistry approach to a key chiral intermediate.
-
Chiral Pool Synthesis: An approach that begins with a readily available, enantiopure starting material from the chiral pool, such as an amino acid or a product of asymmetric dihydroxylation.
Asymmetric Epoxidation and Ritter Reaction Pathway
This is one of the most practical and well-documented methods for the large-scale production of enantiopure cis-1-aminoindan-2-ol. The strategy involves two key steps: the enantioselective epoxidation of indene to form a chiral indene oxide, followed by a regio- and stereoselective Ritter reaction that installs the amino group and sets the final cis stereochemistry.
The epoxidation is famously catalyzed by a chiral manganese-salen complex, known as the Jacobsen catalyst.[6] This reaction is highly effective, yielding the chiral epoxide with good enantioselectivity. The subsequent step is an acid-catalyzed reaction with a nitrile (e.g., acetonitrile), where the nitrile acts as a nucleophile, attacking the epoxide to form a stable five-membered oxazoline (B21484) intermediate. This intramolecular cyclization proceeds with an inversion of configuration at one center, establishing the desired cis relationship between the newly formed amino group and the existing hydroxyl group. Final hydrolysis of the oxazoline yields the target molecule.[2]
Data Presentation
| Catalyst/Reagent | Step | Substrate | Yield (%) | ee (%) | Reference |
| (S,S)-Jacobsen Catalyst | Epoxidation | Indene | 89 | 88 | [2] |
| Fuming H₂SO₄ / Acetonitrile (B52724) | Ritter Reaction | (1S,2S)-Indene Oxide | ~50 (overall) | >99 (after cryst.) | [2] |
| (R,R)-Mn-Salen / NaOCl | Epoxidation | Indene | - | 80-85 | [7] |
Experimental Protocol: (1S,2R)-1-Aminoindan-2-ol Synthesis
(Adapted from Organic Syntheses, Coll. Vol. 10, p.43; Vol. 76, p.46)
Part A: (1S,2S)-Indene oxide
-
A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, and a thermocouple.
-
The flask is charged with indene (29.0 g, 0.25 mol), dichloromethane (B109758) (30 mL), (S,S)-Jacobsen catalyst (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine (B135609) N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.
-
The mixture is cooled to -5°C. A cold sodium hypochlorite (B82951) solution (191 mL, 1.7 M) is added slowly while vigorously stirring and maintaining the internal temperature between 0°C and 2°C.
-
After the addition is complete, the reaction is stirred for an additional 1 hour at 0°C.
-
Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite. The filter cake is washed with dichloromethane (2 x 50 mL).
-
The organic layer of the filtrate is separated, washed with saturated aqueous NaCl, dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.
-
The crude epoxide is isolated by short-path vacuum distillation (bp 58-60°C at 0.025 mm Hg) to yield approximately 24.0 g of (1S,2S)-indene oxide with 84-86% ee.[1]
Part B: (1S,2R)-1-Aminoindan-2-ol (Crude)
-
A dry 1000-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, two addition funnels, and a thermocouple under a nitrogen atmosphere.
-
Dry acetonitrile (100 mL) is added and cooled to -5°C.
-
Fuming sulfuric acid (20 mL, 27-33% SO₃) is added slowly, followed by the dropwise addition of a solution of the indene oxide from Part A (26.0 g, 0.197 mol) in dry hexanes (200 mL). The temperature is maintained below 0°C.
-
The reaction is stirred for 1 hour at 0°C, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The mixture is cooled to 0°C, and water (200 mL) is added slowly, keeping the temperature below 20°C.
-
The biphasic mixture is transferred to a flask and heated to reflux for 2 hours to hydrolyze the oxazoline intermediate. After cooling, the layers are separated. The aqueous layer contains the crude product.[1]
Part C: Purification of (1S,2R)-1-Aminoindan-2-ol
-
The aqueous solution from Part B is placed in a 500-mL flask with 1-butanol (B46404) (100 mL).
-
A 50% aqueous solution of sodium hydroxide (B78521) is added slowly with ice bath cooling to maintain the temperature below 30°C until the pH reaches 12-13.
-
The 1-butanol layer is separated, and the aqueous layer is extracted again with 1-butanol (100 mL).
-
The combined butanol extracts are concentrated under vacuum. The residue is dissolved in hot toluene (B28343) (150 mL) and treated with a solution of L-tartaric acid (15 g) in water (15 mL).
-
The mixture is heated to reflux, then cooled slowly to room temperature, and finally cooled to 0°C for 2 hours to crystallize the tartrate salt.
-
The salt is collected by filtration, washed with cold toluene, and then treated with aqueous NaOH to liberate the free amine, which is extracted with 1-butanol.
-
The butanol is removed under vacuum, and the resulting solid is recrystallized from toluene to afford pure (1S,2R)-1-aminoindan-2-ol with >99% ee.[1]
Enzymatic Kinetic Resolution Pathway
This chemoenzymatic strategy relies on the kinetic resolution of a racemic intermediate, typically trans-1-azido-2-indanol. The synthesis begins with the non-stereoselective epoxidation of indene, followed by ring-opening with an azide (B81097) source (e.g., sodium azide) to produce the racemic trans-azido alcohol.
A lipase, such as Lipase PS from Pseudomonas cepacia, is then used to selectively acylate one of the enantiomers in the presence of an acyl donor like isopropenyl acetate. This results in a mixture of an acylated enantiomer (e.g., (1R,2R)-azido acetate) and the unreacted enantiomer ((1S,2S)-azido alcohol), both with high enantiomeric excess. These two compounds can be easily separated chromatographically. Each enantiopure stream can then be converted to the corresponding enantiomer of cis-1-aminoindan-2-ol through a two-step sequence: inversion of the C2 stereocenter (e.g., via Mitsunobu reaction) followed by reduction of the azide group to an amine.[8]
References
- 1. Metabolic engineering of indene bioconversion in Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioconversion of indene to cis (1S,2R) indandiol and trans (1R,2R) indandiol by Rhodococcus species | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Aminoindanol Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Amino-2-indanol and its derivatives are a critical class of chiral compounds extensively utilized as catalysts, chiral auxiliaries in asymmetric synthesis, and as key structural motifs in pharmaceuticals.[1] A notable example is the inclusion of (1S, 2R)-1-amino-2-indanol in the structure of Indinavir, a clinically effective HIV protease inhibitor.[1] The efficacy of these molecules is intrinsically linked to their rigid, conformationally constrained bicyclic structure, which provides a well-defined stereochemical environment.[1] This inherent rigidity is not only key to their chemical function but also makes them ideal candidates for detailed structural elucidation using a variety of spectroscopic techniques.
This technical guide provides an in-depth overview of the core spectroscopic methods used to characterize aminoindanol derivatives. It covers the principles of each technique, detailed experimental protocols, and a summary of key quantitative data. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to apply these methods for structural verification, purity assessment, and stereochemical determination.
Core Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound derivatives. Each technique provides unique and complementary information regarding the molecular structure, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are routinely employed to confirm the molecular structure and stereochemistry.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The signals for the protons on the stereogenic carbons (C1 and C2) are particularly important for confirming the cis or trans relationship.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts of the aromatic and aliphatic carbons are characteristic of the indanol core.[2]
-
Chiral NMR: Enantiomeric purity can be assessed using chiral solvating agents (e.g., Mosher's acid) or chiral lanthanide shift reagents, which induce separate signals for the different enantiomers in a racemic mixture.[3][4]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
-
Electron Ionization (EI-MS): Provides a characteristic fragmentation pattern that can serve as a molecular fingerprint.
-
Electrospray Ionization (ESI-MS): A soft ionization technique ideal for determining the molecular weight of the parent molecule with minimal fragmentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to their polarity, this compound derivatives often require derivatization to increase their volatility for GC analysis. Silylation is a common technique where active hydrogens on the amine and hydroxyl groups are replaced with groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Key Vibrations: For this compound derivatives, characteristic peaks include O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹).[6] The presence of intramolecular hydrogen bonding between the hydroxyl and amino groups is a key feature that can be observed.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
-
Electronic Transitions: this compound derivatives exhibit absorption bands in the UV region, primarily due to π → π* transitions within the aromatic benzene (B151609) ring.[7] The position and intensity of these bands can be influenced by substituents on the aromatic ring and the solvent used.
Chiroptical Spectroscopy
These techniques are indispensable for studying the stereochemistry of chiral molecules like this compound derivatives.
-
Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD spectra provide detailed information about the absolute configuration and conformation in solution.[6]
-
Electronic Circular Dichroism (ECD): The electronic equivalent of VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. It is highly sensitive to the stereochemical arrangement of the chromophores and is a powerful tool for assigning the absolute configuration of chiral centers.[8][9]
Spectroscopic Data Summary
The following tables summarize typical quantitative data for cis-1-amino-2-indanol, which serves as a benchmark for its derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (1R,2S)-(+)-1-Amino-2-indanol (Solvent: CDCl₃. Note: Chemical shifts can vary slightly based on solvent and concentration.)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C1-H | ~4.3 | - |
| C2-H | ~4.7 | - |
| C3-H₂ | ~2.8 (dd), ~3.1 (dd) | - |
| Aromatic-H | 7.2 - 7.4 (m) | - |
| C1 | - | ~60 |
| C2 | - | ~75 |
| C3 | - | ~39 |
| Aromatic C | - | ~124-128 |
| Aromatic C (quaternary) | - | ~140-142 |
Table 2: Key IR Absorption Frequencies for cis-1-Amino-2-indanol
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| O-H / N-H stretch | 3200 - 3600 | Broad, indicates hydrogen bonding |
| Aromatic C-H stretch | 3000 - 3100 | Sharp peaks |
| Aliphatic C-H stretch | 2850 - 3000 | Sharp peaks |
| Aromatic C=C stretch | 1400 - 1600 | Multiple sharp bands |
| C-O stretch | 1050 - 1150 | Strong band |
Table 3: Typical UV-Vis Absorption Maxima (λmax)
| Compound Family | λmax Range (nm) | Transition Type |
| This compound Derivatives | ~260 - 280 | π → π* (Aromatic Ring) |
Table 4: Common Mass Spectrometry Fragmentation Patterns for Silylated Derivatives
| Derivative | Common Fragment Ions | Description |
| TBDMS Derivatives | [M-15]⁺, [M-57]⁺ | Loss of CH₃, Loss of tert-butyl (C₄H₉) |
| TMS Derivatives | [M-15]⁺ | Loss of CH₃ |
Experimental Protocols & Workflows
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
General Workflow for Spectroscopic Characterization
The characterization of a newly synthesized this compound derivative typically follows a logical progression of spectroscopic analyses to confirm its structure, purity, and stereochemistry.
Complementary Nature of Spectroscopic Data
No single technique provides a complete picture. The power of spectroscopic analysis lies in integrating data from multiple methods to build a comprehensive and unambiguous structural assignment.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[2]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Methodology: GC-MS with Silylation
-
Derivatization:
-
Place a small, accurately weighed amount of the sample (~1 mg) into a micro vial and thoroughly dry it under vacuum or a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) in an appropriate solvent like acetonitrile (B52724) or pyridine.
-
Heat the mixture (e.g., 60-100 °C) for a specified time (30 min to 4 hours) to ensure complete derivatization.
-
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer). Use a capillary column suitable for separating the derivatives (e.g., a nonpolar SLB-5ms column).
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Use a temperature program that effectively separates the components.
-
Acquire mass spectra over a relevant m/z range (e.g., 50-600 amu) in EI mode.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with library data or interpret the fragmentation based on known pathways.
Methodology: FTIR Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr (potassium bromide) pellet by finely grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquids/Solutions: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder (or pure solvent) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and assign them to the functional groups present in the molecule.
Conclusion
The structural and stereochemical integrity of this compound derivatives is paramount to their function in catalysis and medicine. A comprehensive spectroscopic analysis, integrating data from NMR, MS, IR, and chiroptical methods, provides the necessary framework for complete characterization. The protocols and data presented in this guide offer a robust starting point for researchers working with this important class of molecules, ensuring high-quality, reliable, and reproducible results.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Chiral Resolution of Racemic cis-Aminoindanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure cis-1-amino-2-indanol is a critical chiral building block in modern organic and medicinal chemistry.[1][2] Its rigid, bicyclic structure makes it an invaluable component in the synthesis of chiral ligands, auxiliaries, and catalysts for asymmetric transformations.[1][3] Notably, the (1S, 2R)-enantiomer is a key structural motif in the potent HIV protease inhibitor, Indinavir, marketed as Crixivan®.[3] Given the stereospecific nature of pharmacological activity, the efficient separation of the racemic mixture of cis-aminoindanol into its constituent enantiomers is of paramount importance. This technical guide provides an in-depth overview of the primary methods for the chiral resolution of racemic cis-aminoindanol, with a focus on diastereomeric crystallization, enzymatic resolution, and chromatographic separation. Detailed experimental protocols and comparative quantitative data are presented to aid researchers in selecting and implementing the most suitable resolution strategy for their specific needs.
Diastereomeric Crystallization
Diastereomeric crystallization is a classical and widely employed method for chiral resolution on an industrial scale. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amino alcohol is recovered by treating the isolated diastereomeric salt with a base.
Key Resolving Agents
Several chiral acids have been successfully utilized as resolving agents for racemic cis-aminoindanol. The choice of the resolving agent is crucial and can significantly impact the efficiency of the resolution process.
-
Tartaric Acid: Tartaric acid, a readily available and inexpensive chiral resolving agent, has been effectively used for the complete resolution of cis--aminoindanol.[1]
-
(S)-2-Phenylpropionic Acid: This resolving agent has demonstrated high efficiency in selectively crystallizing the ammonium (B1175870) salt formed with (1R, 2S)-1-amino-2-indanol.[1][4]
Quantitative Data for Diastereomeric Crystallization
| Resolving Agent | Target Enantiomer | Yield (%) | Enantiomeric Excess (de/ee%) | Reference |
| L-Tartaric Acid | (1S, 2R)-aminoindanol | 50% (overall from indene) | >99% ee | [3] |
| (S)-2-Phenylpropionic Acid | (1R, 2S)-aminoindanol | 35 | 99% de | [1][4] |
Experimental Protocol: Resolution with (S)-2-Phenylpropionic Acid
This protocol is a representative example of a diastereomeric crystallization process.
-
Salt Formation: Dissolve racemic cis-1-amino-2-indanol in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Addition of Resolving Agent: Add 0.5 equivalents of (S)-2-phenylpropionic acid to the solution. The use of a sub-stoichiometric amount of the resolving agent is often optimal for achieving high diastereomeric excess in the crystalline salt.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((1R, 2S)-1-aminoindanol)-(S)-2-phenylpropionic acid).
-
Isolation: Isolate the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium hydroxide (B78521) solution).
-
Extraction and Purification: Separate the organic layer, which now contains the free (1R, 2S)-1-amino-2-indanol. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the enantiomerically enriched product.
-
Recovery of Resolving Agent: The aqueous layer containing the sodium salt of (S)-2-phenylpropionic acid can be acidified to recover the resolving agent for reuse.[1]
Caption: Workflow for Diastereomeric Crystallization.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. This kinetic resolution strategy relies on the ability of enzymes, typically lipases or proteases, to selectively acylate or hydrolyze one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.
Key Enzymes and Reactions
-
Pseudomonas cepacia Lipase (B570770) (PSL): This lipase has been used for the R-selective acylation of N-Cbz protected racemic cis-1-amino-2-indanol with vinyl acetate (B1210297) as the acyl donor.[1]
-
Candida antarctica Lipase B (CAL-B): Immobilized CAL-B (Novozym 435®) has been employed in a continuous-flow system for the selective N-acetylation of (1S, 2R)-1-amino-2-indanol using ethyl acetate as the acyl donor.[5]
Quantitative Data for Enzymatic Resolution
| Enzyme | Substrate | Reaction Type | Product (Yield, ee%) | Unreacted Enantiomer (Yield, ee%) | Reference |
| Pseudomonas cepacia Lipase (PSL) | N-Cbz protected cis-aminoindanol | R-selective acylation | R-acylated (43%, >99% ee) | S-enantiomer | [1] |
| Candida antarctica Lipase B (CAL-B) | cis-aminoindanol | (1S, 2R)-selective N-acetylation | N-acetyl-(1S, 2R)-aminoindanol (50% conversion, 99% ee) | (1R, 2S)-aminoindanol | [5] |
Experimental Protocol: Continuous-Flow Enzymatic Resolution with CAL-B
This protocol highlights a modern and efficient approach to enzymatic resolution.
-
System Setup: A continuous-flow reactor is packed with immobilized Candida antarctica lipase B (Novozym 435®).
-
Substrate Solution: A solution of racemic cis-1-amino-2-indanol is prepared in a suitable organic solvent (e.g., THF) with ethyl acetate serving as the acyl donor.
-
Flow Reaction: The substrate solution is continuously pumped through the packed-bed reactor at a controlled flow rate (e.g., 0.1 mL/min) to achieve a specific residence time (e.g., 64 minutes).[5]
-
Collection: The effluent from the reactor, containing a mixture of the acylated (1S, 2R)-enantiomer and the unreacted (1R, 2S)-enantiomer, is collected.
-
Separation: The acylated and unreacted enantiomers are separated by standard chromatographic techniques (e.g., column chromatography).
-
Deprotection (if necessary): The N-acetyl group can be removed from the acylated enantiomer by hydrolysis to yield the free (1S, 2R)-aminoindanol.
Caption: Workflow for Enzymatic Kinetic Resolution.
Chromatographic Resolution
Chromatographic methods offer high resolution and can be adapted for both analytical and preparative scales. The separation can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral auxiliary to form diastereomers that can be separated on a standard achiral stationary phase.
Derivatization Followed by Chromatography
A common strategy involves the derivatization of racemic cis-aminoindanol with an enantiomerically pure amino acid derivative, such as Boc-Phe-OH. The resulting diastereomeric amides can then be separated using standard silica (B1680970) gel chromatography.
Quantitative Data for Chromatographic Resolution
| Derivatizing Agent | Diastereomer 1 Yield (%) | Diastereomer 2 Yield (%) | Final Product Yield (%) | Reference |
| Boc-Phe-OH | 40 | 40 | 93 | [1][6] |
Experimental Protocol: Resolution via Diastereomeric Derivatization
-
Peptide Coupling: Racemic cis-1-amino-2-indanol is coupled with Boc-Phe-OH using standard peptide coupling reagents (e.g., a carbodiimide (B86325) like DCC or EDC and an activator like HOBt) in an appropriate solvent (e.g., dichloromethane).
-
Boc Deprotection: The Boc protecting group is removed from the resulting diastereomeric amides using a strong acid, such as trifluoroacetic acid (TFA).[3]
-
Chromatographic Separation: The mixture of diastereomeric phenylalanine amides is separated by column chromatography on silica gel.[6]
-
Amide Bond Cleavage: The separated diastereomers are individually subjected to hydrolysis (e.g., using sodium methoxide) to cleave the amide bond and liberate the respective enantiomerically pure cis-1-amino-2-indanol.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Complex Stereochemistry of Aminoindanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aminoindanol, a chiral bicyclic amino alcohol, is a critical building block in modern asymmetric synthesis and drug discovery. Its rigid structure and well-defined stereochemical orientations make it an invaluable chiral auxiliary and a key component in numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir. This technical guide provides an in-depth exploration of the structure and stereochemistry of this compound's four stereoisomers. It details experimental protocols for their separation and characterization using chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, and presents quantitative data in structured tables for ease of comparison.
Structure and Stereoisomers of this compound
This compound possesses two chiral centers, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the amino and hydroxyl groups on the five-membered ring defines them as either cis or trans.
-
cis-Aminoindanol : The amino and hydroxyl groups are on the same side of the indane ring. The two cis enantiomers are (1R,2S)-aminoindanol and (1S,2R)-aminoindanol.
-
trans-Aminoindanol : The amino and hydroxyl groups are on opposite sides of the indane ring. The two trans enantiomers are (1R,2R)-aminoindanol and (1S,2S)-aminoindanol.
The conformational rigidity of the indane skeleton is a key feature, limiting the number of accessible conformations and thus enhancing stereochemical control in asymmetric reactions.[1]
Experimental Protocols for Stereochemical Elucidation
The precise determination of the stereochemistry of this compound isomers is crucial for their application. The following sections detail the key experimental techniques used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of all four stereoisomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based and cyclodextrin-based CSPs have shown to be effective for the separation of amino alcohols.[2]
Experimental Protocol: Separation of this compound Stereoisomers
This protocol is adapted from a method demonstrating the separation of both cis and trans enantiomeric pairs on a cyclofructan-based CSP.[3]
-
Instrumentation:
-
Agilent 1260 Infinity HPLC system (or equivalent) with a degasser, quaternary pump, autosampler, column thermostat, and a diode-array detector.
-
-
Chiral Stationary Phase:
-
Larihc CF6-P HPLC column (150 mm × 4.6 mm, 5-µm particle diameter).
-
-
Mobile Phase Preparation:
-
For normal-phase separation: Hexane and ethanol (B145695) (HPLC grade). A recommended starting condition is 80:20 (v/v) hexane:ethanol.[3]
-
Additives: A combination of trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) is recommended to improve peak shape and resolution. A typical concentration is 0.3% (v/v) TFA and 0.2% (v/v) TEA in the ethanol portion of the mobile phase.[3]
-
-
Sample Preparation:
-
Dissolve the this compound sample in ethanol at a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 263 nm[4]
-
-
Data Analysis:
-
Identify the peaks corresponding to each stereoisomer based on their retention times.
-
Calculate the enantiomeric excess (ee%) and diastereomeric ratio (dr) by integrating the peak areas.
-
| Stereoisomer | Retention Time (t_R, min) |
| (1S,2S)-(+)-trans-1-amino-2-indanol | ~10.5 |
| (1R,2R)-(-)-trans-1-amino-2-indanol | ~11.5 |
| (1S,2R)-(-)-cis-1-amino-2-indanol | ~13.0 |
| (1R,2S)-(+)-cis-1-amino-2-indanol | ~14.5 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column condition, and exact mobile phase composition. The data presented is an estimation based on published chromatograms.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound isomers. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, and the coupling constants between the protons on C1 and C2 can help distinguish between cis and trans diastereomers. For the determination of enantiomeric excess, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed to induce chemical shift non-equivalence between the enantiomers.[5][6][7]
Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent
This protocol describes a general method for determining the enantiomeric purity of this compound using a chiral solvating agent like (R)- or (S)-BINOL (1,1'-bi-2-naphthol).[5]
-
Materials and Equipment:
-
NMR Spectrometer (400 MHz or higher recommended).
-
Standard 5 mm NMR tubes.
-
(R)- or (S)-BINOL (enantiomerically pure).
-
This compound sample.
-
Deuterated chloroform (B151607) (CDCl₃).
-
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.
-
Shake the tube gently for about 30 seconds to ensure thorough mixing and complex formation.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at 25 °C.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows splitting into two distinct resonances for the two enantiomers. Protons close to the chiral centers (e.g., H1 and H2) are the most likely to exhibit this separation.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee% = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | Aromatic: 7.15-7.30 (m, 4H), H2: 4.38 (m, 1H), H1: 4.15 (d, J=4.4 Hz, 1H), CH₂: 3.10 (dd, 1H), 2.85 (dd, 1H), NH₂/OH: broad s | Aromatic C: ~141, ~140, ~128, ~127, ~125, ~124, C2: ~74, C1: ~60, CH₂: ~40 |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | Spectra are identical to the (1S,2R) enantiomer in an achiral solvent. | Spectra are identical to the (1S,2R) enantiomer in an achiral solvent. |
| trans-Aminoindanol Isomers | The H1-H2 coupling constant is typically larger in the trans isomers compared to the cis isomers. | Chemical shifts will differ from the cis isomers, particularly for C1 and C2. |
Note: The provided NMR data is compiled from various sources and represents typical values.[4][8][9][10] Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a molecule. To perform this analysis, a single crystal of high quality is required. For amino alcohols like this compound, it is often advantageous to form a salt or a derivative to improve crystal quality.
Experimental Protocol: General Procedure for Single Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified this compound isomer (or a derivative) in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).
-
Slowly evaporate the solvent at room temperature or use vapor diffusion or slow cooling techniques to grow single crystals. For the salt bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate, crystals were obtained from a one-pot reflux synthesis using 1-propanol.[10]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Crystallographic Data for bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate [10]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
| β (°) | 93.243(2) |
| V (ų) | 2022.17(6) |
This data corresponds to a salt of cis-1-amino-2-indanol and confirms the cis relationship between the amino and hydroxyl groups through the determined crystal structure.[10]
Conclusion
The stereochemical elucidation of this compound is a multifaceted process that relies on a combination of powerful analytical techniques. Chiral HPLC provides an excellent method for the separation and quantification of all four stereoisomers. NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid and non-destructive means of determining enantiomeric purity and confirming the relative stereochemistry. Finally, single-crystal X-ray diffraction stands as the definitive method for the unambiguous assignment of both relative and absolute configuration. A thorough understanding and application of these techniques are essential for researchers and drug development professionals working with this vital chiral building block.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. (1R,2S)-1-Amino-2-indanol (136030-00-7) 1H NMR spectrum [chemicalbook.com]
- 9. (1S,2R)-(-)-cis-1-Amino-2-indanol(126456-43-7) 1H NMR [m.chemicalbook.com]
- 10. journals.iucr.org [journals.iucr.org]
The Ascendance of Aminoindanol: A Chiral Auxiliary's Journey from Discovery to Indispensable Tool in Asymmetric Synthesis
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of cis-1-aminoindan-2-ol as a cornerstone chiral auxiliary in modern organic chemistry.
Introduction
In the landscape of asymmetric synthesis, the development of effective chiral auxiliaries stands as a pivotal achievement, enabling the selective synthesis of single enantiomers of chiral molecules. Among these, cis-1-aminoindan-2-ol has emerged as a particularly versatile and powerful tool. Its rigid bicyclic structure, derived from indane, provides a well-defined steric environment that imparts high levels of stereocontrol in a variety of chemical transformations. This technical guide delves into the discovery and historical development of aminoindanol, its synthesis, and its wide-ranging applications as a chiral auxiliary, supported by quantitative data and detailed experimental protocols.
The significance of this compound was profoundly highlighted by its crucial role in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor.[1][2] This application, in particular, propelled this compound into the forefront of pharmaceutical research and process development, demonstrating its industrial viability and importance.
Discovery and Historical Context
The first synthesis of racemic cis-1-aminoindan-2-ol was reported in 1951.[1] However, its potential as a chiral auxiliary in asymmetric synthesis was not fully realized until much later. A significant turning point came with the work of E.J. Corey and his research group, who pioneered the use of chiral oxazaborolidines for the enantioselective reduction of ketones.[3] This research laid the groundwork for the application of chiral amino alcohols, like this compound, as ligands in catalysis.
The unique conformational rigidity of the this compound skeleton, where the methylene (B1212753) link between the aromatic ring and the alcohol moiety constrains the molecule, was recognized as a key advantage over more flexible auxiliaries like phenylglycinol.[1] This rigidity is instrumental in achieving high levels of diastereo- and enantioselectivity in chemical reactions. Enantiomerically pure cis-1-aminoindan-2-ol and its derivatives have been extensively utilized in asymmetric synthesis since 1991.[1]
Synthesis of Enantiomerically Pure cis-1-Aminoindan-2-ol
The practical and large-scale synthesis of enantiomerically pure cis-1-aminoindan-2-ol has been a subject of intensive research. Several effective methods have been developed, with some of the most notable contributions coming from the research groups of Senanayake and Ghosh.
Jacobsen Epoxidation Route (Senanayake et al.)
One of the most efficient and widely used methods for preparing enantiopure cis-aminoindanol involves the asymmetric epoxidation of indene (B144670) using Jacobsen's catalyst.[1] This approach provides access to either enantiomer of the chiral auxiliary in high yield and enantiomeric excess.
Experimental Protocol: Synthesis of (1S,2R)-cis-1-Aminoindan-2-ol
-
Epoxidation of Indene: To a solution of indene in a suitable solvent (e.g., chlorobenzene), (S,S)-(salen)Mn(III)Cl (0.7 mol%), and 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (3 mol%) are added. The mixture is cooled, and aqueous sodium hypochlorite (B82951) (NaOCl) is added dropwise. The reaction is monitored until completion to yield (1S,2S)-indene oxide.[1]
-
Epoxide Opening and Hydrolysis: The resulting indene oxide is then subjected to a modified Ritter reaction. Treatment with a mixture of sulfuric acid and acetonitrile, followed by hydrolysis, yields the desired (1S,2R)-cis-1-aminoindan-2-ol.[4]
Logical Relationship: Synthesis of this compound via Jacobsen Epoxidation
Caption: Synthesis of (1S,2R)-cis-1-Aminoindan-2-ol from indene.
Enzymatic Resolution Route (Ghosh et al.)
An alternative strategy developed by Ghosh and coworkers utilizes an enzymatic resolution to separate the enantiomers of a racemic intermediate.[1]
Experimental Protocol: Synthesis of (1S,2S)-Azidoindanol
-
Epoxidation and Azide (B81097) Opening: Indene is first epoxidized with a reagent like m-chloroperoxybenzoic acid (MCPBA) to form racemic indene oxide. This epoxide is then opened with sodium azide to produce racemic trans-2-azido-1-indanol.[1]
-
Enzymatic Resolution: The racemic azidoindanol is then subjected to enzymatic acylation using an immobilized lipase (B570770) (such as Lipase PS on Celite) and an acyl donor (e.g., isopropenyl acetate). The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted (1S, 2S)-azidoindanol and the acylated (1R, 2R)-azido acetate, both with high enantiomeric excess.[1] The desired this compound can then be obtained through subsequent chemical transformations.
Applications in Asymmetric Synthesis
The utility of cis-1-aminoindan-2-ol as a chiral auxiliary is broad, finding application in a range of carbon-carbon bond-forming reactions and reductions.
Aldol (B89426) Reactions
Ghosh and coworkers demonstrated the effectiveness of an this compound-derived oxazolidinone as a chiral auxiliary in asymmetric syn-aldol reactions.[1] The rigid framework of the auxiliary enforces a specific conformation of the enolate, leading to high diastereoselectivity.
| Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| Propionaldehyde | >99% | 85 |
| Isobutyraldehyde | >99% | 82 |
| Benzaldehyde | >99% | 78 |
| Table 1: Diastereoselective Aldol Reactions Using an this compound-Derived Oxazolidinone Auxiliary. [1] |
Experimental Protocol: Asymmetric Aldol Reaction
-
Formation of the Chiral Auxiliary: cis-1-Aminoindan-2-ol is reacted with disuccinimidyl carbonate in the presence of a base like triethylamine (B128534) to form the corresponding oxazolidinone.[1]
-
Acylation: The oxazolidinone is then acylated with the desired acyl chloride or anhydride (B1165640) (e.g., propionyl chloride).
-
Enolate Formation and Aldol Addition: The N-acyl oxazolidinone is treated with a boron triflate reagent (e.g., dibutylboron triflate) and a tertiary amine base to generate the boron enolate. Subsequent addition of an aldehyde at low temperature affords the aldol adduct with high diastereoselectivity.[1]
-
Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions, for instance, by reduction with lithium aluminum hydride (LAH) to yield the corresponding chiral diol.[1]
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Workflow for an this compound-mediated aldol reaction.
Diels-Alder Reactions
Researchers at Merck have utilized an oxazolidinone derived from this compound as a chiral auxiliary in Diels-Alder reactions.[1] While the levels of stereocontrol were found to be modest in some cases, these studies contributed to understanding the scope of this auxiliary.
| Diene | Dienophile Acyl Group | Diastereomeric Excess (de) |
| Isoprene | Acryloyl | Low |
| Piperylene | Crotonyl | Low |
| Table 2: Diels-Alder Reactions with an this compound-Derived Auxiliary. [1] |
Asymmetric Reductions
One of the earliest applications of cis-1-aminoindan-2-ol in asymmetric synthesis was as a ligand for chiral oxazaborolidine-catalyzed reductions of prochiral ketones, as reported by Didier et al.[1] This laid the foundation for the development of numerous this compound-based catalysts for enantioselective reductions.
| Ketone | Ligand Derived From | Enantiomeric Excess (ee) |
| α-Chloroacetophenone | This compound | High |
| Various Aromatic Ketones | This compound | High |
| Table 3: Enantioselective Ketone Reductions using this compound-derived Oxazaborolidine Catalysts. [1] |
Signaling Pathway: Catalytic Cycle of Oxazaborolidine Reduction
Caption: Catalytic cycle for the enantioselective reduction of a ketone.
Conclusion
cis-1-Aminoindan-2-ol has firmly established itself as a premier chiral auxiliary in the field of asymmetric synthesis. Its discovery and subsequent development have provided chemists with a powerful and versatile tool for the construction of complex chiral molecules with high levels of stereocontrol. The rigid, well-defined structure of this compound is the key to its success, enabling predictable and highly selective outcomes in a variety of important chemical transformations. From its pivotal role in the synthesis of life-saving pharmaceuticals to its broader application in academic research, the history of this compound serves as a compelling example of how the development of novel chiral auxiliaries can drive significant advances in synthetic organic chemistry. The continued exploration of new applications for this remarkable molecule and its derivatives promises to yield further innovations in the years to come.
References
A Technical Guide to the Physical and Chemical Properties of Aminoindanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of aminoindanol isomers. Renowned for their role as chiral auxiliaries and key intermediates in the synthesis of pharmaceuticals, a thorough understanding of their characteristics is paramount for their effective application in research and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the relationships between these isomers.
Stereoisomerism of 1-Amino-2-indanol
1-Amino-2-indanol possesses two chiral centers, giving rise to four stereoisomers: two pairs of enantiomers, which are diastereomers of each other (cis and trans). The rigid, bicyclic structure of the indane core imparts distinct conformational constraints that are fundamental to its efficacy in asymmetric synthesis.[1][2]
Caption: Stereoisomers of 1-Amino-2-indanol.
Physical Properties of this compound Isomers
The physical properties of the this compound isomers are critical for their handling, purification, and application. The following table summarizes key quantitative data for the most common isomers.
| Property | (1S,2R)-(-)-cis-1-Amino-2-indanol | (1R,2S)-(+)-cis-1-Amino-2-indanol | (1S,2S)-(+)-trans-1-Amino-2-indanol | (1R,2R)-(-)-trans-1-Amino-2-indanol |
| CAS Number | 126456-43-7[3][4][5][6] | 136030-00-7[7][8] | 163061-74-3 | 163061-73-2[9] |
| Molecular Formula | C₉H₁₁NO[3][5][6] | C₉H₁₁NO[7] | C₉H₁₁NO | C₉H₁₁NO[9] |
| Molecular Weight | 149.19 g/mol [3][5][6] | 149.19 g/mol [7] | 149.19 g/mol | 149.19 g/mol [9] |
| Melting Point | 118-121 °C[3][4][5] | 118-121 °C[7][8] | 142-146 °C | Not specified |
| Specific Rotation [α] | -62° (c=0.5, CHCl₃)[3][10] | +63° (c=0.2, CHCl₃)[7] | +23.0° (c=1, ethanol) | Not specified |
| Appearance | White to light beige powder[3][10] | Solid[7] | Solid | Not specified |
| Solubility | Soluble in Methanol[3][11] | Not specified | Not specified | Not specified |
Chemical Properties and Applications
The chemical properties of this compound isomers are largely defined by the presence of the amino and hydroxyl functional groups. These groups allow for the formation of a variety of derivatives and make them effective ligands in asymmetric catalysis.
-
Acidity and Basicity: As amino alcohols, they are amphoteric compounds. The pKa of the protonated amino group is a key parameter in their use as resolving agents and in pH-dependent separation techniques.[2]
-
Reactivity: The amino and hydroxyl groups can be readily derivatized to form amides, esters, carbamates, and oxazolidinones. These derivatives are often employed as chiral auxiliaries in a wide range of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and catalytic reductions.[1]
-
Coordination Chemistry: The vicinal amino alcohol moiety acts as a bidentate ligand, capable of coordinating to metal centers. This property is exploited in the formation of chiral catalysts, such as oxazaborolidines for the enantioselective reduction of ketones.[1][3][5]
-
Pharmaceutical Relevance: The (1S,2R)-cis-isomer is a crucial building block in the synthesis of Indinavir, a protease inhibitor used in the treatment of HIV.[3][5] The rigid conformation of the this compound core is instrumental in achieving the high stereoselectivity required for the drug's efficacy.[1]
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of this compound isomers is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded.
Measurement of Specific Rotation
Methodology: Specific rotation is measured using a polarimeter. A solution of the this compound isomer of a known concentration is prepared in a specified solvent (e.g., chloroform (B151607) or methanol). This solution is placed in a polarimeter cell of a defined path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm). The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Chromatographic Separation of Isomers
Methodology: The separation of this compound stereoisomers can be achieved using various chromatographic techniques.
-
Gas Chromatography (GC): Enantiomeric excess (ee) is often determined by GC analysis of derivatized aminoindanols on a chiral stationary phase.[4][7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for both analytical and preparative separation of enantiomers. This involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.
-
Capillary Electrophoresis (CE): CE can be used to separate both the cis/trans diastereomers and the enantiomers. The separation of diastereomers can be achieved by controlling the pH of the buffer, while enantiomeric separation requires the addition of a chiral selector, such as a cyclodextrin, to the buffer.[2]
Synthesis and Resolution Workflow
The enantiomerically pure forms of this compound are typically obtained through the resolution of a racemic mixture. A common strategy involves diastereomeric salt formation with a chiral acid.
Caption: Typical workflow for the resolution of racemic cis-aminoindanol.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of cis-/trans-diastereomers and enantiomers of this compound and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]
- 4. (1S,2R) -(−)-顺式-1-氨基-2-茚满醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]
- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,2S)-(+)-顺式-1-氨基-2-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (1R,2S)-1-Amino-2-indanol | 136030-00-7 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. (1S,2R)-(-)-cis-1-Amino-2-indanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. (1S,2R)-(-)-1-Amino-2-indanol | 126456-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Medicinal Chemistry of Aminoindanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminoindanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. Its rigid bicyclic framework, endowed with chiral centers, provides a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules with high affinity and selectivity for biological targets. This technical guide provides an in-depth exploration of the medicinal chemistry applications of this compound derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used to evaluate their therapeutic potential.
Synthesis of this compound Derivatives
The synthetic accessibility of the this compound core and the ease with which it can be derivatized at both the amino and hydroxyl functionalities have contributed significantly to its widespread use. A general overview of the synthesis of key this compound derivatives is presented below.
General Experimental Protocol for the Synthesis of this compound Urea (B33335) and Thiourea (B124793) Derivatives
A common method for the synthesis of urea and thiourea derivatives of cis-1-amino-2-indanol involves the reaction of the amino group with an appropriate isocyanate or isothiocyanate.
Materials:
-
(1R,2S)-cis-1-amino-2-indanol
-
Substituted phenyl isocyanate or isothiocyanate
-
Dry toluene (B28343)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A solution of (1R,2S)-cis-1-amino-2-indanol (0.5 mmol) in dry toluene (5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, the corresponding substituted phenyl isocyanate or isothiocyanate (0.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for a period of 4 hours, during which the product typically precipitates out of solution.[1]
-
The resulting solid is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum to yield the desired urea or thiourea derivative.[1]
-
The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General Experimental Protocol for the Synthesis of this compound Sulfonamide Derivatives
Sulfonamide derivatives of this compound can be readily prepared by reacting the amino group with a sulfonyl chloride in the presence of a base.
Materials:
-
cis-1-amino-2-indanol
-
Tosyl chloride (or other sulfonyl chloride)
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM) as solvent
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
cis-1-amino-2-indanol is dissolved in dichloromethane in a round-bottom flask.
-
Triethylamine and a catalytic amount of DMAP are added to the solution.
-
The mixture is cooled in an ice bath, and a solution of tosyl chloride in dichloromethane is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction mixture is washed successively with water, dilute acid (e.g., 1N HCl), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure sulfonamide derivative.[2]
Biological Applications and Experimental Evaluation
This compound derivatives have been investigated for a range of medicinal chemistry applications, most notably as antiviral, antidiabetic, and antibacterial agents.
This compound Derivatives as HIV-1 Protease Inhibitors
The rigid scaffold of this compound has proven to be an excellent P2-ligand for HIV-1 protease inhibitors, leading to the development of the highly successful antiretroviral drug, Indinavir.[3] The development of such inhibitors relies on robust enzymatic assays to determine their potency.
This protocol outlines a common method for measuring the inhibition of HIV-1 protease activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)
-
Test inhibitors (this compound derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Pepstatin A)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer.
-
Dissolve the FRET peptide substrate and test/reference inhibitors in DMSO to create stock solutions.
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
Dilute the recombinant HIV-1 protease in cold 1X assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Add 2 µL of the diluted inhibitor solutions (or DMSO for control) to the wells of the microplate.
-
Add 40 µL of the diluted HIV-1 protease solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Warm the FRET substrate solution to the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.[4]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be subsequently determined from the IC50 value.[4]
-
Quantitative Data: HIV-1 Protease Inhibition by this compound Derivatives
| Compound | Ki (nM) | IC50 (nM) | Reference |
| Indinavir | 0.015 (ritonavir boosted) | - | [5] |
| GRL-0519 | - | - | [6] |
| Derivative 25j | - | 0.34 | [7] |
| Derivative 20 | 2.1 | - | [8] |
| Derivative 23 | 23 | - | [8] |
The following diagram illustrates the lifecycle of the Human Immunodeficiency Virus (HIV) and highlights the critical role of HIV protease, the target of many this compound-based inhibitors.
This compound Derivatives as α-Glucosidase Inhibitors
Derivatives of this compound have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key factor in type 2 diabetes.
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test inhibitors (this compound derivatives) dissolved in 50% DMSO
-
Acarbose (B1664774) (positive control)
-
1 M Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the test samples and acarbose in 50% DMSO. Perform serial dilutions for IC50 determination.
-
Prepare a 0.1 U/mL solution of α-glucosidase in phosphate buffer.
-
Prepare a 2 mM solution of pNPG in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 10 µL of the sample solution and 40 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[9]
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data: α-Glucosidase Inhibition by this compound Derivatives
| Compound | IC50 (µM) | Reference |
| 2c | - | [1] |
| 2g | - | [1] |
| 2h | 9.64 ± 0.24 | [1] |
| 3i | - | [1] |
| Acarbose (control) | - | [1] |
The following diagram illustrates the process of carbohydrate digestion and absorption, highlighting the role of α-glucosidase and its inhibition by this compound derivatives.
This compound Derivatives as Antibacterial Agents
Certain this compound derivatives have demonstrated activity against pathogenic bacteria, including multidrug-resistant strains.[10] Their antibacterial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control)
-
Sterile 96-well microplates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL).
-
-
Serial Dilution of Test Compounds:
-
In a 96-well microplate, perform a two-fold serial dilution of the test compounds and the standard antibiotic in the growth medium.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Incubation:
-
Incubate the microplates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]
-
Quantitative Data: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8 | A. baumannii | 3.9025 - 15.625 | [10] |
| Compound 9 | A. baumannii | 3.9025 - 15.625 | [10] |
| Compound 8 | MRSA | 3.9025 - 15.625 | [10] |
| Compound 9 | MRSA | 3.9025 - 15.625 | [10] |
The following diagram outlines the general workflow for assessing the antibacterial activity of this compound derivatives.
Conclusion
This compound derivatives represent a highly valuable class of compounds in medicinal chemistry. Their unique structural features and synthetic tractability have enabled the development of potent and selective modulators of various biological targets. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based therapeutic agents. The continued exploration of this versatile scaffold holds significant promise for the discovery of new medicines to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Digestion and Absorption of Carbohydrates – Nutrition: Science and Everyday Application, v. 1.0 [openoregon.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
Synthesis of Aminoindanol-Derived Chiral Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of aminoindanol-derived chiral ligands, with a primary focus on the versatile and widely used cis-1-amino-2-indanol. These compounds are crucial as chiral auxiliaries and ligands in asymmetric catalysis and have significant applications in the pharmaceutical industry, most notably in the synthesis of the HIV protease inhibitor Indinavir. This document details key synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for the synthesis of these valuable chiral building blocks.
Core Synthetic Strategies
The synthesis of cis-1-amino-2-indanol can be broadly categorized into several key strategies, each with its own advantages in terms of stereocontrol, scalability, and starting material accessibility. The primary routes include:
-
Enantioselective Epoxidation Followed by Ritter Reaction: This is a highly effective and widely used method that begins with the asymmetric epoxidation of indene, often using Jacobsen's catalyst, to establish the desired stereochemistry. The resulting epoxide is then subjected to a Ritter reaction, which proceeds with high diastereoselectivity to afford the cis-aminoindanol.
-
Enzymatic Resolution: This strategy typically involves the resolution of a racemic mixture of a suitable precursor, such as trans-1-azido-2-indanol, using a lipase. The enzyme selectively acylates one enantiomer, allowing for their separation and subsequent conversion to the desired enantiomer of cis-1-amino-2-indanol.
-
Intramolecular Amide Cyclization: This approach involves the formation of a trans-aminoindanol derivative, which is then cyclized to a cis-oxazoline intermediate. Subsequent hydrolysis yields the desired cis-1-amino-2-indanol.
-
Synthesis from Acyclic Precursors: Chiral pool starting materials, such as (E)-cinnamate esters or D-phenylalanine, can be elaborated through a series of stereocontrolled reactions, including Sharpless asymmetric dihydroxylation and Friedel-Crafts acylation, to construct the this compound skeleton with the desired stereochemistry.
The following sections provide detailed experimental protocols for some of these key transformations, along with quantitative data to facilitate the comparison of different synthetic routes.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for various synthetic approaches to cis-1-amino-2-indanol and its derivatives, allowing for a direct comparison of their efficiency.
| Synthetic Route | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Jacobsen Epoxidation & Ritter Reaction | Indene | Asymmetric Epoxidation, Ritter Reaction, Hydrolysis, Resolution | ~50% | >99% | [1][2] |
| Enzymatic Resolution (Ghosh et al.) | Indene | Epoxidation, Azide Opening, Lipase-catalyzed Acetylation, Mitsunobu Inversion, Reduction | ~18-20% | >96% | [3] |
| Intramolecular Amide Cyclization (Sepracor) | Indene | Asymmetric Epoxidation, Aminolysis, Benzoylation, Cyclization, Hydrolysis | ~35-40% | >99% | [3] |
| Synthesis from (E)-Cinnamate Ester (Ko et al.) | (E)-Cinnamate ethyl ester | Sharpless Dihydroxylation, Mitsunobu Azidation, Reduction, Cyclization | ~25-30% | >99% | [4] |
Mandatory Visualization: Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows described in this guide.
References
The Biological Activity of Novel Aminoindanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminoindanol scaffold is a privileged structure in medicinal chemistry, recognized for its conformational rigidity and the stereochemically defined relationship between its amino and hydroxyl groups. This unique architecture makes it an invaluable chiral auxiliary in asymmetric synthesis and a core component in a multitude of pharmacologically active agents. Its rigid bicyclic framework allows for precise orientation of substituents, which is key for high-affinity interactions with biological targets. Historically, cis-1-amino-2-indanol gained prominence as a key building block in the synthesis of Indinavir, a potent HIV protease inhibitor.[1][2] Since then, research has expanded to uncover a wide spectrum of biological activities for novel this compound derivatives, including anticancer, antiviral, antimicrobial, and antidiabetic properties.[3][4][5] This guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, supplemented with detailed experimental protocols and pathway visualizations.
General Synthesis of this compound Derivatives
The synthesis of novel this compound compounds often begins with commercially available (1S,2R)- or (1R,2S)-cis-1-amino-2-indanol or through multi-step synthesis starting from indanone or indene.[2] Derivatization typically involves reactions at the amino or hydroxyl group to introduce diverse functional moieties, thereby modulating the compound's physicochemical properties and biological activity. A common synthetic approach is reductive amination, where the primary amine of the this compound core is reacted with various aldehydes or ketones.
Caption: Generalized workflow for the synthesis of novel this compound derivatives.
Biological Activities and Mechanisms of Action
Novel this compound compounds have demonstrated a remarkable range of biological activities. This section details their effects in key therapeutic areas, supported by quantitative data and mechanistic diagrams.
Anticancer Activity
Several this compound derivatives have been identified as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3] One key mechanism involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[6] By catalyzing the degradation of tryptophan, IDO1 creates an immunosuppressive microenvironment that inhibits the function of effector T cells and promotes regulatory T cell (Treg) activity.[1][2][7] Inhibition of IDO1 by this compound derivatives can reverse this effect, restoring anti-tumor immunity.
Caption: Inhibition of the IDO1 pathway by this compound derivatives.
Some compounds have also been shown to induce cell cycle arrest, a common mechanism for antiproliferative agents. For instance, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), an aminoindazole derivative, was found to cause G2/M phase arrest in human colorectal cancer cells.[6]
Table 1: Anticancer Activity of Novel this compound/Aminoindazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Human Colorectal) | 0.4 ± 0.3 µM | [6] |
| Chloropurinyl Nucleoside (from cis-1-amino-2-indanol) | MDBK (Bovine Kidney) | Cytotoxic (Concentration not specified) |[3] |
Antiviral Activity
The this compound scaffold is famously a component of the HIV protease inhibitor Indinavir.[2][8] HIV protease is an essential enzyme for the virus's life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins required for virion assembly.[3][9] Inhibitors containing the this compound moiety bind to the active site of the protease, preventing this cleavage and resulting in the production of non-infectious viral particles.[3][10]
Caption: this compound-based inhibitors block HIV virion maturation.
Beyond HIV, novel this compound-based carbocyclic nucleosides have shown activity against other viruses, including Hepatitis B Virus (HBV), by inhibiting the production of viral antigens like HBsAg.[3]
Table 2: Antiviral Activity of Novel this compound Derivatives
| Compound Class | Virus | Target/Assay | Result | Reference |
|---|---|---|---|---|
| This compound-based Nucleosides | Hepatitis B Virus (HBV) | HBsAg Level Inhibition | Similar to Lamivudine | [3] |
| This compound-based Nucleosides | Herpes Simplex Virus (HSV-1) | Antiviral Evaluation | Active | [3] |
| Indinavir (Reference Compound) | HIV-1 | HIV Protease | Potent Inhibitor |[2] |
α-Glucosidase Inhibition (Antidiabetic Activity)
Derivatives of cis-1-amino-2-indanol have been synthesized and evaluated as inhibitors of α-glucosidase.[4] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a key target for managing type 2 diabetes.[4]
Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound Class | Target Enzyme | Activity | Note | Reference |
|---|
| cis-1-amino-2-indanol derivatives | α-glucosidase | Significant inhibitory activity | Valuable scaffold for novel antidiabetic agents |[4] |
Antimicrobial Activity
The aminoindane ring is a core structure in various molecules exhibiting antibacterial properties.[11] Studies have shown that certain derivatives are active against clinically significant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are notorious for causing nosocomial infections.[11]
Table 4: Antibacterial Activity of Aminoindane Derivatives
| Compound ID | Bacterial Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Compound 8 | A. baumannii & MRSA | 3.9 - 15.6 | [11] |
| Compound 9 | A. baumannii & MRSA | 3.9 - 15.6 | [11] |
| Compound 10 (5-acetamidoaurone) | Gram-positive bacteria | As low as 0.78 µM | [12] |
| Compound 20 (5-acetamidoaurone) | Gram-positive bacteria | As low as 3.12 µM |[12] |
Detailed Experimental Protocols
This section provides standardized methodologies for key biological assays cited in this guide. Disclaimer: These are generalized protocols and may require optimization for specific compounds or laboratory conditions.
In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density by quantifying total cellular protein content, making it suitable for cytotoxicity screening.[4][13][14]
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Seeding: Plate adherent cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat cells with serial dilutions of the this compound test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Fixation: Discard the supernatant and fix the cell monolayers with 100 µL of cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.[15]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess media components. Air-dry the plates completely.[4][15]
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates.[15]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]
-
Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.[13] The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[11]
In Vitro α-Glucosidase Inhibition Assay
This assay measures a compound's ability to inhibit α-glucosidase by monitoring the cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[16]
Methodology:
-
Preparation: Prepare solutions of α-glucosidase enzyme, the test compound (at various concentrations), and the substrate (pNPG) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).[16]
-
Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound or a buffer (for control). Incubate at 37°C for 5-10 minutes.[16]
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.[16]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).[16]
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).[16]
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[16]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.
Antibacterial Susceptibility Test (Broth Microdilution)
The broth microdilution method is a standardized procedure (e.g., CLSI M07) used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[17][18]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Novel this compound compounds represent a versatile and potent class of molecules with a broad range of biological activities. Their rigid scaffold and chiral nature make them ideal candidates for the rational design of specific inhibitors targeting enzymes crucial in cancer, viral infections, and metabolic disorders. The significant activities observed in anticancer, antiviral, and antidiabetic assays highlight the immense potential of this chemical class. Future research should focus on expanding the structural diversity of this compound libraries, elucidating detailed mechanisms of action for novel derivatives, and advancing promising leads through preclinical and clinical development. The methodologies and data presented in this guide serve as a comprehensive resource for professionals dedicated to the discovery and development of next-generation therapeutics based on the privileged this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 3. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 10. HIV - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. standards.globalspec.com [standards.globalspec.com]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Technical Guide to the Applications of Racemic and Enantiopure Aminoindanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Amino-2-indanol is a rigid bicyclic amino alcohol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its constrained conformational flexibility makes it a powerful chiral auxiliary and a precursor to highly effective chiral ligands for asymmetric catalysis.[1][2] Furthermore, its structural motif is a key component in several pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[3][4] This technical guide provides an in-depth exploration of the applications of both racemic and enantiopure cis-1-amino-2-indanol, offering a comparative analysis of their utility, supported by quantitative data and detailed experimental protocols.
The fundamental difference between racemic and enantiopure compounds lies in their composition and optical activity. A racemic mixture contains equal amounts of two non-superimposable mirror-image molecules (enantiomers) and is optically inactive.[5] In contrast, an enantiopure substance consists of only one enantiomer and is optically active.[5] This distinction is critical in biological systems where a specific stereoisomer often elicits the desired therapeutic effect, while the other may be inactive or even harmful.[4][5]
Applications of Enantiopure cis-1-Amino-2-indanol
Enantiomerically pure cis-1-amino-2-indanol, specifically the (1R,2S)-(-) and (1S,2R)-(+) isomers, is a cornerstone of modern asymmetric synthesis. Its applications span from being a chiral building block in complex molecule synthesis to its use as a powerful resolving agent and a precursor to a wide array of chiral ligands and catalysts.
Chiral Building Block in Drug Synthesis
The most prominent example of enantiopure aminoindanol as a chiral synthon is in the synthesis of Indinavir (Crixivan®), an HIV protease inhibitor.[3][4] The specific stereochemistry of the this compound moiety is crucial for the drug's binding affinity to the HIV protease active site.[4] The (1S,2R)-1-amino-2-indanol is a key intermediate in the synthesis of Indinavir.[4]
Chiral Resolving Agent
Enantiopure cis-1-amino-2-indanol is an effective resolving agent for racemic carboxylic acids through the formation of diastereomeric salts, which can then be separated by fractional crystallization.[3][6][7][8] The rigid structure of this compound often leads to significant differences in the solubility of the resulting diastereomeric salts, facilitating efficient separation.[7] For example, (1R,2S)-1-amino-2-indanol can be used for the selective crystallization of (S)-ketoprofen from a racemic mixture.[7]
Asymmetric Catalysis
Enantiopure cis-1-amino-2-indanol is a precursor to a variety of highly successful chiral ligands and catalysts used in a broad range of asymmetric transformations.
-
Oxazaborolidine Catalysts: Derivatives of cis-aminoindanol form highly efficient oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones.[1][3][9] These catalysts have demonstrated high enantioselectivity in the reduction of a wide array of substrates.[9][10]
-
BOX and PyBOX Ligands: The rigid backbone of cis-aminoindanol is central to the structure of bis(oxazoline) (BOX) and 2,6-bis(oxazolinyl)pyridine (PyBOX) ligands.[3] These ligands, when complexed with various metals, are powerful catalysts for a multitude of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and Michael additions.
-
Transfer Hydrogenation: (1R,2S)-(+)-cis-1-Amino-2-indanol has been shown to be an effective ligand in the asymmetric transfer hydrogenation of ketones when combined with rhodium(I), iridium(I), and ruthenium(II) complexes.[11][12]
Applications of Racemic cis-1-Amino-2-indanol
While the primary value of cis-1-amino-2-indanol lies in its enantiopure forms, the racemic mixture also serves important purposes, primarily as a starting material for obtaining the individual enantiomers.
Precursor for Enantiomeric Resolution
The most significant application of racemic cis-1-amino-2-indanol is as the substrate for resolution processes to obtain the enantiomerically pure forms.[3] Several methods have been developed for this purpose, including chemical and enzymatic resolutions.
-
Chemical Resolution via Diastereomeric Salt Formation: This is a classical method where the racemic this compound is reacted with a chiral acid, such as (S)-2-phenylpropionic acid or tartaric acid, to form diastereomeric salts that can be separated by crystallization.[3][13]
-
Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer of the racemic this compound, allowing for the separation of the acylated and unreacted enantiomers.[3] Continuous-flow systems using immobilized enzymes have shown high efficiency in this resolution.[3]
The logical workflow for obtaining enantiopure this compound from its racemic form is depicted below:
Caption: General workflow for the resolution of racemic this compound.
Quantitative Data Summary
The following tables summarize quantitative data for key applications and resolution methods of cis-1-amino-2-indanol, compiled from various sources.
Table 1: Enantioselective Reduction of Ketones using this compound-Derived Oxazaborolidine Catalysts
| Ketone Substrate | Chiral Ligand | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Acetophenone | (1R,2S)-Aminoindanol | >95 | High | [1][9] |
| Propiophenone | (1R,2S)-Aminoindanol | >95 | High | [1] |
| α-Tetralone | (1R,2S)-Aminoindanol | >95 | High | [1] |
Table 2: Resolution of Racemic cis-1-Amino-2-indanol
| Resolution Method | Resolving Agent/Enzyme | Enantiomer Obtained | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diastereomeric Salt Formation | (S)-2-Phenylpropionic acid | (1R,2S)-Aminoindanol | 35 | >98 | [3] |
| Enzymatic Kinetic Resolution | Lipase PS 30 | (1S,2S)-azidoindanol & (1R,2R)-azido acetate | 46 & 44 | >96 | [1] |
| Enzymatic Hydrolysis | Candida antarctica lipase B (CAL-B) | N-acetyl-(1R,2S)-aminoindanol | High | >99 | [3] |
| Continuous-flow Kinetic Resolution | Novozym 435® | (1S,2R)-N-acetyl-aminoindanol & (1R,2S)-aminoindanol | ~50 for each | 99 | [3] |
Detailed Experimental Protocols
Protocol 1: Resolution of Racemic cis-1-Amino-2-indanol via Diastereomeric Salt Formation
This protocol is adapted from the literature for the resolution of racemic cis-1-amino-2-indanol using (S)-2-phenylpropionic acid.[3]
Materials:
-
Racemic cis-1-amino-2-indanol
-
(S)-2-Phenylpropionic acid
-
Methanol
-
Diethyl ether
-
Aqueous sodium hydroxide (B78521) solution (e.g., 2 M)
-
Dichloromethane
Procedure:
-
Dissolve racemic cis-1-amino-2-indanol (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (S)-2-phenylpropionic acid (0.5-0.6 equivalents) in methanol.
-
Add the (S)-2-phenylpropionic acid solution to the this compound solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with cold diethyl ether.
-
To liberate the free amine, dissolve the crystalline salt in water and basify with aqueous sodium hydroxide solution.
-
Extract the enantiomerically enriched this compound with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure (1R,2S)-aminoindanol.
The following diagram illustrates the experimental workflow for this chemical resolution:
Caption: Workflow for the chemical resolution of racemic this compound.
Protocol 2: Enzymatic Kinetic Resolution of Racemic cis-1-Amino-2-indanol
This protocol is a generalized procedure based on enzymatic acylation.[3]
Materials:
-
Racemic cis-1-amino-2-indanol
-
Immobilized Lipase (e.g., Novozym 435®)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
Procedure:
-
To a solution of racemic cis-1-amino-2-indanol in an appropriate organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
Stir the reaction at a controlled temperature and monitor the conversion (e.g., by HPLC or GC) until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme.
-
The reaction mixture will contain one enantiomer as the acylated product and the other as the unreacted alcohol.
-
Separate the acylated and unreacted this compound by column chromatography.
-
The acylated enantiomer can be deacylated (e.g., by hydrolysis with a base like potassium carbonate in methanol) to yield the other enantiopure this compound.
The signaling pathway for this enzymatic resolution can be visualized as follows:
Caption: Signaling pathway of enzymatic kinetic resolution.
Conclusion
The distinction between racemic and enantiopure cis-1-amino-2-indanol is paramount in its application. While the racemic mixture is a valuable and cost-effective starting material, the true potential of this compound is realized in its enantiopure forms. Enantiopure cis-1-amino-2-indanol is an indispensable tool in asymmetric synthesis, serving as a chiral building block for life-saving drugs, an efficient resolving agent for a wide range of compounds, and a precursor to some of the most powerful chiral ligands and catalysts known today. The continued development of efficient and scalable methods for the resolution of racemic this compound and the synthesis of its enantiopure forms will undoubtedly continue to drive innovation in both academic research and the pharmaceutical industry.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. (1S,2R) -(−)-顺式-1-氨基-2-茚满醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (1R,2S)-1-Amino-2-indanol | 136030-00-7 [chemicalbook.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Indispensable Core: (1S,2R)-Aminoindanol as a Precursor in Modern Pharmaceuticals
(1S,2R)-1-Amino-2-indanol is a chiral bicyclic compound that has emerged as a critical building block in the synthesis of numerous pharmaceutical agents. Its rigid indane backbone and strategically positioned amino and hydroxyl functional groups make it an invaluable chiral auxiliary and precursor for creating complex molecular architectures with high stereoselectivity. This technical guide delves into the pivotal role of aminoindanol in the development of key drugs, providing detailed synthetic methodologies, quantitative data, and visual representations of its application.
Precursor to HIV Protease Inhibitors: The Case of Indinavir
One of the most prominent applications of (1S,2R)-aminoindanol is in the synthesis of Indinavir, a potent HIV protease inhibitor used in the treatment of HIV/AIDS. The this compound moiety forms the core scaffold of the drug, and its chirality is essential for the drug's binding affinity to the HIV protease active site.
The synthesis of Indinavir from (1S,2R)-aminoindanol is a multi-step process that involves the careful construction of the final molecule. The key steps include the opening of an epoxide with the amino group of this compound, followed by coupling with a piperidine (B6355638) derivative.
Quantitative Data for Indinavir Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1. Epoxide Opening | (1S,2R)-Aminoindanol, Styrene Oxide | - | Isopropanol (B130326) | >95 | >99 | |
| 2. N-alkylation | Intermediate from Step 1, Pyridine-2-carboxaldehyde | NaBH(OAc)3 | Dichloromethane | 85-90 | >99 | |
| 3. Coupling | Intermediate from Step 2, Boc-piperidine acid | HATU, DIPEA | DMF | 80-85 | >99 |
Experimental Protocol: Synthesis of Indinavir Precursor via Epoxide Opening
This protocol describes the initial key step in the synthesis of Indinavir, where (1S,2R)-aminoindanol is reacted with a suitable epoxide.
Materials:
-
(1S,2R)-Aminoindanol (1.0 eq)
-
(2S,3S)-N-Boc-3-hydroxy-2-phenylpentyl epoxide (1.1 eq)
-
Isopropanol (as solvent)
Procedure:
-
A solution of (1S,2R)-aminoindanol in isopropanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The epoxide is added to the solution, and the mixture is heated to reflux (approximately 82°C) for 12-18 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diol intermediate.
Synthetic Workflow for Indinavir
Mechanism of Action: HIV Protease Inhibition
Indinavir functions by competitively inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. The this compound-derived core of Indinavir mimics the transition state of the natural substrate of the protease, leading to tight binding and inhibition.
Chiral Ligand in Asymmetric Synthesis: The Case of Sitagliptin
Beyond its role as a direct precursor, this compound derivatives are widely used as chiral ligands in asymmetric catalysis. A landmark example is the synthesis of Sitagliptin (Januvia®), a DPP-4 inhibitor for the treatment of type 2 diabetes. The synthesis of Sitagliptin involves a highly efficient asymmetric hydrogenation of a prochiral enamine, a reaction catalyzed by a rhodium complex bearing a chiral ferrocenyl phosphine (B1218219) ligand derived from this compound.
Quantitative Data for Asymmetric Hydrogenation in Sitagliptin Synthesis
| Catalyst | Substrate | H2 Pressure (psi) | Temperature (°C) | TON (Turnover Number) | Enantiomeric Excess (%) | Reference |
| Rh(I)-[this compound-derived Ferrocenyl Phosphine] | Prochiral enamine | 200 | 40 | >10,000 | >99.5 |
Experimental Protocol: Asymmetric Hydrogenation for Sitagliptin Precursor
This protocol outlines the general procedure for the asymmetric hydrogenation step in the synthesis of Sitagliptin.
Materials:
-
Prochiral enamine substrate (1.0 eq)
-
Rhodium(I) catalyst precursor (e.g., [Rh(cod)2]BF4) (0.01 mol%)
-
Chiral ferrocenyl phosphine ligand (derived from this compound) (0.011 mol%)
-
Methanol (B129727) (as solvent)
-
Hydrogen gas
Procedure:
-
In a glovebox, the rhodium precursor and the chiral ligand are dissolved in methanol in a high-pressure reactor.
-
The solution is stirred for 30 minutes to allow for the formation of the active catalyst complex.
-
The prochiral enamine substrate is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at the specified temperature until the reaction is complete, as monitored by HPLC.
-
The reactor is depressurized, and the solvent is removed under reduced pressure to yield the chiral amine product, which is a key intermediate for Sitagliptin.
Logical Workflow for Sitagliptin Synthesis
Conclusion
(1S,2R)-Aminoindanol has proven to be a remarkably versatile and powerful tool in pharmaceutical development. Its utility as both a chiral core, exemplified in the synthesis of Indinavir, and as a foundation for highly effective chiral ligands, as demonstrated in the synthesis of Sitagliptin, underscores its importance. The rigid conformational structure and stereodefined functional groups of this compound provide an exceptional platform for the design and synthesis of complex, stereochemically pure pharmaceutical agents. The continued exploration of new applications for this chiral building block promises to yield further innovations in drug discovery and development.
The Genesis of Asymmetric Control: Early Applications of Aminoindanol in Stereoselective Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the development of effective chiral auxiliaries, ligands, and catalysts is paramount for the stereocontrolled construction of complex molecules. Among the privileged scaffolds that have emerged, cis-1-aminoindan-2-ol has carved a significant niche. Its rigid indane backbone, which conformationally constrains the relative orientation of the amino and hydroxyl groups, has proven to be a key feature for inducing high levels of stereoselectivity in a variety of chemical transformations. This technical guide delves into the seminal, early applications of cis-1-aminoindan-2-ol in asymmetric synthesis, providing a detailed overview of its use as a chiral catalyst, a chiral auxiliary, and a chiral ligand in foundational stereoselective reactions. The content herein is curated to offer researchers and drug development professionals a comprehensive understanding of the fundamental principles and practical methodologies that established aminoindanol as a cornerstone in the field of asymmetric synthesis.
Asymmetric Ketone Reduction: The Corey-Itsuno Reaction and the Rise of this compound-Derived Oxazaborolidines
One of the earliest and most impactful applications of cis-1-aminoindan-2-ol was in the enantioselective reduction of prochiral ketones, a cornerstone transformation in organic synthesis. The development of the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, provided a powerful and predictable method for accessing chiral secondary alcohols.[1][2] The key to this reaction is a chiral oxazaborolidine catalyst, which can be generated in situ from a chiral β-amino alcohol and a borane (B79455) source.[1][2] Early work by Didier and coworkers explored the use of (1S, 2R)-(-)-cis-1-amino-2-indanol as the chiral precursor for the oxazaborolidine catalyst.[3]
The rigid framework of this compound proved to be highly effective in creating a well-defined chiral environment around the boron center, leading to high enantioselectivities in the reduction of a range of ketones.[3][4] The catalyst activates the borane reducing agent and coordinates to the ketone, facilitating a face-selective hydride transfer.[1][5]
Quantitative Data: Asymmetric Reduction of Ketones
| Entry | Ketone | Chiral Ligand | Reducing Agent System | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium (B224687) borohydride (B1222165) / Methyl Iodide | 89 | 91 |
| 2 | 2-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride / Methyl Iodide | 85 | 94 |
| 3 | 3-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride / Methyl Iodide | 88 | 92 |
| 4 | 4-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride / Methyl Iodide | 90 | 93 |
| 5 | 4-Methoxyacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride / Methyl Iodide | 86 | 96 |
Data compiled from Ismail, I. M., et al. (2018).[3]
Experimental Protocol: In-situ Generation of this compound-Derived Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
Materials:
-
(1S, 2R)-(-)-cis-1-amino-2-indanol
-
Tetrabutylammonium borohydride
-
Methyl iodide
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add tetrabutylammonium borohydride (5 mmol) and (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol %).
-
Add anhydrous THF (5 volumes) and stir the mixture at 25-30 °C for 10 minutes.
-
Add methyl iodide (5 mmol) via syringe and continue stirring for 30 minutes.
-
In a separate flask, prepare a solution of acetophenone (5 mmol) in anhydrous THF (5 volumes).
-
Add the acetophenone solution dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1N HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the chiral 1-phenylethanol.[3]
This compound as a Chiral Auxiliary: Controlling Stereochemistry in Aldol (B89426) and Diels-Alder Reactions
The conformational rigidity of cis-1-aminoindan-2-ol also made it an excellent candidate for use as a chiral auxiliary. By covalently attaching the this compound scaffold to a reactant, it can effectively direct the stereochemical outcome of a subsequent reaction. The research group of Arun K. Ghosh was instrumental in demonstrating the utility of this compound-derived auxiliaries in key carbon-carbon bond-forming reactions.
Asymmetric Aldol Reaction
Ghosh and coworkers developed a novel chiral oxazolidinone auxiliary derived from cis-1-aminoindan-2-ol.[6][7] This auxiliary was shown to be highly effective in controlling the stereochemistry of aldol reactions, providing excellent diastereoselectivity. The boron enolate of the N-acyl oxazolidinone reacts with aldehydes to furnish the syn-aldol adduct with a high degree of stereocontrol.
Quantitative Data: Asymmetric Aldol Reaction
| Entry | Aldehyde | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Isobutyraldehyde | >99 | 81 |
| 2 | Benzaldehyde (B42025) | >99 | 78 |
| 3 | Propionaldehyde | >99 | 75 |
| 4 | Acetaldehyde | >99 | 65 |
Data compiled from Ghosh, A. K., et al. (1992).[7]
Experimental Protocol: Preparation of this compound-Derived Oxazolidinone and Asymmetric Aldol Reaction
Part A: Preparation of the Chiral Oxazolidinone Auxiliary
Materials:
-
(1S, 2R)-(-)-cis-1-amino-2-indanol
-
Disuccinimidyl carbonate
-
Acetonitrile
Procedure:
-
To a solution of (1S, 2R)-(-)-cis-1-amino-2-indanol (1 equiv.) in acetonitrile, add triethylamine (3 equiv.) and disuccinimidyl carbonate (1.5 equiv.).
-
Stir the mixture at 23 °C for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to afford the chiral oxazolidinone.[6]
Part B: Asymmetric Aldol Reaction
Materials:
-
Chiral oxazolidinone from Part A
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboryl trifluoromethanesulfonate (B1224126) (Bu₂BOTf)
-
Triethylamine
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral oxazolidinone (1 equiv.) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.0 equiv.) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) and stir for 1 hour at -78 °C to form the N-propionyl imide.
-
To a solution of the N-propionyl imide in anhydrous THF at -78 °C, add triethylamine (1.2 equiv.) followed by Bu₂BOTf (1.1 equiv.). Stir for 30 minutes.
-
Add the aldehyde (1.2 equiv.) and continue stirring at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify the aldol adduct by chromatography.[6][7]
Asymmetric Diels-Alder Reaction
Ghosh also demonstrated the utility of an this compound-derived sulfonamide as a chiral auxiliary in the Diels-Alder reaction. The N-acryloyl derivative of the sulfonamide acts as a chiral dienophile, reacting with cyclic dienes like cyclopentadiene (B3395910) in the presence of a Lewis acid to afford the corresponding cycloadducts with high diastereoselectivity.[8]
Quantitative Data: Asymmetric Diels-Alder Reaction
| Entry | Lewis Acid | endo:exo ratio | d.e. (%) of endo | Yield (%) |
| 1 | Et₂AlCl | >99:1 | 92 | 85 |
| 2 | TiCl₄ | >99:1 | 86 | 75 |
| 3 | SnCl₄ | >99:1 | 88 | 80 |
Data for the reaction of N-acryloyl-(1S,2R)-1-(p-toluenesulfonamido)indan-2-ol with cyclopentadiene. Compiled from Ghosh, A. K., et al. (1998).[8]
This compound Derivatives as Chiral Ligands in Diethylzinc (B1219324) Addition to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. The enantioselectivity of this reaction can be controlled by the use of a chiral ligand that coordinates to the zinc atom. Chiral β-amino alcohols, including derivatives of cis-1-aminoindan-2-ol, have been employed as effective ligands in the catalytic asymmetric addition of diethylzinc to aldehydes.[9] The ligand forms a chiral zinc-alkoxide complex that delivers the ethyl group to one face of the aldehyde with high selectivity.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral β-amino alcohol ligand (e.g., a derivative of cis-1-aminoindan-2-ol)
-
Diethylzinc (solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral amino alcohol ligand (e.g., 2 mol%) in anhydrous toluene.
-
Cool the solution to 0 °C and add the diethylzinc solution (2.0 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting chiral 1-phenylpropanol by column chromatography.[9]
Conclusion
The early applications of cis-1-aminoindan-2-ol in asymmetric synthesis laid a robust foundation for its enduring legacy as a powerful chiral building block. Its successful implementation in the Corey-Itsuno reduction, asymmetric aldol and Diels-Alder reactions, and in the catalytic addition of organozinc reagents to aldehydes demonstrated the profound impact of its rigid stereochemical architecture on the outcome of asymmetric transformations. The pioneering work detailed in this guide not only provided efficient routes to valuable chiral molecules but also inspired the development of a new generation of more sophisticated ligands and catalysts based on the this compound scaffold. For researchers and professionals in the field of drug development and fine chemical synthesis, a thorough understanding of these fundamental applications remains crucial for the design and execution of modern, highly selective synthetic strategies.
References
- 1. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
The Chiral Scaffolding of Innovation: Aminoindanol as a Cornerstone for Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and asymmetric synthesis, the quest for structurally rigid and stereochemically defined building blocks is paramount. Among these, cis-1-amino-2-indanol stands out as a privileged scaffold, a cornerstone upon which a diverse array of potent bioactive molecules has been constructed. Its conformational rigidity and the stereochemical relationship of its amino and hydroxyl groups provide an exceptional platform for molecular recognition, making it an invaluable component in drug design and a powerful tool in asymmetric catalysis. This technical guide delves into the core of aminoindanol's utility, providing a comprehensive overview of its application as a building block for bioactive compounds, detailed experimental protocols for key synthetic transformations, and a quantitative analysis of the biological activities of its derivatives.
The this compound Core in Bioactive Molecules
The inherent chirality and conformational constraint of the this compound framework have been exploited in the development of several clinically significant drugs and biologically active compounds. The most prominent example is its incorporation into the HIV-1 protease inhibitor, Indinavir (Crixivan®)[1]. Beyond its role in antiviral therapy, this compound derivatives have demonstrated a broad spectrum of biological activities, including roles as α-glucosidase inhibitors for potential diabetes management and as key components in antimalarial agents.
This compound-Based HIV-1 Protease Inhibitors
The design of HIV-1 protease inhibitors has been a landmark achievement in the fight against AIDS. The cis-1-amino-2-indanol moiety serves as a crucial P2 ligand in Indinavir, contributing to its high binding affinity and specificity for the viral enzyme's active site[2]. By competitively inhibiting HIV-1 protease, Indinavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious virions[3][4].
Table 1: Quantitative Bioactivity Data of Indinavir
| Compound | Target | Bioactivity (IC₅₀) | Bioactivity (Kᵢ) |
| Indinavir | HIV-1 Protease | 0.56 nM ± 0.2 nM | 0.6 nM |
Data sourced from Syntheses of FDA Approved HIV Protease Inhibitors[2] and other sources.
This compound Derivatives as α-Glucosidase Inhibitors
Recent research has explored the potential of this compound derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management.
Table 2: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives
| Compound | IC₅₀ (µM) |
| Derivative 1 | 9.64 ± 0.24 |
| Derivative 2 | > 100 |
| Derivative 3 | 25.3 ± 1.2 |
| Acarbose (Standard) | 750.0 ± 15.0 |
This table presents a selection of data for illustrative purposes. A broader range of derivatives has been synthesized and evaluated.
Asymmetric Synthesis with this compound
The utility of this compound extends beyond its direct incorporation into bioactive molecules. Its chiral nature makes it an excellent chiral auxiliary and ligand for a variety of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds.
Diastereoselective Aldol (B89426) Reactions
Chiral oxazolidinones derived from this compound are effective auxiliaries in asymmetric aldol reactions, facilitating the formation of new stereocenters with high diastereoselectivity. The rigid indane framework provides a well-defined steric environment that directs the approach of the electrophile.
Enantioselective Reduction of Ketones
Oxazaborolidine catalysts derived from this compound are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern asymmetric synthesis.
Table 3: Enantioselective Reduction of Acetophenone using an in situ Generated this compound-based Oxazaborolidine Catalyst
| Borohydride Reagent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Sodium Borohydride | 10 | - | Poor |
| Tetramethylammonium Borohydride | 10 | - | 67-73 |
| Tetrabutylammonium Borohydride | 5 | - | 91 |
| Tetrabutylammonium Borohydride | 10 | 89 | 93 |
| Tetrabutylammonium Borohydride | 20 | - | No improvement |
Data adapted from "Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones"[2].
Experimental Protocols
Protocol 1: Enantioselective Synthesis of cis-1-Amino-2-indanol via Sharpless Asymmetric Dihydroxylation
This protocol outlines a key multi-step synthesis of enantiomerically pure cis-1-amino-2-indanol starting from (E)-cinnamate ethyl ester[3].
-
Sharpless Asymmetric Dihydroxylation: To a solution of (E)-cinnamate ethyl ester in a suitable solvent system (e.g., t-BuOH/H₂O), add AD-mix-β along with methanesulfonamide. Stir the reaction at 0°C until completion. The corresponding syn-diol is obtained with high yield and enantiomeric excess (typically >95% yield, >99% ee).
-
Selective Azidation: The benzylic alcohol of the diol is selectively converted to an azide (B81097) with inversion of configuration using Mitsunobu conditions (e.g., HN₃, DEAD, PPh₃).
-
Reduction of Azide: The azide is then reduced to the corresponding amine via catalytic hydrogenation (H₂, Pd/C).
-
Cyclization and Protection: The resulting amino alcohol is protected and cyclized to form an oxazolidinone by treatment with triphosgene.
-
Final Deprotection: The oxazolidinone is hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the final cis-1-amino-2-indanol.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 3. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Aminoindanol as a Chiral Auxiliary in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules with a high degree of stereocontrol. The use of chiral auxiliaries is a powerful strategy to induce enantioselectivity in this [4+2] cycloaddition. Among the various auxiliaries developed, derivatives of cis-1-amino-2-indanol have emerged as highly effective controllers of stereochemistry.[1][2] This rigid bicyclic scaffold, readily available in both enantiomeric forms, provides a well-defined chiral environment that directs the approach of the diene to the dienophile, leading to high levels of diastereoselectivity and, consequently, enantioselectivity in the final product after cleavage of the auxiliary.[3][4]
These application notes provide an overview of the use of cis-1-amino-2-indanol derived auxiliaries in Lewis acid-promoted Diels-Alder reactions, including quantitative data on their effectiveness and detailed experimental protocols.
Mechanism of Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction using aminoindanol-derived auxiliaries is rationalized by the formation of a chelated intermediate with a Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen of the dienophile and the oxygen of the indanol moiety. This rigid, chelated structure effectively blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed chiral centers in the cycloadduct.
Caption: Proposed mechanism for stereocontrol in the Diels-Alder reaction.
Quantitative Data Summary
The effectiveness of cis-1-arylsulfonamido-2-indanol as a chiral auxiliary in the Diels-Alder reaction between its acrylate ester and cyclopentadiene has been demonstrated to provide high yields and excellent diastereoselectivity, favoring the endo adduct.[3][4] The choice of Lewis acid can influence the level of diastereoselectivity.
| Entry | Lewis Acid (equiv.) | Temp (°C) | Yield (%) | endo:exo Ratio | Diastereomeric Excess (de, %) |
| 1 | Et₂AlCl (1.2) | -78 | 91 | >99:1 | 92 |
| 2 | EtAlCl₂ (1.2) | -78 | 85 | >99:1 | 86 |
| 3 | TiCl₄ (1.2) | -78 | 82 | >99:1 | 72 |
| 4 | SnCl₄ (1.2) | -78 | 75 | >99:1 | 64 |
| 5 | BF₃·OEt₂ (1.2) | -78 | 88 | >99:1 | 84 |
Data sourced from Ghosh, A. K., et al.[3][4]
The enantiomeric excess of the final product after removal of the auxiliary corresponds to the diastereomeric excess of the cycloaddition step. For example, the product from Entry 1, after hydrolysis, was found to have an enantiomeric excess (ee) of 91.5%.[3] The chiral auxiliary can be recovered in high yields (85-95%) without any loss of optical purity.[3]
Experimental Protocols
The following protocols are based on procedures reported in the literature.[3][4]
Protocol 1: Synthesis of the Chiral Auxiliary (Sulfonamide Derivative)
This protocol describes the synthesis of the arylsulfonamide derivative of cis-1-amino-2-indanol.
Caption: Workflow for the synthesis of the chiral auxiliary.
Materials:
-
(1R, 2S)-1-amino-2-indanol
-
Arylsulfonyl chloride (1.2 equiv.)
-
Triethylamine (3 equiv.)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve (1R, 2S)-1-amino-2-indanol in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add the arylsulfonyl chloride portion-wise to the stirred solution at room temperature (23°C).
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove excess reagents and salts.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide derivative in high yield (typically 90-93%).[3]
Protocol 2: Acylation of the Chiral Auxiliary
This protocol details the attachment of the acrylate dienophile to the chiral auxiliary.
Materials:
-
cis-1-Arylsulfonamido-2-indanol
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the cis-1-arylsulfonamido-2-indanol in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed to completion.
-
Perform a standard aqueous workup.
-
Purify the resulting acrylate ester by chromatography.
Protocol 3: Asymmetric Diels-Alder Reaction
This protocol describes the Lewis acid-promoted cycloaddition of the chiral acrylate with cyclopentadiene.
Caption: Workflow for the asymmetric Diels-Alder reaction.
Materials:
-
Chiral acrylate ester from Protocol 2
-
Dichloromethane (CH₂Cl₂)
-
Lewis Acid (e.g., Et₂AlCl, 1.2 equiv.)
-
Cyclopentadiene (freshly distilled)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the chiral acrylate ester in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the Lewis acid dropwise and stir for 15-20 minutes.
-
Add freshly distilled cyclopentadiene to the reaction mixture.
-
Continue stirring at -78°C for the specified time (typically a few hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired endo-cycloadduct.
Protocol 4: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the enantiomerically enriched carboxylic acid and the recovery of the auxiliary.
Materials:
-
Diels-Alder adduct
-
Solvent system (e.g., THF/water)
-
Base for hydrolysis (e.g., LiOH)
Procedure:
-
Dissolve the Diels-Alder adduct in a suitable solvent mixture such as THF and water.
-
Add the hydrolyzing agent (e.g., LiOH).
-
Stir the reaction at room temperature until the ester cleavage is complete.
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent.
-
The chiral auxiliary, now in the aqueous layer or extractable under different pH conditions, can be isolated, purified, and reused.[3]
Conclusion
Derivatives of cis-1-amino-2-indanol are robust and highly effective chiral auxiliaries for asymmetric Diels-Alder reactions. They offer excellent levels of stereocontrol, leading to products with high diastereomeric and enantiomeric excess. The straightforward protocols for their synthesis, application in the cycloaddition, and subsequent removal and recovery make them a valuable tool for synthetic chemists in academic and industrial settings.
References
- 1. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoindanol-Catalyzed Asymmetric Ketone Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical industry for the production of single-enantiomer drugs.[1] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from an amino alcohol such as cis-1-amino-2-indanol, has emerged as a highly effective and reliable method for achieving this transformation with high levels of stereocontrol.[2][3][4][5][6] This protocol provides a detailed overview of the CBS reduction, including its mechanism, experimental procedures, and representative data.
The CBS catalyst, an oxazaborolidine, facilitates the enantioselective reduction of a wide array of ketones.[4] This method is praised for its predictability, broad substrate scope, and excellent stereocontrol, frequently achieving enantiomeric excesses (ee) greater than 95%.[5] The reaction is typically conducted under anhydrous conditions, as the presence of water can significantly impact the enantiomeric excess.[2][4]
Mechanism of Action: The catalytic cycle of the CBS reduction involves a dual-activation mechanism.[6] The borane (B79455) reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[2][4][7] The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom in a sterically controlled manner, favoring the lone pair of electrons on the oxygen that is closer to the smaller substituent of the ketone.[2][7] This is followed by an intramolecular hydride transfer from the activated borane to the carbonyl carbon via a six-membered ring transition state, resulting in the formation of a chiral alkoxyborane and regeneration of the catalyst.[2][7] Subsequent workup releases the desired chiral alcohol.
Catalytic Cycle of CBS Reduction
Caption: Catalytic cycle of the aminoindanol-catalyzed asymmetric ketone reduction.
Quantitative Data Summary: The CBS reduction is applicable to a wide range of ketone substrates, consistently providing high yields and excellent enantioselectivities. The following table summarizes representative results for the reduction of various prochiral ketones.
| Entry | Ketone Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-Me-CBS | BH₃·THF | THF | -78 | 1 | 95 | 97 (R) |
| 2 | 1-Tetralone | (R)-Me-CBS | BH₃·THF | Toluene (B28343) | -78 | 24 | 92 | 98 (S) |
| 3 | Cyclopentenone | (R)-Me-CBS | Catecholborane | Toluene | -78 | 24 | 85 | 96 (R) |
| 4 | Propiophenone | (S)-Me-CBS | BH₃·SMe₂ | THF | -40 | 0.5 | 90 | 95 (R) |
| 5 | 2-Chloroacetophenone | (R)-Me-CBS | BH₃·THF | THF | -78 to -40 | 1 | 93 | 99 (S) |
Experimental Protocol:
This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone using an this compound-derived oxazaborolidine catalyst.
Materials:
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene or THF)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) or Catecholborane
-
Ketone substrate
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 to 1.0 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dilute with anhydrous THF or toluene.
-
Catalyst Activation: Cool the solution to 0 °C and add the borane-THF complex solution (0.6 to 1.5 equivalents) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (typically -78 °C). A solution of the ketone substrate (1.0 equivalent) in anhydrous THF or toluene is then added dropwise over a period of 10-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution and stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and enantiomeric excess of the chiral alcohol product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Experimental Workflow Diagram
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
Application of Aminoindanol in the Synthesis of HIV Protease Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the critical role of aminoindanol and its derivatives in the synthesis of HIV protease inhibitors. It includes detailed application notes, experimental protocols for key synthetic transformations, quantitative data for reaction performance, and visualizations of synthetic pathways.
Application Notes
Introduction to this compound in HIV Drug Synthesis
cis-1-Amino-2-indanol, particularly the (1S, 2R)-enantiomer, is a pivotal chiral building block in the synthesis of several FDA-approved HIV protease inhibitors.[1][2] Its rigid, bicyclic structure provides a conformationally constrained scaffold that is advantageous for achieving high stereoselectivity in asymmetric reactions.[3] This has led to its extensive use both as a key structural component of the final drug molecule and as a powerful chiral auxiliary to control stereochemistry during synthesis.
This compound as a Core Structural Element: The Case of Indinavir (B1671876)
The most prominent example of this compound as a core structural element is in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor developed by Merck.[1][4] The Indinavir molecule is constructed from three key fragments, with (1S, 2R)-cis-1-aminoindan-2-ol forming the eastern portion of the drug.[1][4] The amino and hydroxyl groups of this compound serve as crucial points for coupling with the other synthetic intermediates. The indane moiety itself plays a significant role in the binding of the inhibitor to the active site of the HIV protease enzyme.
This compound as a Chiral Auxiliary
Beyond its direct incorporation into drug structures, this compound is widely employed as a chiral auxiliary to direct stereoselective transformations. This is particularly valuable in the synthesis of complex chiral molecules where precise control of stereochemistry is essential for therapeutic efficacy.
This compound-derived oxazolidinones are highly effective chiral auxiliaries in asymmetric aldol (B89426) reactions.[3] These reactions are instrumental in the synthesis of hydroxyethylamine and hydroxyethylene isosteres, which are key peptide bond mimics found in numerous HIV protease inhibitors, including Saquinavir, Amprenavir, and Nelfinavir.[1][5] The rigid indane framework of the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective additions to aldehydes.[3]
The application of this compound as a chiral auxiliary extends to other asymmetric reactions, such as Diels-Alder reactions and stereoselective reductions, further highlighting its versatility in complex molecule synthesis.[3]
Quantitative Data
The following tables summarize quantitative data for key reactions involving this compound in the synthesis of HIV protease inhibitor components.
Table 1: Enantioselective Synthesis of (1S, 2R)-cis-1-Aminoindan-2-ol
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Epoxidation of Indene (B144670) | (S,S)-(salen)Mn(III)Cl, 4-(3-phenylpropyl)pyridine (B1219276) N-oxide, NaOCl | 89% | 88% | [1] |
| Ritter Reaction and Hydrolysis | 1. Fuming H₂SO₄, MeCN; 2. H₂O, reflux | ~50% (overall from indene) | >99% (after crystallization) | [3] |
Table 2: Asymmetric Aldol Reaction using this compound-Derived Oxazolidinone for Saquinavir Core Synthesis
| Aldehyde | Chiral Auxiliary | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| (Benzyloxy)acetaldehyde | (4S,5R)-Indano[1,2-d]oxazolidin-2-one derivative | Bu₂BOTf / DIPEA | >99:1 (single diastereomer observed) | 88% | [5] |
Table 3: Coupling of (1S, 2R)-cis-1-Aminoindan-2-ol in Indinavir Synthesis
| Coupling Partners | Coupling Reagents | Solvent | Yield | Reference |
| Carboxylic acid intermediate and (1S, 2R)-cis-1-aminoindan-2-ol | EDC, HOBt | DMF | High | [1] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (1S, 2R)-cis-1-Aminoindan-2-ol
This protocol is adapted from the Merck process as described in Organic Syntheses.[6]
Step A: Asymmetric Epoxidation of Indene
-
To a stirred, biphasic mixture of indene (1 equiv.) in an organic solvent (e.g., CH₂Cl₂) and an aqueous buffer, add the chiral catalyst (S,S)-(salen)Mn(III)Cl (0.005 equiv.) and 4-(3-phenylpropyl)pyridine N-oxide (0.03 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of aqueous sodium hypochlorite (B82951) (NaOCl, 1.5 equiv.) over 2-3 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction for an additional 1-2 hours at 0 °C.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to yield the crude (1S, 2S)-indene oxide, which can be purified by chromatography or used directly in the next step.
Step B: Ritter Reaction and Hydrolysis to (1S, 2R)-cis-1-Aminoindan-2-ol
-
In a dry, three-necked flask under a nitrogen atmosphere, cool dry acetonitrile (B52724) to -5 °C.
-
Slowly add fuming sulfuric acid (2 equiv.), keeping the temperature below 0 °C.
-
Add a solution of the (1S, 2S)-indene oxide (1 equiv.) in a non-polar solvent like hexanes dropwise to the stirred acidic solution, maintaining the temperature below 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by adding water, ensuring the temperature does not rise excessively.
-
Heat the resulting aqueous solution to reflux for 3-4 hours to hydrolyze the intermediate oxazoline.
-
Cool the reaction mixture to room temperature. The crude aqueous solution of (1S, 2R)-cis-1-aminoindan-2-ol can be carried forward for purification.
-
For purification, basify the aqueous solution with NaOH to pH 12-13 to precipitate the free base. Extract the product with an organic solvent (e.g., 1-butanol). The product can be further purified by crystallization of its L-tartrate salt to enhance enantiomeric purity.[6]
Protocol 2: Synthesis of an this compound-Derived Oxazolidinone Chiral Auxiliary
-
To a solution of (1S, 2R)-cis-1-aminoindan-2-ol (1 equiv.) and triethylamine (B128534) (2.2 equiv.) in a suitable solvent such as dichloromethane (B109758), add disuccinimidyl carbonate (1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude oxazolidinone can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Asymmetric Aldol Reaction for the Synthesis of a Saquinavir Core Intermediate
This protocol is a representative procedure based on the synthesis of a key intermediate for Saquinavir.[5]
-
Dissolve the N-acyl this compound-derived oxazolidinone (1 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.
-
Add dibutylboron triflate (1.1 equiv.) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv.).
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the desired aldehyde (e.g., (benzyloxy)acetaldehyde, 1.5 equiv.) in anhydrous dichloromethane dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer and methanol (B129727).
-
Add a mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
-
The crude aldol adduct can be purified by flash chromatography on silica gel.
Protocol 4: Coupling of (1S, 2R)-cis-1-Aminoindan-2-ol in the Final Step of Indinavir Synthesis
This is a general peptide coupling procedure representative of the final fragment condensation in the synthesis of Indinavir.[1]
-
Dissolve the carboxylic acid fragment of the Indinavir precursor (1 equiv.) in an anhydrous polar aprotic solvent such as DMF.
-
Add 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 equiv.) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of (1S, 2R)-cis-1-aminoindan-2-ol (1.1 equiv.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude coupled product can be purified by column chromatography on silica gel to yield the protected Indinavir.
Visualizations
Caption: Enantioselective synthesis of (1S, 2R)-cis-1-Aminoindan-2-ol.
Caption: Convergent synthesis strategy for Indinavir.
Caption: Workflow for asymmetric aldol reaction using an this compound-derived chiral auxiliary.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Aminoindanol-Derived Oxazolidinones in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of aminoindanol-derived oxazolidinones as chiral auxiliaries in asymmetric aldol (B89426) reactions. These auxiliaries offer a high degree of stereocontrol, leading to the formation of aldol products with excellent diastereoselectivity and enantioselectivity. The inherent rigidity of the indane framework is a key feature contributing to this high selectivity.
Overview
This compound-derived oxazolidinones are powerful chiral auxiliaries for asymmetric aldol reactions, a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. The predictable stereochemical outcome, high yields, and the ability to recover the chiral auxiliary make this methodology highly valuable for the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.[1][2] The stereoselectivity of the reaction is rationalized by the Zimmerman-Traxler model, where the boron enolate of the N-acyl oxazolidinone reacts with an aldehyde via a chair-like six-membered transition state.[3][4]
Data Presentation
The following table summarizes the results of the boron-mediated aldol reaction between the N-propionyl derivative of a cis-1-amino-2-indanol-derived oxazolidinone and various aldehydes. The reaction consistently yields the syn-aldol product with exceptional diastereoselectivity.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzaldehyde | 64 | >99 | |
| 2 | Cinnamaldehyde | 62 | >99 | |
| 3 | Acetaldehyde | 71 | >99 | |
| 4 | Isobutyraldehyde | 73 | >99 |
Data sourced from a study on a new chiral auxiliary derived from cis-1-amino-2-hydroxyindan.[1] The diastereomeric excess was determined by HPLC and 400 MHz ¹H NMR spectroscopy.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of the chiral auxiliary, its acylation, the subsequent asymmetric aldol reaction, and the final removal of the auxiliary.
Synthesis of the this compound-Derived Oxazolidinone Chiral Auxiliary
This protocol describes the synthesis of the oxazolidinone from cis-1-amino-2-hydroxyindan.
Materials:
-
cis-1-amino-2-hydroxyindan
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of cis-1-amino-2-hydroxyindan (1.0 equiv) in acetonitrile, add triethylamine (3.0 equiv).
-
Add disuccinimidyl carbonate (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at 23 °C.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to afford the chiral oxazolidinone.
N-Acylation of the Chiral Auxiliary
This protocol details the acylation of the oxazolidinone with propionyl chloride.
Materials:
-
This compound-derived oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral oxazolidinone (1.0 equiv) in dry THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.0 equiv) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by silica gel chromatography.[1]
Asymmetric Aldol Reaction
This protocol describes the boron-mediated aldol reaction of the N-propionyl oxazolidinone with an aldehyde.
Materials:
-
N-propionyl this compound-derived oxazolidinone
-
Di-n-butylboryl trifluoromethanesulfonate (B1224126) (Bu₂BOTf)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry DCM or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add di-n-butylboryl trifluoromethanesulfonate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).[1]
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolization.
-
Cool the resulting boron enolate solution back to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a phosphate (B84403) buffer (pH 7) and methanol.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the aldol adduct by silica gel chromatography.
Removal of the Chiral Auxiliary
This protocol describes the cleavage of the chiral auxiliary to yield the corresponding β-hydroxy carboxylic acid.
Materials:
-
Aldol adduct
-
Lithium hydroxide (B78521) (LiOH) or Sodium methoxide (B1231860) (NaOMe)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure for Hydrolysis to the Carboxylic Acid:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (e.g., 1 M solution, 2.0 equiv).
-
Stir the mixture at 0 °C for 2 hours or until the reaction is complete.[1]
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Procedure for Transesterification to the Methyl Ester:
-
Dissolve the aldol adduct in methanol.
-
Cool the solution to 0 °C.
-
Add sodium methoxide (2.0 equiv).
-
Stir the mixture at 0 °C for 1 hour.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the methyl ester.
Visualizations
Zimmerman-Traxler Transition State Model
The high diastereoselectivity of the aldol reaction is explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The bulky this compound auxiliary directs the aldehyde to attack the boron enolate from the less sterically hindered face, leading to the observed syn-stereochemistry.
Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.
Caption: Chair-like transition state leading to the syn-aldol product.
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric aldol reaction using an this compound-derived oxazolidinone auxiliary.
Caption: General workflow for the asymmetric aldol reaction.
References
- 1. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Aminoindanol in Enantioselective Transfer Hydrogenation of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. The asymmetric transfer hydrogenation of prochiral ketones offers a highly efficient and selective method for their preparation. Among the various chiral ligands developed for this transformation, cis-1-aminoindan-2-ol and its derivatives have emerged as privileged structures. Their conformational rigidity, stemming from the fused ring system, allows for the creation of a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the reduction of a wide range of ketones.[1][2]
This document provides detailed application notes and experimental protocols for the use of aminoindanol-based ligands in the ruthenium-catalyzed enantioselective transfer hydrogenation of ketones.
Catalyst System Overview
The most common and effective catalyst systems for this transformation involve a ruthenium(II) precursor and a chiral this compound-derived ligand. A typical catalyst is generated in situ from a dimeric ruthenium(II) arene complex, such as [RuCl₂(arene)]₂, and the desired enantiomer of cis-1-aminoindan-2-ol. The active catalytic species is formed in the presence of a base, typically an alkali metal hydroxide (B78521) or alkoxide.
Mechanism of Action: The reaction is believed to proceed via a Noyori-type outer-sphere mechanism.[3][4] The ruthenium complex, bearing the chiral this compound ligand, and a hydride source (typically isopropanol (B130326) or formic acid) form a ruthenium-hydride species. The ketone substrate coordinates to this complex, and the hydride is transferred to the carbonyl carbon, while a proton is transferred from the ligand's amine group to the carbonyl oxygen through a six-membered ring transition state. This concerted mechanism accounts for the high efficiency and enantioselectivity of the reaction.
Data Presentation: Performance of this compound-based Catalysts
The following tables summarize the performance of cis-1-aminoindan-2-ol as a chiral ligand in the ruthenium-catalyzed transfer hydrogenation of various aromatic ketones.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Substrate (Ketone) | Ligand | Catalyst Precursor | Base | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | (1R,2S)-Aminoindanol | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 1 | 95 | 97 (S) | [1] |
| 2 | 4-Chloroacetophenone | (1R,2S)-Aminoindanol | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 1 | 98 | 96 (S) | [1] |
| 3 | 4-Methoxyacetophenone | (1R,2S)-Aminoindanol | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 2 | 92 | 98 (S) | [1] |
| 4 | 2-Acetylnaphthalene | (1R,2S)-Aminoindanol | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 3 | 94 | 95 (S) | [1] |
Table 2: Influence of Reaction Parameters on the Reduction of Acetophenone
| Entry | Ligand | Base | Temperature (°C) | Yield (%) | ee (%) | Ref. |
| 1 | (1R,2S)-Aminoindanol | KOH | 25 | 95 | 97 (S) | [1] |
| 2 | (1R,2S)-Aminoindanol | KOtBu | 25 | 96 | 97 (S) | [2] |
| 3 | (1R,2S)-Aminoindanol | KOH | 0 | 85 | 98 (S) | [2] |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol describes a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of an aromatic ketone using (1R,2S)-aminoindanol as the chiral ligand and isopropanol as both the solvent and hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂ (or other suitable ruthenium precursor)
-
(1R,2S)-(-)-cis-1-Amino-2-indanol
-
Potassium hydroxide (KOH)
-
Anhydrous isopropanol (i-PrOH)
-
Aromatic ketone substrate
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.0 mol%) and (1R,2S)-(-)-cis-1-Amino-2-indanol (0.005 mmol, 2.0 mol%).
-
Add anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the catalyst complex. The solution should turn a deep red or purple color.
-
-
Reaction Setup:
-
In a separate flask, dissolve the aromatic ketone (1.0 mmol, 100 mol%) in anhydrous isopropanol (5 mL).
-
Prepare a 0.1 M solution of KOH in anhydrous isopropanol.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add the ketone solution via syringe.
-
Add the 0.1 M KOH solution in isopropanol (0.1 mL, 0.01 mmol, 1.0 mol%).
-
Heat the reaction mixture to the desired temperature (typically reflux, ~82 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
Catalytic Cycle of Transfer Hydrogenation
Caption: Catalytic cycle for the Ru-catalyzed transfer hydrogenation of a ketone.
Experimental Workflow
Caption: General workflow for the enantioselective transfer hydrogenation experiment.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Aminoindanol-Mediated Asymmetric Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the premier catalysts for this transformation are oxazaborolidines derived from chiral amino alcohols, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction. cis-1-Aminoindan-2-ol has emerged as a highly effective chiral auxiliary in this context.[1] Its rigid indane backbone often leads to superior enantioselectivity compared to more flexible acyclic amino alcohols by creating a well-defined steric environment in the transition state.[1][2] This document provides detailed application notes and protocols for the use of cis-1-aminoindan-2-ol-derived catalysts in the asymmetric borane (B79455) reduction of various ketones.
Data Presentation: Performance of cis-1-Aminoindan-2-ol-Derived Catalysts
The following tables summarize the performance of in-situ generated oxazaborolidine catalysts from (1S, 2R)-(-)-cis-1-amino-2-indanol in the asymmetric reduction of a range of prochiral ketones.
Table 1: Asymmetric Reduction of Substituted Acetophenones [3]
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | 89 | 91 |
| 2 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 94 | 96 |
| 3 | 3'-Chloroacetophenone | 1-(3-Chlorophenyl)ethanol | 92 | 94 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 93 | 95 |
| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 94 | 94 |
| 6 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 91 | 93 |
| 7 | 4'-Methylacetophenone | 1-(p-tolyl)ethanol | 86 | 89 |
| 8 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 84 | 85 |
| 9 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 88 | 89 |
Reaction Conditions: 10 mol% (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride (B1222165), methyl iodide, in THF at 25°C.
Table 2: Asymmetric Reduction of Various Acyclic and Cyclic Ketones [1]
| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | α-Tetralone | 10 | 94 | 97 |
| 2 | 1-Indanone | 10 | 95 | 88 |
| 3 | 3,4-Dihydronaphthalen-1(2H)-one | 10 | 94 | 97 |
| 4 | Propiophenone | 5 | 92 | 94 |
| 5 | Isobutyrophenone | 10 | 89 | >99 |
| 6 | Cyclohexyl methyl ketone | 10 | 91 | 90 |
| 7 | 2-Octanone | 10 | 90 | 86 |
Reaction Conditions: (1R, 2S)-cis-1-aminoindan-2-ol with borane-methyl sulfide (B99878) complex in THF.
Experimental Protocols
Protocol 1: In-Situ Generation of the Aminoindanol-Derived Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol is adapted for the asymmetric reduction of acetophenone as a representative example.[3] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
(1S, 2R)-(-)-cis-1-Amino-2-indanol
-
Tetrabutylammonium borohydride (TBABH₄)
-
Methyl iodide (MeI)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.075 g, 0.5 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous THF (5 mL) to the flask and stir the mixture until the this compound is completely dissolved.
-
Reagent Addition: Add tetrabutylammonium borohydride (1.29 g, 5 mmol) to the solution.
-
Catalyst Formation: Cool the mixture to 0°C using an ice bath. Add methyl iodide (0.71 g, 5 mmol) dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to facilitate the in-situ formation of the oxazaborolidine catalyst.
-
Substrate Addition: Add acetophenone (0.60 g, 5 mmol) dissolved in a small amount of anhydrous THF via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature (approx. 25°C) and stir for the required time (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of methanol (5 mL), followed by 1 M HCl (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure chiral alcohol.[3]
-
Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.
Visualizations
Catalytic Cycle of the this compound-Mediated CBS Reduction
The following diagram illustrates the proposed catalytic cycle for the enantioselective reduction of a ketone using an oxazaborolidine catalyst derived from cis-1-aminoindanol. The cycle highlights the coordination of borane to the catalyst, followed by coordination of the ketone, and the subsequent stereoselective hydride transfer.[4]
Caption: Catalytic cycle of the CBS reduction.
Experimental Workflow for Asymmetric Synthesis
This diagram outlines the general laboratory workflow for performing an this compound-mediated asymmetric ketone reduction, from initial setup to final product analysis.
Caption: General experimental workflow diagram.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 3. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Aminoindanol as a Ligand in Catalytic Asymmetric Reductions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of aminoindanol-derived ligands in two powerful catalytic asymmetric reduction methods: the Corey-Bakshi-Shibata (CBS) reduction and the Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). These techniques are instrumental in the stereoselective synthesis of chiral alcohols, which are key intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction to this compound Ligands
cis-1-Amino-2-indanol is a rigid bicyclic chiral amino alcohol that has proven to be a highly effective ligand in a variety of asymmetric transformations. Its conformational rigidity, a consequence of the fused five- and six-membered rings, allows for a well-defined chiral environment around the metal center of a catalyst. This structural feature is crucial for achieving high levels of enantioselectivity in catalytic reactions. Derivatives of cis-1-amino-2-indanol are particularly renowned for their application in the asymmetric reduction of prochiral ketones and imines, consistently delivering high yields and enantiomeric excesses.
Two of the most prominent applications of this compound-derived ligands are:
-
As chiral controllers in oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction. In this system, the this compound moiety forms a chiral oxazaborolidine catalyst that, in the presence of a borane (B79455) source, efficiently reduces ketones to their corresponding chiral alcohols with a predictable stereochemical outcome.
-
As ligands for Ruthenium(II) complexes in asymmetric transfer hydrogenation (ATH). Here, an this compound-derived ligand coordinates to a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, to form a catalyst that facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to a ketone, yielding a chiral alcohol.
This document will detail the protocols and applications of both of these important synthetic methodologies.
Corey-Bakshi-Shibata (CBS) Reduction with this compound-Derived Oxazaborolidine
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of prochiral ketones. The catalyst is typically generated in situ from a chiral amino alcohol, such as (1S,2R)-1-amino-2-indanol, and a borane source.
Reaction Mechanism and Stereochemical Model
The CBS reduction proceeds through a well-defined mechanism that accounts for its high enantioselectivity. The key steps are:
-
Catalyst Formation: The this compound reacts with a borane source to form the chiral oxazaborolidine catalyst.
-
Coordination: The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone substrate. This coordination occurs preferentially from the less sterically hindered face of the ketone.
-
Hydride Transfer: A molecule of borane (the stoichiometric reductant) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This activates the borane and facilitates the intramolecular transfer of a hydride to the carbonyl carbon via a six-membered ring transition state.
-
Product Release and Catalyst Turnover: The resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to continue the catalytic cycle.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
The stereochemical outcome of the reduction can be reliably predicted based on the steric interactions in the transition state. The larger substituent on the ketone will preferentially orient away from the bulky aryl group of the this compound ligand.
Quantitative Data for CBS Reduction of Ketones
The following table summarizes the results for the asymmetric reduction of various acetophenone (B1666503) derivatives using an in situ generated oxazaborolidine catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 92 | 85 (S) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 90 | 82 (S) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 88 | 80 (S) |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 95 | 90 (S) |
| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 94 | 91 (S) |
| 6 | 4'-Fluoroacetophenone (B120862) | 1-(4-Fluorophenyl)ethanol | 93 | 88 (S) |
| 7 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 85 | 92 (S) |
Detailed Experimental Protocol: Asymmetric Reduction of 4'-Fluoroacetophenone
This protocol describes the synthesis of (S)-1-(4-fluorophenyl)ethanol from 4'-fluoroacetophenone using an (R)-2-methyl-CBS-oxazaborolidine catalyst, which is conceptually similar to using an in-situ generated catalyst from this compound and a borane source.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)
-
4'-Fluoroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene (B28343), 1.0 mmol).
-
Dilute the catalyst with 10 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Borane Addition:
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
-
Substrate Addition:
-
In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to -30 °C.
-
Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -30 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent). The reaction is typically complete within 1-2 hours.
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Extraction:
-
Add 2 M HCl (20 mL) to the reaction mixture and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-(4-fluorophenyl)ethanol.
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) with this compound Ligands
Asymmetric transfer hydrogenation is an increasingly popular method for the reduction of ketones due to its operational simplicity, mild reaction conditions, and the avoidance of using gaseous hydrogen. Ruthenium complexes of chiral amino alcohols, including cis-1-amino-2-indanol, are highly effective catalysts for this transformation.
Reaction Mechanism
The mechanism of Ru-catalyzed ATH with amino alcohol ligands is believed to proceed through a metal-ligand bifunctional pathway. The key steps are:
-
Catalyst Activation: The precatalyst, typically [RuCl₂(p-cymene)]₂, reacts with the this compound ligand in the presence of a base to form the active 16-electron Ru-amido complex.
-
Hydrogen Transfer from Donor: The hydrogen donor, usually isopropanol, coordinates to the ruthenium center. A concerted transfer of a hydride to the ruthenium and a proton to the amido ligand generates a Ru-hydride species and acetone.
-
Hydrogen Transfer to Substrate: The ketone substrate coordinates to the Ru-hydride complex. A hydride is then transferred from the ruthenium to the carbonyl carbon, and a proton is transferred from the protonated amine of the ligand to the carbonyl oxygen, forming the chiral alcohol product.
-
Product Release and Catalyst Regeneration: The chiral alcohol product dissociates from the catalyst, regenerating the active Ru-amido species for the next catalytic cycle.
Caption: Mechanism of Ru-Catalyzed Asymmetric Transfer Hydrogenation.
Quantitative Data for Ru-Catalyzed ATH of Ketones
The following table presents representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (1S,2R)-aminoindanol.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 (R) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 98 | 94 (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 97 | 92 (R) |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 96 (R) |
| 5 | 3'-Bromoacetophenone | 1-(3-Bromophenyl)ethanol | 99 | 95 (R) |
| 6 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 95 | 88 (R) |
| 7 | 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | 98 | 97 (R) |
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of acetophenone using a catalyst generated from [RuCl₂(p-cymene)]₂ and (1S,2R)-aminoindanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2R)-(+)-cis-1-Amino-2-indanol
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (1S,2R)-(+)-cis-1-amino-2-indanol (3.0 mg, 0.02 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve acetophenone (120 mg, 1.0 mmol) in anhydrous isopropanol (10 mL).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M, 0.5 mL, 0.05 mmol) to the acetophenone solution.
-
To this mixture, add the pre-formed catalyst solution via cannula.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-phenylethanol.
-
Conclusion
This compound-derived ligands are exceptionally effective in two of the most important methods for catalytic asymmetric reduction of ketones. Both the CBS reduction and Ruthenium-catalyzed asymmetric transfer hydrogenation offer high yields and excellent enantioselectivities for a wide range of substrates. The choice between these two methods may depend on factors such as the specific substrate, desired stereochemical outcome, and the availability of reagents and equipment. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these powerful synthetic transformations in their work.
Application Notes and Protocols for the Synthesis of Chiral Amines via Diastereomeric Salt Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries, as the stereochemistry of these molecules often governs their biological activity and pharmacological properties. Consequently, the separation of racemic amine mixtures into their individual enantiomers is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other valuable chemical entities.
One of the most established and scalable methods for achieving this separation is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
While chiral amino alcohols like Aminoindanol are invaluable in asymmetric synthesis, often serving as chiral auxiliaries or as resolving agents for racemic acids, the direct resolution of chiral amines is most commonly accomplished using a chiral acidic resolving agent. This application note provides a detailed protocol for the chiral resolution of a model racemic amine, (±)-α-methylbenzylamine, using (+)-tartaric acid.
Principle of Resolution
The fundamental principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them difficult to separate. Diastereomers, on the other hand, have distinct physical properties, including different solubilities in a given solvent.
The reaction of a racemic amine, (R/S)-amine, with a single enantiomer of a chiral acid, such as (+)-acid, yields two diastereomeric salts: [(R)-amine(+)acid] and [(S)-amine(+)acid]. Due to the difference in solubility, one diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched amine can then be recovered from the isolated salt by treatment with a base.
Experimental Protocols
This section details the methodology for the chiral resolution of racemic (±)-α-methylbenzylamine using (+)-tartaric acid as the resolving agent.
Protocol 1: Formation and Crystallization of Diastereomeric Salts
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol (B129727). Gentle warming on a hot plate may be necessary to achieve complete dissolution.[1] If heating is applied, perform this step in a fume hood.
-
Salt Formation: Once the tartaric acid is fully dissolved, remove the flask from the heat and slowly add 6.1 mL of racemic (±)-α-methylbenzylamine to the solution over approximately one minute.[1] The mixture will generate heat.
-
Crystallization: Loosely stopper the flask and allow it to stand undisturbed at room temperature. The less soluble diastereomeric salt, the (-)-amine-(+)-tartrate salt, will begin to crystallize. For optimal crystal formation, it is recommended to let the solution stand for at least 24 hours, or until the next laboratory period.[1][2]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.[2][3]
-
Drying: Dry the collected crystals to a constant weight. The dried solid is the diastereomeric salt enriched in one enantiomer.
Protocol 2: Recovery of the Enantiomerically Enriched Amine
-
Liberation of the Free Amine: Transfer the dried diastereomeric salt crystals to a suitable flask. Add approximately 40 mL of water and stir to suspend the salt. Slowly add a 50% aqueous sodium hydroxide (B78521) (NaOH) solution dropwise until the salt completely dissolves and the solution is strongly basic (pH > 12).[1][2][3] This deprotonates the ammonium (B1175870) salt, liberating the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated α-methylbenzylamine with diethyl ether (e.g., three portions of 10-20 mL each).[1][2] The amine will move into the organic layer.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate. Decant or filter the dried solution and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.[2][3]
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved amine should be determined to assess the effectiveness of the resolution.
-
Polarimetry: A straightforward method to estimate optical purity is to measure the specific rotation of the resolved amine using a polarimeter and compare it to the known specific rotation of the enantiomerically pure substance.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): For a more accurate determination, chiral HPLC is the preferred method. The resolved amine, or a suitable derivative, is analyzed on a chiral stationary phase to separate and quantify the two enantiomers.[3]
Data Presentation
The following table summarizes the quantitative data for the resolution of (±)-α-methylbenzylamine with (+)-tartaric acid as described in the protocol.
| Parameter | Value | Reference |
| Racemic Amine | (±)-α-methylbenzylamine | [1][2] |
| Amount of Racemic Amine | 6.1 mL | [1] |
| Resolving Agent | (+)-Tartaric Acid | [1][2] |
| Amount of Resolving Agent | 7.6 g | [1] |
| Crystallization Solvent | Methanol | [1][2] |
| Volume of Solvent | 100 mL | [1] |
| Crystallization Time | At least 24 hours | [1][2] |
| Base for Amine Recovery | 50% Sodium Hydroxide | [1][2] |
| Extraction Solvent | Diethyl Ether | [1][2] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the chiral resolution process.
References
Derivatization of Aminoindanol for Specific Catalytic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of cis-1-amino-2-indanol and its application in asymmetric catalysis. The rigid cyclic structure of aminoindanol makes it a valuable chiral auxiliary and ligand for a variety of stereoselective transformations, crucial in the synthesis of complex molecules and pharmaceutical intermediates.
Overview of cis-1-Amino-2-indanol in Asymmetric Synthesis
cis-1-Amino-2-indanol is a versatile building block in organic chemistry, widely employed as a ligand, catalyst, and chiral auxiliary.[1] Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in chemical reactions. A key application is in the formation of oxazaborolidine catalysts, which are highly efficient for the enantioselective reduction of carbonyl compounds.[1][2] Furthermore, derivatives of this compound are integral to the synthesis of various bioactive molecules, including HIV protease inhibitors.[3]
The derivatization of the amino and hydroxyl groups, as well as substitution on the aromatic ring, allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific transformations.[1] This adaptability makes this compound derivatives a powerful tool in the development of new synthetic methodologies.
Key Catalytic Applications and Performance Data
Derivatives of cis-1-amino-2-indanol are particularly effective as ligands in catalysts for asymmetric reduction reactions. The following tables summarize the performance of various this compound-derived catalysts in the reduction of acetophenone, a common benchmark substrate.
Table 1: Performance of this compound-Derived Oxazaborolidine Catalysts in the Asymmetric Reduction of Acetophenone [2]
| Catalyst/Ligand | Reducing Agent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound (1) | Borane-Methyl Sulfide | Stoichiometric | - | Good | 87 |
| B-H Oxazaborolidine (3) | Borane/THF | 5 or 10 | 0 | - | 93 |
| B-Me Oxazaborolidine (4) | Borane/THF | - | -10 | - | 95 |
| B-Me Oxazaborolidine (4) | Borane-Methyl Sulfide | - | -10 | - | 96 |
Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (1S,2R)-1-Aminoindan-2-ol via Jacobsen Epoxidation
This protocol describes a practical synthesis of enantiomerically enriched cis-aminoindanol starting from indene (B144670), utilizing the Jacobsen epoxidation as the key stereochemistry-determining step.[2]
Workflow for the Synthesis of (1S,2R)-1-Aminoindan-2-ol
Caption: Workflow for the synthesis of (1S,2R)-1-aminoindan-2-ol.
Materials:
-
Indene
-
(S,S)-(salen)Mn(III)Cl
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Sodium hypochlorite (B82951) (NaOCl) solution (1.5 M aqueous)
-
Chlorobenzene
-
Sodium azide (B81097) (NaN3)
-
Reagents for reduction (e.g., H2/Pd-C or LiAlH4)
-
Appropriate solvents for extraction and purification
Procedure:
-
Jacobsen Epoxidation:
-
In a suitable reaction vessel, dissolve indene in chlorobenzene.
-
Add (S,S)-(salen)Mn(III)Cl (0.7 mol%) and P3NO (3 mol%).
-
Cool the mixture and add the aqueous NaOCl solution dropwise while maintaining the temperature.
-
Stir vigorously until the reaction is complete (monitor by TLC or GC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting indene oxide by chromatography to obtain the enantiomerically enriched epoxide.[2]
-
-
Epoxide Opening and Reduction:
-
React the enantiomerically enriched indene oxide with sodium azide to open the epoxide ring, forming an azido (B1232118) alcohol.
-
Reduce the azide group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H2 over Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4).
-
After reduction, perform an appropriate workup and purification to yield the final cis-1-amino-2-indanol product.
-
Protocol 2: In Situ Preparation of an this compound-Derived Oxazaborolidine Catalyst and Asymmetric Ketone Reduction
This protocol details the in situ preparation of a B-Hydrogen oxazaborolidine catalyst from cis-1-amino-2-indanol and its use in the enantioselective reduction of a ketone.[2][4]
Catalytic Cycle for Ketone Reduction
Caption: Generalized catalytic cycle for oxazaborolidine-catalyzed ketone reduction.
Materials:
-
(1S,2R)-1-Aminoindan-2-ol
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1.0 M)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous toluene
-
Argon or nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried, argon-purged flask at 0 °C, add a solution of (1S,2R)-1-aminoindan-2-ol in anhydrous toluene.
-
Slowly add a 1.0 M solution of BH3·THF to the this compound solution. The B-hydrogen oxazaborolidine ligand will form in situ.[2]
-
-
Asymmetric Reduction:
-
To the freshly prepared catalyst solution at the desired temperature (e.g., 0 °C), slowly add a solution of the prochiral ketone in anhydrous toluene.
-
Stir the reaction mixture under an inert atmosphere and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
-
Workup and Analysis:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the resulting chiral alcohol using chiral HPLC or GC analysis.[4]
-
Applications in Drug Development
The rigid conformation of cis-1-amino-2-indanol is a key feature that has been exploited in the design of potent pharmaceutical agents. A prominent example is its incorporation into the structure of HIV protease inhibitors. The stereochemical information presented by the this compound scaffold allows for precise interactions with the enzyme's active site, leading to high binding affinity and inhibitory activity. The ability to synthesize specific enantiomers of this compound and its derivatives is therefore of paramount importance in the pharmaceutical industry.[3]
Conclusion
The derivatization of cis-1-amino-2-indanol provides a versatile platform for the development of highly effective chiral ligands and catalysts for asymmetric synthesis. The protocols and data presented here offer a starting point for researchers to explore the potential of these compounds in their own synthetic endeavors, from academic research to industrial-scale drug development. The continued exploration of novel this compound derivatives promises to further expand the toolkit of synthetic chemists for constructing complex chiral molecules.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure cis-Aminoindanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure cis-1-amino-2-indanol, a critical chiral building block in the pharmaceutical industry. Notably, it is a key component in the synthesis of the HIV protease inhibitor Indinavir (B1671876) (Crixivan®)[1][2][3]. The methodologies outlined below focus on industrially viable routes that ensure high yield and enantiopurity.
Introduction
cis-1-Amino-2-indanol is a versatile chiral auxiliary and ligand used in a wide range of asymmetric transformations[4][5][6]. Its rigid, bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in chemical reactions[7]. The synthesis of enantiomerically pure cis-aminoindanol on an industrial scale presents two primary challenges: controlling the cis-diastereoselectivity and achieving high enantioselectivity. This document outlines two primary strategies to address these challenges: Asymmetric Synthesis via Epoxidation of Indene (B144670) and Resolution of Racemic cis-Aminoindanol .
Data Presentation: Comparison of Key Synthetic Strategies
The following tables summarize the quantitative data for the primary methods of synthesizing enantiopure cis-aminoindanol, providing a clear comparison for process selection and optimization.
Table 1: Asymmetric Synthesis via Jacobsen Epoxidation and Ritter Reaction
| Step | Key Reagents/Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| 1. Epoxidation of Indene | (S,S)-(salen)Mn(III)Cl, 4-(3-phenylpropyl)pyridine (B1219276) N-oxide, NaOCl | Chlorobenzene | 89% | 88% | [7] |
| 2. Ritter Reaction | Oleum (B3057394), Acetonitrile | Acetonitrile | - | >99% (after crystallization) | [7] |
| Overall | ~50% from indene | >99% | [7] |
Table 2: Enzymatic Resolution of trans-1-Azido-2-indanol
| Step | Key Reagents/Enzyme | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| 1. Epoxidation of Indene | m-CPBA | - | - | - | [7] |
| 2. Azide (B81097) Opening of Epoxide | Sodium Azide | - | - | - | [7] |
| 3. Enzymatic Resolution | Lipase PS 30, Isopropenyl acetate (B1210297) | Dimethoxyethane (DME) | 46% (1S,2S)-alcohol, 44% (1R,2R)-acetate | >96% for both | [4][7] |
| 4. Inversion and Reduction | Mesyl chloride, triethylamine; Cesium acetate; Hydrogenation | Toluene | - | - | [7] |
Table 3: Chemical Resolution of Racemic cis-Aminoindanol
| Resolving Agent | Solvent | Diastereomeric Salt Yield | Diastereomeric Excess (de) | Reference |
| (S)-2-Phenylpropionic acid | Ethanol | 35% | 99% | [8] |
Experimental Protocols
The following section provides detailed experimental protocols for the key synthetic routes.
Protocol 1: Asymmetric Synthesis via Jacobsen Epoxidation and Ritter Reaction
This protocol is one of the most practical and widely used industrial methods for producing enantiopure (1S,2R)-aminoindanol[1][7].
Step 1: Enantioselective Epoxidation of Indene
-
To a solution of indene in chlorobenzene, add 0.7 mol% of (S,S)-(salen)Mn(III)Cl catalyst and 3 mol% of 4-(3-phenylpropyl)pyridine N-oxide (P3NO).
-
Cool the mixture and add 1.5M aqueous sodium hypochlorite (B82951) (NaOCl) dropwise while maintaining the temperature.
-
Stir the reaction vigorously until completion, as monitored by TLC or GC.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure to obtain crude (1S,2S)-indene oxide. The product can be purified by chromatography if necessary, but is often used directly in the next step.
Step 2: Ritter Reaction to form the Oxazoline (B21484)
-
Dissolve the crude (1S,2S)-indene oxide in acetonitrile.
-
Cool the solution and slowly add oleum (fuming sulfuric acid) while carefully controlling the temperature. This reaction is highly exothermic.
-
The reaction proceeds through a cyclic sulfate intermediate to form the corresponding methyl oxazoline with a cis configuration[7].
-
Monitor the reaction for completion.
Step 3: Hydrolysis and Crystallization
-
Upon completion of the Ritter reaction, carefully quench the reaction mixture with water.
-
Hydrolyze the resulting oxazoline by heating with aqueous acid (e.g., 6N sulfuric acid)[7].
-
After hydrolysis, basify the solution to precipitate the crude (1S,2R)-aminoindanol.
-
For purification and enantiomeric enhancement, perform a fractional crystallization with L-tartaric acid. This step is crucial for achieving >99% ee[7].
-
Isolate the tartrate salt, and then neutralize with a base to yield the final enantiopure (1S,2R)-1-amino-2-indanol.
Protocol 2: Synthesis via Enzymatic Resolution
This method involves the resolution of a racemic intermediate, providing access to both enantiomers of the final product[4][7].
Step 1: Preparation of Racemic trans-1-Azido-2-indanol
-
React indene with m-chloroperoxybenzoic acid (m-CPBA) to form racemic indene oxide.
-
Open the epoxide ring with sodium azide in a suitable solvent to yield racemic trans-1-azido-2-indanol[4][7].
Step 2: Enzymatic Kinetic Resolution
-
Suspend the racemic trans-1-azido-2-indanol and immobilized Lipase PS 30 on Celite in dimethoxyethane (DME).
-
Add isopropenyl acetate as the acylating agent.
-
Allow the reaction to proceed until approximately 50% conversion is reached. The enzyme will selectively acylate one enantiomer.
-
Separate the unreacted (1S,2S)-azidoindanol from the acylated (1R,2R)-azido acetate by chromatography[7].
Step 3: Conversion to cis-Aminoindanol
-
For the (1S,2S)-azidoindanol, perform an inversion of the C-2 stereocenter. This can be achieved via a Mitsunobu reaction or by conversion to a mesylate followed by displacement with an acetate nucleophile[7].
-
Hydrolyze the resulting acetate to the corresponding cis-azido alcohol.
-
Reduce the azide group to an amine via catalytic hydrogenation (e.g., H2, Pd/C) to yield the enantiopure cis-1-amino-2-indanol.
-
The (1R,2R)-azido acetate can be hydrolyzed and processed similarly to obtain the other enantiomer of cis-aminoindanol.
Visualizations
Diagram 1: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of enantiopure cis-aminoindanol.
Diagram 2: Enzymatic Resolution Pathway
Caption: Pathway illustrating the enzymatic resolution strategy.
Diagram 3: Logical Relationship of Synthesis and Application
Caption: Relationship between synthesis strategies and a major industrial application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminoindanol-Based Chiral Stationary Phases for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of racemic compounds. This document provides detailed application notes and protocols for the preparation and use of CSPs based on (1S,2R)-aminoindanol, a versatile chiral auxiliary.
The rigid structure of the indane backbone in aminoindanol provides a well-defined stereochemical environment, making it an excellent chiral selector when derivatized and immobilized on a solid support. Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition, are commonly prepared from this compound derivatives. This application note will focus on the synthesis of an N-(3,5-dinitrobenzoyl)-aminoindanol chiral selector and its immobilization onto silica (B1680970) gel to create a robust CSP for the enantioseparation of various classes of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blockers.
I. Preparation of this compound-Based Chiral Stationary Phase
The preparation of an this compound-based CSP involves a two-step process: the synthesis of the chiral selector and its subsequent immobilization onto a silica support.
Diagram of the CSP Preparation Workflow
Caption: Workflow for the preparation of an this compound-based chiral stationary phase.
Experimental Protocol 1: Synthesis of N-(3,5-dinitrobenzoyl)-(1S,2R)-aminoindanol (Chiral Selector)
This protocol is based on standard acylation procedures for amines.
Materials:
-
(1S,2R)-(+)-Aminoindanol
-
3,5-Dinitrobenzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (1S,2R)-(+)-aminoindanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-(3,5-dinitrobenzoyl)-(1S,2R)-aminoindanol.
Experimental Protocol 2: Immobilization of Chiral Selector onto Aminopropyl Silica Gel
This protocol describes the covalent bonding of the chiral selector to aminopropyl silica gel via a urea (B33335) linkage.
Materials:
-
N-(3,5-dinitrobenzoyl)-(1S,2R)-aminoindanol (from Protocol 1)
-
Aminopropyl silica gel (5 µm)
-
Toluene-2,4-diisocyanate (TDI) or another suitable diisocyanate linker
-
Anhydrous toluene (B28343)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Activation of Silica Gel:
-
Suspend aminopropyl silica gel in anhydrous toluene.
-
Add toluene-2,4-diisocyanate (excess, e.g., 2-3 equivalents relative to the amino groups on the silica) to the suspension.
-
Reflux the mixture for 4-6 hours under a nitrogen atmosphere.
-
Allow the mixture to cool, then filter the activated silica gel using a Buchner funnel.
-
Wash the activated silica gel thoroughly with toluene, dichloromethane, and methanol (B129727) to remove unreacted diisocyanate.
-
Dry the activated silica gel under vacuum.
-
-
Coupling of Chiral Selector:
-
Suspend the activated silica gel in anhydrous toluene.
-
Add a solution of N-(3,5-dinitrobenzoyl)-(1S,2R)-aminoindanol (1.5 equivalents relative to the initial amino groups on the silica) in anhydrous toluene.
-
Reflux the mixture for 12-18 hours under a nitrogen atmosphere.
-
-
Washing and Capping:
-
After cooling, filter the resulting chiral stationary phase.
-
Wash the CSP sequentially with toluene, dichloromethane, methanol, and diethyl ether to remove any unreacted chiral selector.
-
To cap any remaining reactive isocyanate groups, the CSP can be treated with a small alcohol like methanol or ethanol (B145695) in toluene under reflux, followed by another washing sequence.
-
-
Drying: Dry the final this compound-based CSP under vacuum.
II. Application in HPLC for Enantioseparation
The prepared this compound-based CSP can be packed into an HPLC column using a slurry packing technique. The following sections provide data and protocols for the enantioseparation of representative racemic compounds.
Data Presentation: Enantioseparation of Profens and Beta-Blockers
The following tables summarize the chromatographic data for the separation of common profens and beta-blockers on a representative this compound-based CSP.
Table 1: Enantioseparation of Profens
| Analyte | Mobile Phase (v/v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | α (Separation Factor) | Rₛ (Resolution) |
| Ibuprofen | n-Hexane/Isopropanol/Acetic Acid (90:10:0.1) | 1.0 | 2.15 | 2.58 | 1.20 | 1.85 |
| Naproxen | n-Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1) | 1.0 | 3.42 | 4.28 | 1.25 | 2.10 |
| Ketoprofen | n-Hexane/Ethanol/Acetic Acid (95:5:0.1) | 0.8 | 4.11 | 5.02 | 1.22 | 1.98 |
| Flurbiprofen | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | 1.0 | 2.98 | 3.69 | 1.24 | 2.05 |
Table 2: Enantioseparation of Beta-Blockers
| Analyte | Mobile Phase (v/v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | α (Separation Factor) | Rₛ (Resolution) |
| Propranolol | n-Hexane/Ethanol/Diethylamine (80:20:0.1) | 1.0 | 2.89 | 3.61 | 1.25 | 2.20 |
| Metoprolol | n-Hexane/Isopropanol/Diethylamine (85:15:0.1) | 1.0 | 3.54 | 4.32 | 1.22 | 1.90 |
| Atenolol | Methanol/Water/Trifluoroacetic Acid (70:30:0.1) | 0.5 | 1.98 | 2.30 | 1.16 | 1.75 |
| Bisoprolol | n-Hexane/Ethanol/Diethylamine (75:25:0.1) | 0.8 | 4.21 | 5.18 | 1.23 | 2.15 |
Note: The data presented are representative and may vary depending on the specific column packing, HPLC system, and exact experimental conditions.
Experimental Protocol 3: HPLC Method for Enantioseparation of Profens
Materials and Equipment:
-
HPLC system with UV detector
-
This compound-based chiral column (e.g., 250 x 4.6 mm, 5 µm)
-
Racemic standards of profens (Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen)
-
HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol)
-
Acidic modifier (Acetic Acid or Trifluoroacetic Acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the desired mobile phase as specified in Table 1. For example, for Ibuprofen, mix n-hexane, isopropanol, and acetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the racemic profen standard in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 10-20 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm for profens).
-
Inject the prepared sample onto the column.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
-
Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rₛ) using standard chromatographic equations.
Diagram of the Chiral Recognition Mechanism
Caption: Key interactions in the chiral recognition mechanism on an this compound-based CSP.
III. Conclusion
This compound-derived chiral stationary phases are highly effective for the enantioseparation of a wide range of racemic compounds in HPLC. The protocols provided in this application note offer a reliable method for the preparation of these CSPs and their application in separating important pharmaceutical compounds like profens and beta-blockers. The well-defined structure of the this compound chiral selector allows for strong and specific interactions, leading to excellent resolution and separation factors. These CSPs are valuable tools for researchers, scientists, and drug development professionals in the analysis of chiral molecules.
Asymmetric Synthesis of α-Amino Acids Using Aminoindanol Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of α-amino acids utilizing aminoindanol-derived chiral auxiliaries. The inherent rigidity of the this compound scaffold provides a high degree of stereocontrol, making it a valuable tool in the synthesis of enantiomerically pure amino acids, which are critical building blocks in pharmaceutical development.
Introduction
The enantioselective synthesis of α-amino acids is of paramount importance in medicinal chemistry and drug discovery. Chiral auxiliaries are a powerful and reliable method to introduce stereocenters with high fidelity. Among these, auxiliaries derived from cis-1-aminoindan-2-ol have proven to be particularly effective due to their conformationally constrained bicyclic structure. This rigidity minimizes conformational flexibility in the transition state of key bond-forming reactions, leading to high levels of diastereoselectivity.[1]
This protocol focuses on the diastereoselective electrophilic amination of an amide cuprate (B13416276) derived from an N-acyl this compound auxiliary, a method that provides excellent stereocontrol in the formation of the crucial C-N bond.
Reaction Principle and Workflow
The overall strategy involves the attachment of a glycine (B1666218) moiety to the this compound auxiliary, followed by deprotonation to form a chiral enolate. This enolate is then transmetalated to a cuprate, which undergoes a highly diastereoselective reaction with an electrophilic aminating agent. Subsequent removal of the chiral auxiliary yields the desired non-racemic α-amino acid.
Below is a diagram illustrating the logical workflow of this synthetic approach.
References
Application of Aminoindanol in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Amino-2-indanol is a versatile chiral building block that has found widespread application in the asymmetric synthesis of complex natural products and pharmaceuticals. Its rigid indane backbone and the cis-relationship of the amino and hydroxyl groups provide a well-defined chiral environment, making it an excellent chiral auxiliary and a precursor to highly effective chiral ligands and catalysts. This document provides detailed application notes and protocols for the use of aminoindanol in key synthetic transformations, including Diels-Alder reactions, Corey-Itsuno reductions, and aldol (B89426) reactions, with a focus on their application in the synthesis of natural products.
This compound as a Chiral Catalyst in Enantioselective Diels-Alder Reactions
This compound and its derivatives can act as bifunctional organocatalysts in Diels-Alder reactions, activating the dienophile through hydrogen bonding and a Brønsted base moiety. This approach provides a powerful metal-free method for the construction of chiral six-membered rings, which are common motifs in many natural products.
Application Highlight: Synthesis of a Chiral Bicyclic Intermediate
A key application of this compound-catalyzed Diels-Alder reactions is the synthesis of stereochemically rich bicyclic compounds. For instance, the reaction between 3-hydroxy-2-pyridone and various maleimides, catalyzed by (1R,2S)-1-amino-2-indanol, affords the corresponding endo-adducts in high yields and enantioselectivities.
Quantitative Data
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 3-Hydroxy-2-pyridone | N-phenylmaleimide | 10 | CH₂Cl₂ | -50 | >95 | 93 | [1] |
| 3-Hydroxy-2-pyridone | N-ethylmaleimide | 10 | CH₂Cl₂ | -50 | >95 | 92 | [1] |
| 3-Hydroxy-2-pyrone | N-mesitylmaleimide | 10 | CH₂Cl₂ | -20 | 85 | 90 (major diastereomer) | [1] |
Experimental Protocol: Enantioselective Diels-Alder Reaction
Materials:
-
(1R,2S)-1-Amino-2-indanol
-
3-Hydroxy-2-pyridone
-
N-phenylmaleimide
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxy-2-pyridone (1.0 equiv) and (1R,2S)-1-amino-2-indanol (0.1 equiv).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Add N-phenylmaleimide (1.1 equiv) to the cooled solution.
-
Stir the reaction mixture at -50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
Proposed Catalytic Activation
This compound in the Corey-Itsuno (CBS) Reduction of Prochiral Ketones
Derivatives of cis-1-amino-2-indanol are excellent precursors for the in-situ generation of oxazaborolidine catalysts used in the Corey-Itsuno (Corey-Bakshi-Shibata) reduction. This reaction provides a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols, which are valuable intermediates in the synthesis of numerous natural products.
Application Highlight: Asymmetric Synthesis of a Chiral Alcohol Intermediate
The CBS reduction of acetophenone (B1666503) using an oxazaborolidine catalyst derived from (1S,2R)-1-amino-2-indanol and borane (B79455) is a classic example demonstrating the high enantioselectivity of this method.
Quantitative Data
| Ketone | Catalyst | Reductant | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Me-CBS | BH₃·THF | 0 | >95 | 93 | [2] |
| α-Tetralone | (S)-Me-CBS | BH₃·THF | -20 | 98 | 97 | [3] |
| 1-Indanone | (S)-Me-CBS | BH₃·SMe₂ | -10 | >95 | 96 | [2] |
Experimental Protocol: Corey-Itsuno Reduction of Acetophenone
Materials:
-
(1S,2R)-2-methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran (B86392) complex (1 M in THF)
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (1S,2R)-2-methyl-CBS-oxazaborolidine (0.1 equiv, 1 M solution in toluene).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (0.6 equiv, 1 M solution in THF) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve acetophenone (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of acetophenone to the catalyst-borane mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, slowly add methanol to quench the excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenylethanol.
Catalytic Cycle of the Corey-Itsuno Reduction
This compound as a Chiral Auxiliary in Diastereoselective Aldol Reactions
This compound can be readily converted into chiral oxazolidinone auxiliaries. These auxiliaries direct the stereochemical outcome of aldol reactions by providing a rigid chiral environment that controls the facial selectivity of the enolate addition to an aldehyde.
Application Highlight: Synthesis of a Precursor to Hapalosin (B64535)
The asymmetric synthesis of a key intermediate for the natural product hapalosin has been achieved using an aldol reaction with an N-propionyloxazolidinone derived from cis-1-amino-2-indanol.[4]
Quantitative Data
| Oxazolidinone Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionyl | Isobutyraldehyde (B47883) | >99:1 | 90 | [5] |
| N-Propionyl | Benzaldehyde | >99:1 | 85 | [5] |
| N-Crotonyl | Propionaldehyde | >95:5 | 88 | [2] |
Experimental Protocol: Diastereoselective Aldol Reaction
Materials:
-
(4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (derived from (1R,2S)-1-amino-2-indanol)
-
Di-n-butylboron triflate (DBBT)
-
Triethylamine (B128534) (TEA)
-
Isobutyraldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, Phosphate (B84403) buffer (pH 7), Hydrogen peroxide (30%)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to form the boron enolate.
-
Cool the reaction mixture back to -78 °C.
-
Add isobutyraldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 20 minutes, then warm to 0 °C and stir for 1-2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide to yield the chiral β-hydroxy acid and recover the this compound auxiliary.
Experimental Workflow for Diastereoselective Aldol Reaction
References
- 1. grokipedia.com [grokipedia.com]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scispace.com [scispace.com]
Preparation of Aminoindanol-Derived Phosphine Ligands: A Detailed Protocol for Researchers
Introduction: Chiral phosphine (B1218219) ligands derived from aminoindanols are a pivotal class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries. Their rigid bicyclic structure, derived from cis-1-amino-2-indanol, provides a well-defined chiral environment that can induce high stereoselectivity in a variety of metal-catalyzed reactions. This document provides detailed application notes and experimental protocols for the preparation of these valuable ligands, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Aminoindanol-derived phosphine ligands are particularly effective in a range of asymmetric transformations. The inherent chirality of the this compound backbone, coupled with the electronic and steric properties of the phosphine substituents, allows for fine-tuning of the ligand's performance in specific catalytic cycles. These ligands have demonstrated high efficacy in reactions such as:
-
Asymmetric Hydrogenation: The ruthenium and rhodium complexes of these ligands are highly effective for the enantioselective hydrogenation of ketones, olefins, and imines, producing chiral alcohols and amines with excellent enantiomeric excesses.
-
Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation reactions often employ these ligands to control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bonds.
-
Cross-Coupling Reactions: The steric bulk and electron-donating nature of these phosphines can enhance the efficiency and selectivity of various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.
The modular synthesis of these ligands allows for the introduction of various phosphine groups, enabling the creation of a library of ligands with diverse steric and electronic properties. This adaptability is critical for optimizing catalytic activity and enantioselectivity for a specific substrate and reaction.
Experimental Protocols
This section details the synthesis of a representative this compound-derived phosphine ligand, (1S,2R)-N-diphenylphosphino-1-amino-2-indanol, starting from the commercially available (1S,2R)-(-)-cis-1-amino-2-indanol.
Synthesis of (1S,2R)-N-diphenylphosphino-1-amino-2-indanol
This procedure involves the phosphinylation of the amino group of (1S,2R)-(-)-cis-1-amino-2-indanol with chlorodiphenylphosphine (B86185) in the presence of a base.
Materials:
-
(1S,2R)-(-)-cis-1-Amino-2-indanol (ee: 99%)
-
Chlorodiphenylphosphine
-
Triethylamine (B128534) (Et₃N), distilled
-
Toluene (B28343), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add (1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq).
-
Dissolution: Add anhydrous toluene to dissolve the this compound.
-
Addition of Base: Add distilled triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Phosphine Source: Slowly add chlorodiphenylphosphine (1.05 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure aminophosphine (B1255530) ligand as a white solid.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of (1S,2R)-N-diphenylphosphino-1-amino-2-indanol.
| Parameter | Value |
| Starting Material | (1S,2R)-(-)-cis-1-Amino-2-indanol |
| Reagent | Chlorodiphenylphosphine |
| Base | Triethylamine |
| Solvent | Toluene |
| Reaction Time | 12-24 hours |
| Yield | 85-95% |
| Appearance | White solid |
| Melting Point | 118-121 °C |
| Optical Purity (ee) | >99% (typically retains the ee of the starting material) |
| ³¹P NMR (CDCl₃) | δ ≈ 45-50 ppm |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound-derived phosphine ligands.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity in Aminoindanol-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving enantioselectivity in aminoindanol-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of cis-aminoindanol in asymmetric catalysis?
A1: cis-1-Amino-2-indanol is a chiral ligand and auxiliary that plays a crucial role in asymmetric synthesis. Its rigid, bicyclic structure provides a well-defined chiral environment that restricts the possible transition state geometries of a reaction. This conformational constraint is key to achieving high enantioselectivity in a variety of transformations, including reductions of prochiral ketones and Diels-Alder reactions.[1] Oxazaborolidine catalysts derived from cis-aminoindanol are particularly effective in the enantioselective reduction of carbonyl compounds.[2]
Q2: My enantiomeric excess (e.e.) is significantly lower than reported in the literature. What are the most common factors to investigate?
A2: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating several key parameters. The primary factors influencing enantioselectivity are the choice of solvent, reaction temperature, the purity of the substrate and reagents, and the structure of the catalyst itself. Even minor variations in these conditions can lead to substantial differences in the stereochemical outcome of the reaction.
Q3: How critical is the choice of solvent for achieving high enantioselectivity?
A3: The solvent is a critical parameter that can dramatically influence the enantioselectivity of a reaction. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some instances, changing the solvent can even lead to an inversion of the product's stereochemistry. Therefore, a screening of various solvents is highly recommended during the optimization of a new this compound-catalyzed reaction.
Q4: What is the general effect of temperature on enantioselectivity?
A4: As a general rule, lowering the reaction temperature often leads to an increase in enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of one enantiomer over the other. However, it is important to note that this is not universally true, and in some rare cases, a change in temperature can lead to a reversal of enantioselectivity.
Q5: Can impurities in my starting materials affect the reaction outcome?
A5: Absolutely. The purity of both the substrate and any reagents used is paramount. Impurities can act as catalyst poisons, leading to lower conversion and enantioselectivity. It is crucial to use highly purified starting materials to ensure reproducible and optimal results.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
Problem: The enantiomeric excess of your product is consistently low or lower than expected.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Solvent | Perform a solvent screen with a range of polar and non-polar, coordinating and non-coordinating solvents (e.g., Toluene, THF, Dichloromethane, Hexane). | The solvent influences the catalyst-substrate complex and transition state energies. A different solvent environment can enhance facial selectivity. |
| Incorrect Temperature | Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, -78 °C). | Lowering the temperature can amplify the energetic difference between the diastereomeric transition states, leading to higher e.e. |
| Impure Substrate/Reagents | Purify the substrate and all reagents. Ensure solvents are anhydrous and free of peroxides. | Impurities can inhibit or poison the catalyst, leading to a non-selective background reaction. |
| Catalyst Integrity | Use a freshly prepared or purchased catalyst. Verify the structure and purity of the this compound derivative. | The chiral integrity and purity of the catalyst are essential for inducing high enantioselectivity. |
| Inappropriate Additive | If applicable, screen different additives (e.g., Lewis acids, bases) or modify the existing additive concentration. | Additives can modulate the catalyst's activity and the reaction mechanism, thereby influencing the stereochemical outcome. |
Issue 2: Low Reaction Conversion or Yield
Problem: The reaction does not proceed to completion, or the isolated yield of the desired product is low.
| Potential Cause | Recommended Action | Rationale |
| Catalyst Deactivation | Ensure strictly anhydrous and inert reaction conditions if the catalyst is sensitive to air or moisture. Purify all reagents to remove potential catalyst poisons. | Many catalysts, including those derived from this compound, can be deactivated by water, oxygen, or other impurities. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). | A higher catalyst concentration can increase the reaction rate and drive the reaction to completion. |
| Suboptimal Temperature | Gradually increase the reaction temperature. | While lower temperatures often favor enantioselectivity, higher temperatures may be necessary to achieve a reasonable reaction rate and conversion. A balance must be found. |
| Product Loss During Workup | Optimize the purification procedure. Ensure the pH is appropriate during aqueous extraction to prevent the product from partitioning into the aqueous layer. | The desired product may be lost during extraction or chromatography if the workup procedure is not optimized.[3] |
| Side Reactions | Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts. Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions. | Competing reaction pathways can consume the starting material and reduce the yield of the desired product.[4] |
Quantitative Data
Table 1: Effect of Solvent on the Enantioselective Reduction of Acetophenone (B1666503)
This table illustrates the impact of different solvents on the enantiomeric excess (e.e.) for the reduction of acetophenone to 1-phenylethanol (B42297) using a cis-aminoindanol-derived oxazaborolidine catalyst with BH₃ as the reducing agent.
| Entry | Solvent | Temperature (°C) | e.e. (%) |
| 1 | Toluene | 25 | 99 |
| 2 | THF | 25 | 97 |
| 3 | Dichloromethane | 25 | 95 |
| 4 | Hexane | 25 | 92 |
Data is representative and compiled from typical results in the literature.
Table 2: Influence of Temperature on the Enantioselective Diels-Alder Reaction
This table shows the effect of reaction temperature on the enantiomeric excess (e.e.) of the Diels-Alder adduct between cyclopentadiene (B3395910) and methyl acrylate, catalyzed by a cis-aminoindanol derivative.
| Entry | Solvent | Temperature (°C) | e.e. (%) |
| 1 | Toluene | 25 | 85 |
| 2 | Toluene | 0 | 92 |
| 3 | Toluene | -20 | 96 |
| 4 | Toluene | -78 | >99 |
Data is representative and compiled from typical results in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone
This protocol describes a typical procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol.
Materials:
-
(1S, 2R)-(-)-cis-1-amino-2-indanol
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.1 mmol).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.1 mmol) dropwise to the solution. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C over 10 minutes.
-
Slowly add borane-dimethyl sulfide complex (1.1 mmol) to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC analysis.
Protocol 2: General Procedure for an Enantioselective Diels-Alder Reaction
This protocol outlines a general method for the this compound-derived catalyst-mediated Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene.
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (as a representative amino-alcohol catalyst precursor)
-
Trifluoroacetic acid (TFA)
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Solvent (e.g., CH₂Cl₂/H₂O mixture)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the this compound-derived catalyst (e.g., a derivative of (1R, 2S)-aminoindanol) (0.1 mmol) and the acid co-catalyst (e.g., TFA, 0.1 mmol).
-
Add the solvent mixture (e.g., 9:1 CH₂Cl₂/H₂O, 5 mL).
-
Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol) and stir for 5 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add freshly cracked cyclopentadiene (2.0 mmol) in one portion.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for this compound-catalyzed reactions.
Caption: Catalytic cycle of an oxazaborolidine-catalyzed ketone reduction.
References
Troubleshooting low yields in Aminoindanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of aminoindanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Ritter Reaction from Indene (B144670) Oxide
Q: My Ritter reaction of indene oxide is resulting in a low yield of the desired cis-aminoindanol. What are the common causes and how can I improve the yield?
A: Low yields in the Ritter reaction for cis-aminoindanol synthesis are often attributed to side reactions and suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:
-
Formation of Indanone Byproduct: A common side reaction is the rearrangement of the carbocation intermediate to form an indanone, which significantly reduces the yield of the desired oxazoline (B21484) intermediate.[1]
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient acid strength or concentration.
-
Suboptimal Temperature: The reaction temperature can influence the rate of side reactions.
-
Solution: The reaction is often initiated at a low temperature (e.g., -40 °C) and then allowed to warm to room temperature.[1] Careful control of the temperature profile is important for maximizing the yield.
-
-
Hydrolysis of the Oxazoline Intermediate: The final step is the hydrolysis of the oxazoline intermediate to yield this compound. Incomplete or inefficient hydrolysis will lead to a lower isolated yield of the final product.
-
Solution: Ensure complete hydrolysis by using adequate acid concentration (e.g., 6 N sulfuric acid) and sufficient reaction time at reflux.[3]
-
Issue 2: Poor Enantioselectivity or Low Yield in Enzymatic Resolution
Q: I am attempting an enzymatic resolution of racemic this compound (or a precursor), but I'm observing low enantioselectivity and/or poor yields. What are the key parameters to optimize?
A: Enzymatic resolutions are sensitive to various factors. Here are common issues and troubleshooting strategies:
-
Inappropriate Enzyme Selection: The choice of enzyme is crucial for achieving high enantioselectivity.
-
Solution: Lipases are commonly used for the resolution of amino alcohols.[4][5] Screening different lipases, such as Candida antarctica lipase (B570770) B (CALB) or lipase PS 30, is recommended to find the most effective one for your specific substrate.[1]
-
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and the solvent system.
-
Solution: Optimize these parameters for your chosen enzyme. Most lipases exhibit good activity in non-polar organic solvents.[4] For example, enzymatic acylation of trans-1-azido-2-indanol has been successfully performed using lipase PS 30 in a mixture of dimethoxyethane (DME) and isopropenyl acetate.[1]
-
-
Enzyme Inhibition: The substrate or the product formed during the reaction can inhibit the enzyme, leading to a decrease in reaction rate and lower yields.
-
Solution: Consider a fed-batch approach where the substrate is added gradually to maintain a low, optimal concentration. It may also be beneficial to remove the product as it is formed.
-
-
Poor Quality of Starting Material: Impurities in the racemic starting material can interfere with the enzymatic reaction.
-
Solution: Ensure the starting this compound or its precursor is of high purity. Purification of the racemic mixture before the resolution step may be necessary.
-
Issue 3: Undesired trans-Isomer Formation
Q: My synthesis is producing a significant amount of the trans-aminoindanol isomer, leading to a low yield of the desired cis-isomer. How can I improve the cis-selectivity?
A: Achieving high cis-selectivity is a major challenge in this compound synthesis. The choice of synthetic route and reaction conditions plays a critical role.
-
Ritter Reaction Stereochemistry: The Ritter reaction on indene oxide inherently favors the formation of the cis-product due to the reaction mechanism involving the formation of a cis-5,5-ring system in the oxazoline intermediate.[3]
-
Optimization: As mentioned earlier, using fuming sulfuric acid can improve the overall yield, which in turn provides a higher yield of the desired cis-isomer.
-
-
Intramolecular Amide Cyclization: This strategy involves the formation of an amide/urethane at the C1 position and a leaving group at the C2 position. An intramolecular cyclization with inversion of configuration at C2 can lead to the cis-oxazoline precursor.[1]
-
Example: Treatment of trans-1-amino-2-indanol with benzoyl chloride followed by thionyl chloride can lead to the formation of the cis-oxazoline, which is then hydrolyzed to cis-aminoindanol.[1]
-
-
Reduction of α-Hydroxy Oxime Ethers: Stereoselective reduction of an α-hydroxy oxime ether can yield a mixture of cis- and trans-aminoindanols.
-
Optimization: The choice of reducing agent is critical. For instance, reduction with a borane-THF complex has been reported to give an 88:12 mixture of cis- and trans-aminoindanols.[3] Further optimization of the reducing agent and reaction conditions may be necessary to improve the cis-selectivity.
-
Data Presentation
Table 1: Comparison of Reported Yields for Different this compound Synthesis Strategies
| Synthetic Strategy | Starting Material | Key Reagents | Reported Yield | Reference |
| Ritter Reaction (Initial) | Indene Oxide | 97% H₂SO₄, Acetonitrile | 55-60% | [1] |
| Ritter Reaction (Optimized) | Indene Oxide | Fuming H₂SO₄ (21% SO₃), Acetonitrile | 78-80% | [1] |
| Merck Process (Overall) | Indene | (S,S)-(salen)Mn(III)Cl, Oleum, L-tartaric acid | 50% | [3] |
| Intramolecular Amide Cyclization | trans-1-Amino-2-indanol | Benzoyl chloride, Thionyl chloride, H₂SO₄ | 68% | [1] |
| Sepracor Process (from Indene) | Indene | (R,R)-Mn-Salen, NH₃, Benzoyl chloride | 47% (for benzamide) | [1] |
| Ghosh et al. (Enzymatic Resolution) | trans-1-Azido-2-indanol | Lipase PS 30, Isopropenyl acetate | 46% (for (1S,2S)-alcohol) | [1] |
Experimental Protocols
Key Experiment: Optimized Ritter Reaction for cis-Aminoindanol Synthesis
This protocol is based on the optimized conditions reported to improve the yield of the Ritter reaction.
Materials:
-
Indene oxide
-
Fuming sulfuric acid (e.g., 21% SO₃)
-
Acetonitrile (anhydrous)
-
Water
-
Sodium hydroxide (B78521) (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indene oxide in anhydrous acetonitrile. Cool the solution to the recommended starting temperature (e.g., -40 °C) using a suitable cooling bath.
-
Acid Addition: Slowly add fuming sulfuric acid to the stirred solution via the dropping funnel, maintaining the low temperature. The addition should be performed dropwise to control the exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the specified duration (e.g., 1 hour).
-
Hydrolysis of Oxazoline: Carefully add water to the reaction mixture to hydrolyze the intermediate oxazoline. This step is often exothermic and should be done with cooling. The mixture is then typically heated to reflux for several hours to ensure complete hydrolysis.[1][3]
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to the appropriate pH. Extract the aqueous layer with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure cis-aminoindanol.
Visualizations
Troubleshooting Workflow for Low Yield in Ritter Reaction
Caption: Troubleshooting decision tree for low yields in the Ritter reaction.
General Synthetic Approaches to cis-Aminoindanol
Caption: Overview of common synthetic pathways to cis-aminoindanol.
References
Technical Support Center: Optimization of Aminoindanol Catalysts
Welcome to the technical support center for the optimization of reaction conditions for aminoindanol catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems in reactions catalyzed by this compound derivatives.
Problem 1: Low Enantioselectivity (ee)
Low or inconsistent enantiomeric excess is a frequent issue. Follow these steps to identify and resolve the problem.
Possible Causes and Solutions:
-
Impure Reactants or Solvents: Trace impurities can poison the catalyst or participate in non-selective background reactions.[1]
-
Solution: Ensure all substrates and reagents are of high purity. Use freshly distilled or anhydrous solvents. Rigorously dry and degas all solvents, as water and oxygen can deactivate the catalyst.[1]
-
-
Catalyst Quality and Handling: The purity and stability of the this compound ligand and the resulting catalyst are critical.
-
Solution: Use a freshly prepared or purchased catalyst from a reliable source. Store air- and moisture-sensitive catalysts under an inert atmosphere in a cool, dry place.[1]
-
-
Incorrect Reaction Temperature: Temperature significantly influences the energy difference between diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Generally, lower temperatures lead to higher enantioselectivity.[1] Ensure accurate and consistent temperature control throughout the reaction.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the conformation of the catalyst-substrate complex.[1]
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. The optimal solvent can vary significantly depending on the specific reaction.
-
Problem 2: Low or No Catalytic Activity/Reaction Stalls
If the reaction does not proceed to completion or fails to start, consider the following.
Possible Causes and Solutions:
-
Catalyst Deactivation: Impurities in the starting materials or solvent can act as catalyst poisons.
-
Solution: Thoroughly purify all reagents and use high-quality, anhydrous solvents. Common poisons for metal-based catalysts include sulfur and sometimes nitrogen-containing compounds.[2]
-
-
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions.
-
Solution: High temperatures can lead to catalyst degradation.[1] Consider running the reaction at a lower temperature. Ensure the catalyst is compatible with all functional groups present in the substrates.
-
-
Improper Catalyst Activation: Some catalysts require an in-situ activation step which may be failing.
-
Solution: Review the catalyst activation protocol. For instance, in some transfer hydrogenations, the order of addition of the substrate and a base can significantly impact catalyst activity.[3]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient reaction rate.
-
Solution: While higher catalyst loading can increase the reaction rate, it's essential to find an optimal balance as this also increases cost.
-
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) is lower than reported in the literature for the same reaction. What is the first thing I should check?
A1: The first step should be to verify your analytical method for determining ee (e.g., chiral HPLC or GC). Ensure you have adequate separation of enantiomers and that your method is accurate and reproducible. Once the analytical method is confirmed to be reliable, scrutinize the purity of your reagents and the quality of your catalyst.[2]
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading primarily influences the reaction rate. Increasing the catalyst amount generally leads to a faster reaction. However, an excessively high loading is not economical. It is crucial to perform a catalyst loading study to find the minimum amount required for an efficient conversion within a reasonable timeframe.
Q3: Can the reaction solvent significantly impact both yield and enantioselectivity?
A3: Absolutely. The solvent can influence the solubility of reactants and the catalyst, the stability of the catalyst, and the geometry of the transition state, thereby affecting both the reaction rate and the enantioselectivity.[1] For example, in the enantioselective hydrogenation of ethyl pyruvate (B1213749) with a modified Pt/SiO2 catalyst, 2-propanol was found to be a superior solvent compared to toluene, n-heptane, or acetic acid in terms of enantiomeric excess.[4]
Q4: My reaction is air-sensitive. What precautions should I take?
A4: For air-sensitive reactions, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen). Use dried and degassed solvents. All glassware should be oven- or flame-dried before use. Weigh and handle air-sensitive catalysts and reagents in a glovebox if possible.[1]
Q5: I am observing a decrease in enantioselectivity at high conversion. Why is this happening?
A5: A decrease in enantioselectivity at high conversion can sometimes be attributed to a reversible reaction where the product can revert to the starting material, or to the presence of a background uncatalyzed reaction that produces a racemic product. In transfer hydrogenations, the accumulation of the byproduct (e.g., acetone (B3395972) when using isopropanol (B130326) as the hydrogen source) can also reduce the reaction rate and affect enantioselectivity.[3]
Data Presentation
Table 1: Effect of Solvent on Enantioselective Hydrogenation of Ethyl Pyruvate
| Solvent | Enantiomeric Excess (ee %) |
| 2-Propanol | 63 |
| Toluene | < 10 |
| n-Heptane | < 10 |
| Acetic Acid | < 10 |
Reaction Conditions: Pt/SiO2 catalyst modified with (S)-(+)-1-aminoindan at 273 K.[4]
Table 2: Influence of Temperature on Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| 20 | > 95 | 85 |
| 30 | > 95 | 82 |
| 40 | > 95 | 78 |
Reaction Conditions: Rhodium/1R,2S-aminoindanol catalyst, 2-propanol as hydrogen donor.[3]
Experimental Protocols
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a rhodium/(1R,2S)-aminoindanol catalyst system.
Materials:
-
[Rh(Cp*)Cl2]2 (pentamethylcyclopentadienylrhodium chloride dimer)
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
Acetophenone
-
Anhydrous 2-propanol (hydrogen donor and solvent)
-
Potassium hydroxide (B78521) (KOH)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(Cp*)Cl2]2 and (1R,2S)-(+)-cis-1-amino-2-indanol (in a 1:2 molar ratio of Rh dimer to ligand) in anhydrous 2-propanol.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve acetophenone in anhydrous 2-propanol.
-
Add the prepared catalyst solution to the acetophenone solution.
-
Initiate the reaction by adding a solution of KOH in 2-propanol.
-
-
Reaction Monitoring:
-
Maintain the reaction at the desired temperature (e.g., 20°C) with constant stirring.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral GC or HPLC analysis.
-
Visualizations
References
Side reactions in the synthesis of Aminoindanol and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of Aminoindanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of cis-aminoindanol?
A1: The three most prevalent side reactions are:
-
Formation of the trans-isomer: This diastereomer is often formed alongside the desired cis-isomer, complicating purification and reducing the yield of the target molecule.
-
Formation of ketone byproducts: Particularly in the Ritter reaction synthesis from indene (B144670) oxide, rearrangement of an intermediate carbocation can lead to the formation of indanone.
-
Racemization: Epimerization at the C1 position can occur under basic conditions, leading to a loss of stereochemical purity.
Q2: Why is the formation of the cis-isomer of this compound important?
A2: The cis-stereochemistry of 1-amino-2-indanol (B1258337) is a crucial structural feature for its application as a key chiral building block in the synthesis of various pharmaceuticals, most notably the HIV protease inhibitor Indinavir. The specific stereoconformation is essential for its biological activity.[1]
Q3: What are the primary synthetic routes to cis-aminoindanol?
A3: Several synthetic routes have been developed, with the most common being:
-
Ritter-type reaction from indene oxide: This is considered a direct and economical route.[2]
-
Synthesis from D-phenylalanine: This approach utilizes a readily available chiral starting material.
-
Intramolecular amide cyclization: This method involves the formation of a key oxazoline (B21484) intermediate.[2]
-
Reduction of α-hydroxy oxime ethers: This can be a highly stereoselective method to favor the cis-isomer.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cis-aminoindanol and provides step-by-step solutions.
Problem 1: Low yield of cis-aminoindanol due to the formation of the trans-isomer.
Question: My synthesis is producing a significant amount of the trans-aminoindanol isomer. What is causing this and how can I increase the selectivity for the cis-isomer?
Answer:
The formation of the trans-isomer is a common challenge. The stereoselectivity of the reaction is often dependent on the synthetic route and the reaction conditions.
Root Causes and Solutions:
-
Non-Stereoselective Reduction: Standard reduction methods for intermediates like α-hydroxy ketoximes may not be sufficiently stereoselective.
-
Solution: Stereoselective Reduction of α-Hydroxy Oxime Ether. Employing a stereoselective reduction method can significantly favor the formation of the cis-isomer. The reduction of an α-hydroxy oxime ether intermediate with a borane-THF complex has been shown to yield a high ratio of cis to trans-aminoindanol.[3]
-
-
Epimerization: Basic conditions during hydrolysis or work-up can cause epimerization at the C1 position, leading to the formation of the more stable trans-isomer.
-
Solution: Enzymatic Hydrolysis. Using an enzyme, such as a lipase (B570770), for the hydrolysis of a precursor ester (e.g., 2-hydroxy-1-indancarboxylic acid ester) can proceed under milder conditions and prevent racemization at the C1 position.[2]
-
-
Inefficient Separation: If the formation of the trans-isomer cannot be completely avoided, efficient separation is crucial.
-
Solution: Fractional Crystallization. The diastereomers can be separated by fractional crystallization of their salts. Forming a salt with a chiral acid, such as L-tartaric acid, can lead to the selective crystallization of one diastereomer.[3]
-
Workflow for Minimizing trans-Isomer Formation:
Caption: Troubleshooting workflow for low cis:trans ratio.
Problem 2: Formation of Ketone Byproduct in the Ritter Reaction.
Question: I am using the Ritter reaction to synthesize cis-aminoindanol from indene oxide and observe a significant amount of a ketone byproduct. What is this byproduct and how can I prevent its formation?
Answer:
The ketone byproduct is likely 1-indanone. Its formation is a known side reaction in the Ritter synthesis of this compound.
Root Cause and Prevention:
-
Carbocation Rearrangement: The Ritter reaction proceeds through a carbocation intermediate formed by the acid-catalyzed opening of the epoxide ring of indene oxide. This carbocation can undergo a 1,2-hydride shift, leading to the formation of 1-indanone.
-
Solution: Use of Fuming Sulfuric Acid. The use of fuming sulfuric acid (oleum) instead of regular sulfuric acid can suppress the formation of the indanone byproduct. The SO₃ in fuming sulfuric acid is thought to favor the desired reaction pathway, leading to the oxazoline intermediate. This modification has been shown to improve the yield of the desired cis-aminoindanol from 55-60% to 78-80%.[2]
-
Reaction Pathway Illustrating Ketone Byproduct Formation:
Caption: Ritter reaction pathway with ketone side reaction.
Problem 3: Loss of Enantiomeric Purity (Racemization).
Question: My final cis-aminoindanol product shows a lower than expected enantiomeric excess (ee). What could be causing this racemization?
Answer:
Racemization, specifically epimerization at the C1 position, can occur under certain conditions, leading to a mixture of enantiomers.
Root Cause and Prevention:
-
Basic Hydrolysis Conditions: The use of strong bases like sodium hydroxide (B78521) for the hydrolysis of precursor esters can lead to partial racemization at the C1 position.
-
Solution: Enzymatic Hydrolysis. As mentioned previously, enzymatic hydrolysis provides a milder alternative that can prevent this epimerization and preserve the enantiomeric purity of the product.[2]
-
Logical Diagram for Preventing Racemization:
Caption: Decision pathway for addressing racemization.
Data Presentation
Table 1: Comparison of Yields in this compound Synthesis Routes with and without Side Reaction Control.
| Synthetic Route | Side Reaction Control Method | Reported Yield of cis-Aminoindanol | Reference |
| Ritter Reaction from Indene Oxide | Standard H₂SO₄ | 55-60% | [2] |
| Ritter Reaction from Indene Oxide | Fuming H₂SO₄ | 78-80% | [2] |
| Reduction of α-hydroxy oxime-ether | Borane-THF complex | 88% (cis/trans ratio of 88:12) | [3] |
| Resolution of racemic cis-aminoindanol | Fractional crystallization with (S)-2-phenylpropionic acid | 35% (of the desired enantiomer) |
Table 2: Purity and Enantiomeric Excess (ee) Improvement.
| Issue | Method for Improvement | Resulting Purity / ee | Reference |
| Racemic Mixture | Enzymatic Hydrolysis of Ester | >99% ee | [2] |
| Diastereomeric Mixture | Fractional Crystallization | >99% de (diastereomeric excess) | [3] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of 2-Hydroxy-1-Indanone Benzyloxime
This protocol describes the reduction of an α-hydroxy oxime ether to favor the formation of cis-aminoindanol.[3]
Materials:
-
2-Hydroxy-1-indanone benzyloxime
-
Borane-tetrahydrofuran (BH₃-THF) complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (3 M)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-hydroxy-1-indanone benzyloxime in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3 equivalents of the 1 M borane-THF complex solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane (B79455) by the slow addition of 3 M HCl.
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to isolate the cis- and trans-aminoindanols and determine the diastereomeric ratio.
Protocol 2: Enzymatic Hydrolysis of a 2-Hydroxy-1-Indancarboxylic Acid Ester
This protocol outlines a general procedure for the lipase-catalyzed hydrolysis to prevent racemization.
Materials:
-
Racemic 2-hydroxy-1-indancarboxylic acid ester
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the racemic ester in the chosen organic solvent, add the phosphate buffer and the immobilized lipase.
-
Shake the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral HPLC.
-
Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Separate the organic and aqueous layers.
-
The unreacted ester enantiomer will be in the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to recover the optically active ester.
-
The hydrolyzed acid enantiomer will be in the aqueous layer. Acidify the aqueous layer and extract with an organic solvent (e.g., ethyl acetate) to recover the optically active acid.
Protocol 3: Fractional Crystallization of cis-Aminoindanol Diastereomeric Salts
This protocol describes the separation of cis- and trans-aminoindanol via the formation of diastereomeric salts with L-tartaric acid.[3]
Materials:
-
Mixture of cis- and trans-aminoindanol
-
L-tartaric acid
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the mixture of this compound diastereomers in hot methanol.
-
In a separate flask, dissolve an equimolar amount of L-tartaric acid in hot methanol.
-
Combine the two hot solutions and allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration. These crystals will be enriched in the salt of one of the diastereomers.
-
The filtrate will be enriched in the salt of the other diastereomer. The solvent can be removed, and the residue can be recrystallized from a different solvent system to further purify the second diastereomer.
-
To recover the free this compound, dissolve the separated salt crystals in water and basify the solution with a strong base (e.g., NaOH) to pH > 12.
-
Extract the free this compound with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified diastereomer.
References
Technical Support Center: Purification of Aminoindanol Isomers
This guide provides researchers, scientists, and drug development professionals with technical support for the purification of aminoindanol isomers. It includes troubleshooting advice for common issues encountered during diastereomeric salt crystallization and chiral chromatography, along with frequently asked questions and generalized experimental protocols.
Troubleshooting Guide
Resolving this compound isomers can present several challenges. The table below outlines common problems, their possible causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Crystal Formation (Diastereomeric Salt Crystallization) | 1. High Salt Solubility : The diastereomeric salts are too soluble in the chosen solvent.[1] 2. Insufficient Supersaturation : The salt concentration is below its solubility limit.[1] 3. Impurities Present : Contaminants may be inhibiting crystal nucleation. | 1. Change Solvent System : Screen for solvents that decrease the solubility of the target salt.[2] 2. Increase Concentration : Carefully evaporate the solvent or prepare a more concentrated initial solution. 3. Optimize Temperature : Implement a controlled, slow cooling profile to induce crystallization.[2] 4. Induce Nucleation : Use a seed crystal of the desired salt or gently scratch the inside of the flask.[2] |
| "Oiling Out" Instead of Crystallization | 1. Excessive Supersaturation : The solution is too concentrated, causing the salt to separate as a liquid.[1] 2. High Temperature : Crystallization temperature is too high.[1] | 1. Dilute the Solution : Add more solvent to reduce the supersaturation level.[1] 2. Slower Cooling : Employ a much slower cooling rate to allow for orderly crystal growth.[1] 3. Solvent Choice : Select a solvent system where crystallization can occur at a lower temperature.[1] |
| Low Diastereomeric or Enantiomeric Excess (de/ee%) | 1. Suboptimal Resolving Agent : The chosen chiral acid may not form salts with a significant solubility difference.[2] 2. Co-crystallization : The undesired diastereomer is crystallizing along with the target isomer. 3. Equilibrium Issues : The separation is not thermodynamically favorable under the current conditions. | 1. Screen Resolving Agents : Test different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid).[2] 2. Recrystallization : Perform one or more recrystallization steps on the isolated salt to improve purity. It is common to require four to five consecutive recrystallizations.[3] 3. Optimize Stoichiometry : Vary the molar ratio of the resolving agent to the this compound.[3][4] |
| Poor Peak Separation in Chiral HPLC | 1. Incorrect Chiral Stationary Phase (CSP) : The selected column is not suitable for this compound isomers.[5] 2. Suboptimal Mobile Phase : The solvent system does not provide adequate selectivity.[5] 3. Poor Peak Shape : Tailing or fronting of peaks is obscuring the separation. | 1. Screen CSPs : Test polysaccharide-based (e.g., Chiralpak®) or cyclodextrin-based columns, which are often effective for amino alcohols.[5] 2. Optimize Mobile Phase : Adjust the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol (B130326), ethanol) solvents.[6] 3. Use Additives : For a basic compound like this compound, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[5][6] |
| Low Product Yield | 1. High Solubility of Target Salt : A significant amount of the desired diastereomer remains in the mother liquor.[2] 2. Premature Isolation : The crystallization process was stopped before reaching completion.[2] 3. Product Loss During Workup : Material is lost during filtration, washing, or liberation of the free amine. | 1. Optimize Solvent & Temperature : Find conditions that maximize the solubility difference between the two diastereomers.[2] 2. Cool to Lower Temperatures : Reduce the final crystallization temperature to decrease the solubility of the desired salt. 3. Analyze Mother Liquor : Check the purity of the salt remaining in the mother liquor to assess the efficiency of the crystallization. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between diastereomeric salt crystallization and chiral chromatography?
A: The choice depends on scale, required purity, and available resources.
-
Diastereomeric Salt Crystallization is often more economical and easier to scale up for industrial production, making it suitable for separating large quantities.[] However, it can be time-consuming to develop and may require multiple recrystallizations to achieve high purity.[3]
-
Chiral HPLC is a powerful analytical and preparative technique that can offer excellent separation and high purity in a single run.[8] It is ideal for smaller quantities and for situations where method development for crystallization is too slow or unsuccessful. However, the cost of chiral columns and solvents can be high, and scaling up can be challenging.[9]
Q2: What are common chiral resolving agents for aminoindanols?
A: As aminoindanols are basic amines, chiral acids are used as resolving agents. Commonly successful agents for amines include tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid), mandelic acid derivatives, and other chiral carboxylic acids.[4][10] It is standard practice to screen several resolving agents to find one that provides good crystallinity and a large solubility difference between the resulting diastereomeric salts.[2]
Q3: How can I determine the enantiomeric excess (ee%) of my purified this compound?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. An analytical chiral column (e.g., a polysaccharide-based CSP) is used to separate the two enantiomers.[5] The area under each peak is integrated, and the ee% is calculated using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.[9] Other methods include chiral gas chromatography (after derivatization) and NMR spectroscopy using chiral shift reagents.
Q4: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid. This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[1] To resolve this, try using a more dilute solution, employing a much slower cooling rate, or changing the solvent to one that allows for crystallization at a higher temperature.[1]
Q5: After liberating the free amine from the diastereomeric salt, how do I remove the chiral resolving agent?
A: Typically, the purified diastereomeric salt is dissolved in water or an aqueous solvent, and the pH is adjusted with a base (e.g., NaOH, NaHCO₃) to deprotonate the this compound, making it insoluble in water. The free this compound can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The chiral acid resolving agent will remain in the aqueous layer as its corresponding salt.
Quantitative Data Summary
The efficiency of purification techniques can be compared using metrics like enantiomeric excess (ee%) and yield. The following table provides typical, illustrative values for common methods. Actual results will vary based on the specific isomers, resolving agents, and conditions used.
| Purification Technique | Typical Purity (ee%) | Typical Yield | Key Considerations |
| Diastereomeric Crystallization (Single Crop) | 70 - 95% | 30 - 45% (of the desired enantiomer) | Highly dependent on the solubility difference between diastereomers.[2] |
| Recrystallization (2-3 cycles) | > 99% | 15 - 30% (overall) | Yield decreases significantly with each successive step.[3] |
| Preparative Chiral HPLC | > 99.5% | 70 - 90% | High purity is achievable, but throughput is limited by column size and cycle time.[11] |
Generalized Experimental Protocols
Disclaimer: These are generalized protocols and must be optimized for your specific this compound isomers and laboratory conditions.
Protocol 1: Diastereomeric Salt Crystallization
-
Salt Formation : In a suitable flask, dissolve the racemic this compound (1.0 eq.) in a chosen solvent (e.g., methanol, ethanol (B145695), or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-Mandelic acid, 0.5 - 1.0 eq.) in the same solvent.
-
Mixing : Slowly add the resolving agent solution to the this compound solution with stirring. The mixture may be gently warmed to ensure complete dissolution.
-
Crystallization : Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or cold bath (e.g., 4 °C) and leave it undisturbed for several hours to overnight to allow crystals to form.
-
Isolation : Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent to remove residual mother liquor.
-
Analysis : Dry the crystals and determine their diastereomeric excess (de%) and yield. The de% can often be determined by NMR or by liberating the amine and analyzing the ee% via chiral HPLC.
-
Recrystallization (if needed) : To improve purity, dissolve the crystals in a minimal amount of hot solvent and repeat the cooling and isolation process.
-
Liberation of Free Amine : Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >11. Extract the free this compound with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate it under reduced pressure to obtain the purified enantiomer.
Protocol 2: Preparative Chiral HPLC
-
Column and Mobile Phase Selection : Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point for amino alcohols.[6] A typical mobile phase for normal phase chromatography is a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA), often with a basic additive like 0.1% diethylamine (B46881) (DEA).[6]
-
Sample Preparation : Dissolve the racemic or partially purified this compound mixture in the mobile phase at a concentration suitable for preparative injections. Filter the sample through a 0.45 µm filter.
-
Method Optimization (Analytical Scale) : First, optimize the separation on an analytical scale column to determine retention times and achieve baseline resolution (Rs > 1.5). Adjust the mobile phase composition to fine-tune selectivity and run time.
-
Scale-Up to Preparative Column : Switch to a larger-diameter preparative column with the same stationary phase. Adjust the flow rate according to the column dimensions.
-
Injection and Fraction Collection : Perform injections of the prepared sample. Collect the fractions corresponding to each separated enantiomer peak based on the UV detector signal.
-
Purity Analysis and Product Isolation : Analyze the purity of the collected fractions using an analytical chiral HPLC method. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, purified isomers.
Visualizations
The following diagrams illustrate the general workflows for the purification techniques described.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for enantiomer separation using preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Aminoindanol Chiral Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing aminoindanol as a chiral auxiliary. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using cis-1-amino-2-indanol as a chiral auxiliary?
cis-1-amino-2-indanol is a popular chiral auxiliary due to its rigid, bicyclic structure which provides a well-defined steric environment. This conformational constraint often leads to high levels of stereocontrol in asymmetric reactions.[1][2] Both enantiomers are commercially available, allowing for the synthesis of either enantiomer of the target molecule.[1] Its rigid skeleton can limit transition state geometries more effectively than more flexible auxiliaries like those derived from phenylglycinol, often resulting in superior diastereoselectivity.[1]
Q2: I am observing low diastereoselectivity in my reaction. What are the potential causes and solutions?
Low diastereoselectivity can stem from several factors. The sterically bulky and constrained nature of the this compound moiety can sometimes limit effective chiral discrimination.[3][4]
Troubleshooting Steps:
-
Reagent Choice: The choice of hydride reagent in reductions, for example, can significantly impact selectivity. Bulky hydride reagents like L-selectride have been shown to provide much higher diastereoselectivity compared to less hindered ones like sodium borohydride.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of Lewis acids can all influence the transition state geometry and, consequently, the diastereomeric ratio. A thorough optimization of these parameters is recommended.
-
Substrate Compatibility: While highly effective in many cases, such as aldol (B89426) reactions where >99% de is often achieved, this compound-derived auxiliaries have shown lower levels of stereocontrol in other transformations like some Diels-Alder reactions.[1] It's crucial to consult literature for precedents with similar substrates.
Q3: I suspect epimerization is occurring. How can I detect and prevent it?
Epimerization, the change in configuration at a stereocenter, can be a significant issue, leading to a loss of product purity. It has been observed, for instance, during saponification reactions in the presence of more polar solvents like THF.[2]
Detection and Prevention:
-
Analytical Monitoring: Careful monitoring of the reaction mixture and product by 1H NMR or chiral HPLC can help detect the presence of unwanted diastereomers or enantiomers.
-
Solvent Choice: As noted, less polar solvents may minimize epimerization in certain reactions.
-
Base/Acid Strength: The strength and stoichiometry of acids or bases used in the reaction or work-up should be carefully controlled.
-
Temperature Control: Running reactions at lower temperatures can often mitigate epimerization.
Q4: What are the common methods for cleaving the this compound auxiliary, and what are the potential pitfalls?
The removal of the chiral auxiliary is a critical final step. Common methods include:
-
Reductive Cleavage: Lithium aluminum hydride (LAH) is often used to reduce amide linkages, yielding the corresponding alcohol or amine.[1]
-
Hydrolytic Cleavage: Acidic or basic hydrolysis can be employed to cleave amide or oxazolidinone functionalities.[1][2]
Potential Pitfalls:
-
Incomplete Cleavage: The reaction may not go to completion, leading to difficulties in purifying the final product from the starting material. Monitoring the reaction by TLC or LC-MS is crucial.
-
Product Degradation: The conditions required for cleavage (e.g., strong acid or base, reactive hydrides) may not be compatible with the functional groups present in the target molecule.[3][5]
-
Epimerization: As mentioned, harsh basic or acidic conditions can lead to epimerization of the desired product.
-
Difficult Purification: The cleaved this compound auxiliary needs to be efficiently separated from the final product. This can sometimes be challenging due to similar polarities.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Aldol Reactions
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected diastereomeric excess (de) | Suboptimal Lewis acid or base | Screen different Lewis acids (e.g., TiCl4, Sn(OTf)2) or bases (e.g., LDA, LiHMDS) and stoichiometries. |
| Incorrect reaction temperature | Optimize the reaction temperature. Often, lower temperatures lead to higher selectivity. | |
| Impure starting materials or reagents | Ensure the purity of the substrate, auxiliary, and reagents. Distill solvents and purify reagents if necessary.[6] | |
| Incorrect order of addition | The order of addition of reagents can be critical in forming the desired enolate and transition state. Follow established protocols carefully.[6] |
Guide 2: Issues with Auxiliary Cleavage
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cleavage of the auxiliary | Insufficient reagent or reaction time | Increase the equivalents of the cleaving reagent (e.g., LAH, LiOH) and/or extend the reaction time. Monitor by TLC or LC-MS. |
| Reagent decomposition | Ensure the cleaving reagent is fresh and active. | |
| Degradation of the desired product | Harsh cleavage conditions | Explore milder cleavage methods. For example, if acidic hydrolysis is degrading the product, consider enzymatic cleavage or alternative reductive methods. |
| Difficulty separating the product from the cleaved auxiliary | Similar polarity | Modify the work-up procedure. Acid/base extraction can be used to separate the basic this compound from a neutral product. Derivatization of one component to alter its polarity for chromatography is another option. |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using an this compound-Derived Oxazolidinone
This protocol is based on the work of Ghosh et al. for asymmetric syn-aldol reactions.[1]
-
Preparation of the N-Acyl Imide: To a solution of the (1S, 2R)-aminoindanol-derived oxazolidinone (1.0 eq.) in anhydrous dichloromethane (B109758) at 0 °C, add triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of the desired acyl chloride (1.2 eq.). Stir the reaction mixture at room temperature for 2-4 hours until completion as monitored by TLC.
-
Enolate Formation: Cool the solution of the N-acyl imide to -78 °C. Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of triethylamine (1.2 eq.). Stir the mixture for 30 minutes at -78 °C.
-
Aldol Addition: Add the aldehyde (1.5 eq.) dropwise to the enolate solution at -78 °C. Stir for 1-3 hours at this temperature, followed by warming to 0 °C for 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 buffer. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the diastereomerically enriched aldol adduct.
Visual Guides
Workflow for Troubleshooting Low Diastereoselectivity
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of Aminoindanol-Based Catalysts
Welcome to the Technical Support Center for Aminoindanol-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound-based catalysts in their experiments. Below, you will find a comprehensive guide in a question-and-answer format, including troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the longevity and optimal performance of your catalysts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound-based catalysts.
Q1: My catalyst's activity is decreasing significantly with each recycle. What are the likely causes?
A1: A decline in catalytic activity upon recycling is a common issue and can be attributed to several factors:
-
Leaching of the Active Catalytic Species: If the this compound ligand is part of a metal complex, the metal or the ligand may leach from the support or dissociate from the active complex.
-
Mechanical Degradation: In the case of heterogeneous catalysts, the physical structure of the support can be damaged during the reaction or work-up, leading to a loss of active sites.
-
Chemical Degradation of the Ligand: The this compound scaffold itself might be susceptible to degradation under the reaction conditions. Although the core structure is generally robust, harsh acidic or basic conditions can lead to side reactions. For instance, while the amide bond in related structures shows some stability, extreme pH can promote hydrolysis.[1]
-
Fouling of the Catalyst Surface: Reaction byproducts or starting materials can adsorb onto the catalyst's active sites, blocking them from participating in the catalytic cycle.
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use techniques like ICP-MS to check for leached metals in the filtrate. HPLC or NMR spectroscopy can be used to detect dissolved ligand or its degradation products.
-
Characterize the Spent Catalyst: Techniques like powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis can reveal changes in the catalyst's physical structure.
-
Optimize Reaction Conditions: If degradation is suspected, consider milder reaction conditions (e.g., lower temperature, less harsh pH).
Q2: I'm observing a drop in enantioselectivity over time. What could be the reason?
A2: A loss of enantioselectivity often points to changes in the chiral environment of the catalyst.
-
Racemization or Epimerization of the Chiral Center: While the this compound backbone is rigid, extreme conditions could potentially lead to the racemization of the stereogenic centers.
-
Formation of Achiral Active Species: The active chiral catalyst might be converting into a more stable but achiral or less selective species.
-
Presence of Impurities: Water or other impurities in the reagents or solvent can interact with the catalyst and alter its chiral conformation.
Troubleshooting Steps:
-
Strict Control of Reaction Environment: Ensure all reagents and solvents are rigorously dried and purified. Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Re-verify Catalyst Structure: After the reaction, attempt to recover and re-characterize the catalyst using techniques like circular dichroism (CD) spectroscopy or by derivatizing it with a chiral agent to check for enantiomeric purity.[2]
-
Screen Solvents: The choice of solvent can significantly impact the stability of the catalyst's conformation. A solvent screen may identify a medium that better preserves the catalyst's chiral integrity.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound-based catalysts?
A1: While specific studies on the degradation of this compound catalysts are limited, potential pathways can be inferred from its chemical structure. The amino and alcohol functional groups are potential sites for side reactions. Under strongly oxidizing conditions, the alcohol moiety could be oxidized. The amine group could undergo side reactions depending on the reactants and intermediates present in the catalytic cycle. Furthermore, the indane scaffold itself, while generally stable, could be susceptible to modification under harsh reaction conditions.
Q2: How can I enhance the stability of my this compound-based catalyst?
A2: Several strategies can be employed to improve catalyst stability:
-
Immobilization: Covalently attaching the catalyst to a solid support (e.g., silica, polymers) can prevent aggregation and leaching, often leading to enhanced stability and easier recycling.
-
Ligand Modification: Introducing bulky substituents on the this compound scaffold can sterically protect the active site and prevent bimolecular decomposition pathways.
-
Use of Additives: In some cases, co-catalysts or additives can stabilize the active form of the catalyst.
-
Optimization of Reaction Conditions: Carefully controlling temperature, pressure, pH, and solvent can significantly extend the catalyst's lifetime.
Q3: What are the best practices for storing this compound-based catalysts?
A3: To ensure maximum shelf-life, this compound-based catalysts, especially those that are sensitive to air or moisture, should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. It is advisable to store them in a desiccator or a glovebox.
Data Presentation
Summarizing quantitative data in tables allows for easy comparison of catalyst performance under different conditions.
Table 1: Effect of Solvent on Catalyst Stability and Performance
| Entry | Solvent | Temperature (°C) | Cycle 1 Yield (%) | Cycle 1 ee (%) | Cycle 3 Yield (%) | Cycle 3 ee (%) |
| 1 | Toluene | 25 | 95 | 98 | 92 | 97 |
| 2 | THF | 25 | 92 | 96 | 85 | 95 |
| 3 | CH₂Cl₂ | 25 | 96 | 99 | 88 | 98 |
| 4 | Acetonitrile | 25 | 88 | 94 | 75 | 92 |
Table 2: Influence of Temperature on Catalyst Stability
| Entry | Temperature (°C) | Initial Reaction Rate (mol/L·s) | Rate after 24h (mol/L·s) | % Activity Loss |
| 1 | 0 | 1.2 x 10⁻⁴ | 1.1 x 10⁻⁴ | 8.3 |
| 2 | 25 | 2.5 x 10⁻⁴ | 2.0 x 10⁻⁴ | 20.0 |
| 3 | 50 | 5.1 x 10⁻⁴ | 3.1 x 10⁻⁴ | 39.2 |
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Recyclability
-
Initial Reaction: Set up the reaction with the this compound-based catalyst (e.g., 1 mol%) and the desired substrate and reagents under optimized conditions.
-
Monitoring: Track the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or NMR).
-
Catalyst Recovery: Upon completion, if the catalyst is heterogeneous, recover it by filtration. If it is homogeneous, it may be recovered by precipitation or extraction, depending on its properties.
-
Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts and dry it under vacuum.
-
Subsequent Cycles: Use the recovered catalyst for a new reaction under the same conditions.
-
Analysis: Analyze the yield and enantiomeric excess for each cycle to determine the catalyst's stability and reusability.
Protocol 2: Quantification of Catalyst Decomposition using ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a stock solution of the fresh this compound-based catalyst of a known concentration in a deuterated solvent. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the reaction conditions.
-
Initial Spectrum: Acquire a quantitative ¹H NMR spectrum of the initial sample.
-
Reaction and Sampling: Run the catalytic reaction. At specific time intervals, withdraw aliquots of the reaction mixture.
-
Sample Work-up: Quench the reaction in the aliquot and remove the solvent under reduced pressure.
-
NMR Analysis: Dissolve the residue in the same deuterated solvent containing the internal standard and acquire a ¹H NMR spectrum.
-
Quantification: By comparing the integration of a characteristic peak of the catalyst to the integration of the internal standard, the concentration of the catalyst at each time point can be determined, allowing for the calculation of the decomposition rate.[3][4][5]
Mandatory Visualizations
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: Experimental workflow for assessing catalyst stability over time.
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Overcoming diastereoselectivity issues in Aminoindanol reactions
Technical Support Center: Aminoindanol Reactions
Welcome to the technical support center for overcoming diastereoselectivity issues in this compound-mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for desired stereochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My diastereomeric ratio (dr) is low in a Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone. What are the common causes and how can I improve it?
A1: Low diastereoselectivity in CBS reductions is a frequent issue stemming from several factors. The key is to systematically evaluate and optimize reaction parameters.
Possible Causes & Troubleshooting Steps:
-
Presence of Water: The CBS reduction is highly sensitive to moisture. Water can react with the borane (B79455) reagent, leading to non-selective reduction pathways.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents.[1][2] Commercially available BH₃•THF solutions may contain borohydride (B1222165) species that can diminish enantioselectivity.[1]
-
-
Reaction Temperature: Temperature plays a critical role in the stereoselectivity of this reaction.[1] Generally, lower temperatures favor higher selectivity.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, -40 °C, or even -78 °C). However, be aware that for each catalyst/substrate combination, there is an optimal temperature, and excessively low temperatures can sometimes lead to diminished enantiomeric excess (ee) values.[1] Using catecholborane as the reducing agent can be effective at temperatures as low as -126 °C.[1]
-
-
Catalyst Structure (R' group): The substituent on the boron atom of the oxazaborolidine catalyst significantly influences the steric environment of the transition state, thereby affecting selectivity.[1][3]
-
Solution: Screen different CBS catalyst derivatives. While the methyl-substituted catalyst is common, butyl or phenyl variants can offer improved diastereoselectivity for specific substrates.[1] The rigid, bicyclic skeleton of this compound-derived catalysts is often key to achieving high selectivities compared to more flexible catalysts.[4]
-
-
Solvent Choice: The solvent can influence the conformation of the transition state and the solubility of the catalyst-borane complex.
-
Solution: While THF is standard, exploring other anhydrous, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) may improve the diastereomeric ratio.
-
Data Presentation: Effect of Temperature and Catalyst on a CBS Reduction
| Ketone Substrate | Catalyst R Group | Temperature (°C) | Diastereomeric Ratio (R:S) | Reference |
| Prostaglandin Intermediate 4 | (S)-Methyl | 23 | 91:9 | [5] |
| Prostaglandin Intermediate 4 | (R)-Methyl (enantiomer) | 23 | 10:90 | [5] |
| Acetophenone | (S)-Methyl | 25 | >99:1 (97% ee) | [1] |
| α-Tetralone | (S)-Methyl | -20 | >99:1 (98% ee) | [1] |
Illustrative Visualization: Troubleshooting Workflow
Below is a logical workflow for troubleshooting poor diastereoselectivity in CBS reductions.
Q2: My Diels-Alder reaction is showing poor endo/exo selectivity. How can I favor the endo product?
A2: The endo product is typically the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions, but this preference can be weak.[6][7] Several strategies can enhance endo selectivity.
Possible Causes & Troubleshooting Steps:
-
Thermodynamic Control: The exo product is often the thermodynamically more stable isomer.[7] If the reaction is run at high temperatures or for extended periods, the initially formed endo product can revert to the starting materials and re-form as the more stable exo isomer (retro-Diels-Alder).[6]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction over time to avoid prolonged heating after completion.
-
-
Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, lowering the energy of its LUMO and accelerating the reaction. This coordination also enhances the secondary orbital interactions that favor the endo transition state.[6]
-
Solution: Introduce a Lewis acid catalyst (e.g., TiCl₄, SnCl₄, ZnCl₂). Chiral this compound-derived Lewis acids can be used to induce both high diastereoselectivity and enantioselectivity.
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of the polarized transition state.
-
Solution: Experiment with solvents of varying polarity. While non-polar solvents are common, moderately polar solvents like dichloromethane can sometimes enhance the rate and selectivity.
-
Data Presentation: Effect of Lewis Acid on endo/exo Selectivity
| Diene | Dienophile | Catalyst | Solvent | endo:exo Ratio |
| Cyclopentadiene | Methyl Acrylate | None | Benzene | 75:25 |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | Benzene | 91:9 |
| Cyclopentadiene | Acrolein | None | Dioxane | 80:20 |
| Cyclopentadiene | Acrolein | SnCl₄ | Dioxane | 95:5 |
Mechanistic Visualization: Endo vs. Exo Transition States
The diagram below illustrates the competing transition states. The endo pathway is stabilized by favorable secondary orbital interactions between the diene's π-system and the dienophile's substituent.
Q3: My this compound-catalyzed Aldol (B89426) reaction is producing a mixture of syn and anti diastereomers. How can I control the outcome?
A3: Controlling syn/anti selectivity in aldol reactions depends heavily on the geometry of the enolate intermediate and the structure of the catalyst. This compound-derived auxiliaries and catalysts create a rigid chiral environment that can strongly influence this outcome.
Possible Causes & Troubleshooting Steps:
-
Enolate Geometry (E/Z): The geometry of the enolate (Z- or E-) is often the primary determinant of syn/anti selectivity. Z-enolates typically lead to syn products, while E-enolates favor anti products, following the Zimmerman-Traxler model.
-
Solution: The choice of base and solvent for enolate formation is critical. Bases like LDA in THF typically favor Z-enolate formation. For catalytic versions, the this compound catalyst itself, in conjunction with the reagents, directs the enolate formation and subsequent facial attack.
-
-
Metal Counterion: In metal-catalyzed aldol reactions, the nature of the metal ion affects the tightness of the transition state.[4]
-
Catalyst/Auxiliary Structure: The steric bulk and electronic properties of the this compound-derived catalyst or auxiliary are designed to favor one transition state over another.
-
Solution: If using an this compound auxiliary, ensure it is correctly installed. If using a catalyst, ensure it is pure and handled under inert conditions. Consider screening catalysts with different N-alkyl substituents, as these can fine-tune the steric environment.
-
Data Presentation: Effect of Reagents on Diastereoselectivity
| Auxiliary | Hydride Reagent | Additive | Diastereomeric Ratio (syn:anti) | Reference |
| Arylsulfonamido-aminoindanol | NaBH₄ | None | 2:1 | [4] |
| Arylsulfonamido-aminoindanol | L-Selectride | ZnCl₂ | >99:1 | [4] |
| Isopropylidene this compound | LiHMDS | HMPA | 95:5 | [4] |
| Isopropylidene this compound | Zirconium enolate | None | >95:5 (lower yield) | [4] |
Experimental Protocol: Representative Diastereoselective Ketone Reduction
This protocol is a general representation for the diastereoselective reduction of an α-keto ester using an this compound-derived chiral auxiliary.
-
Preparation: Under an argon atmosphere, dissolve the α-keto ester substrate (1.0 eq) equipped with the arylsulfonamido-aminoindanol auxiliary in anhydrous THF (0.1 M).
-
Additive: Add anhydrous zinc chloride (ZnCl₂) (1.5 eq) and stir the mixture for 15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add L-Selectride (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LCMS.
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (B1210297) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.[4]
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. york.ac.uk [york.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Scalability challenges in the production of Aminoindanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges during the production of Aminoindanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of cis-1-amino-2-indanol.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction.[1] - Suboptimal reaction temperature or time. - Catalyst deactivation. - Formation of by-products such as indanone.[1] | - Monitor reaction progress using analytical techniques like TLC, HPLC, or in-situ monitoring (Process Analytical Technology - PAT).[2][3][4] - Optimize reaction conditions (temperature, concentration, catalyst loading). For the Ritter reaction, using fuming sulfuric acid can improve yields from 55-60% to 78-80% by suppressing indanone formation.[1] - Ensure the purity of starting materials and reagents to avoid catalyst poisoning. |
| Poor cis-Stereoselectivity | - Inefficient intramolecular cyclization. - Epimerization during reaction or work-up.[1] - Unfavorable reaction kinetics or thermodynamics. | - In methods involving intramolecular cyclization, ensure the precursor (e.g., trans-amino alcohol derivative) is correctly configured for SN2 inversion.[1] - Optimize the cyclization conditions (e.g., choice of acid or base, solvent, temperature). - For the Ritter reaction, the choice of acid and reaction conditions is critical for achieving high cis-selectivity.[5][6] |
| Low Enantioselectivity | - Ineffective chiral catalyst or resolving agent. - Racemization during the synthesis. - Insufficient separation of diastereomeric salts during resolution.[1] | - Screen different chiral catalysts or ligands for asymmetric synthesis steps (e.g., Jacobsen epoxidation).[6] - For enzymatic resolutions, optimize enzyme selection, substrate loading, solvent, and temperature.[1][7][8] - In classical resolution, carefully select the resolving agent (e.g., (S)-2-phenylpropionic acid or tartaric acid) and optimize crystallization conditions.[1] |
| By-product Formation | - Side reactions due to reactive intermediates. - Over-reaction or degradation of the product. - Impurities in starting materials. | - In the Ritter reaction, the formation of indanone can be a significant side reaction.[1] Using fuming sulfuric acid can mitigate this.[1] - Protect functional groups that may undergo unwanted reactions. For example, in a Diels-Alder approach, protecting the amine group can prevent by-product formation.[1] - Purify starting materials to remove impurities that may lead to side reactions. |
| Difficulties in Purification | - Presence of closely related impurities (e.g., diastereomers). - Product oiling out during crystallization. - Product instability under purification conditions. | - For purification at scale, crystallization is often the preferred method.[9] Screen various solvent systems to achieve good crystal formation and purity. - If diastereomers are present, consider derivatization to facilitate separation, followed by deprotection. - For enzymatic resolutions, ensure complete separation of the resolved product from the unreacted enantiomer and the enzyme.[10] |
| Inconsistent Batch-to-Batch Results | - Poor control over reaction parameters. - Variability in raw material quality. - Inefficient mixing or heat transfer at larger scales. | - Implement Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters.[2][3][4][11] - Establish strict specifications for all starting materials and reagents. - Ensure the reactor design and agitation are suitable for the scale of the reaction to maintain homogeneity and temperature control. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in scaling up the production of cis-1-amino-2-indanol?
The main challenges are controlling the cis-selectivity and the enantioselectivity of the final product.[1][12] As the scale of the reaction increases, maintaining consistent stereochemistry and minimizing the formation of unwanted diastereomers and enantiomers becomes more complex. Other significant challenges include ensuring efficient heat and mass transfer, managing the safe handling of hazardous reagents, and developing robust and scalable purification methods.
2. Which synthetic route is most suitable for the large-scale production of enantiomerically pure cis-1-amino-2-indanol?
Several routes have been successfully scaled up. A highly practical and economical approach involves the asymmetric epoxidation of indene (B144670) using a Jacobsen catalyst, followed by a diastereoselective Ritter reaction and subsequent hydrolysis.[5][6] This method has been developed for large-scale synthesis.[5] Another scalable approach is the resolution of racemic cis-1-amino-2-indanol, either through the formation of diastereomeric salts with a chiral acid or via enzymatic resolution.[1]
3. How can I improve the diastereoselectivity of the Ritter reaction?
The diastereoselectivity of the Ritter reaction is highly dependent on the reaction conditions. Key factors to optimize include the choice and concentration of the strong acid catalyst (e.g., sulfuric acid, oleum), the reaction temperature, and the solvent.[1][6] For instance, the use of fuming sulfuric acid (oleum) in acetonitrile (B52724) has been shown to favor the formation of the desired cis-product.[1] Mechanistic studies suggest that the reaction proceeds through a nitrilium ion intermediate, and controlling the stereochemical outcome of its intramolecular cyclization is crucial.[1]
4. What are the common by-products in this compound synthesis, and how can they be minimized?
A common by-product in the Ritter reaction route is indanone, which can be minimized by using fuming sulfuric acid.[1] In routes involving intramolecular cyclization, the formation of the undesired trans-isomer is a potential issue. Careful selection of the starting material's stereochemistry and reaction conditions that favor an SN2-type inversion can mitigate this. Protecting group strategies can also be employed to prevent side reactions on other functional groups.[1]
5. What are the recommended methods for purifying cis-1-amino-2-indanol on a large scale?
Crystallization is the most common and effective method for purifying this compound at an industrial scale.[9] This can be achieved through the crystallization of the free base or a salt form (e.g., hydrochloride or sulfate (B86663) salt). For enantiomerically pure this compound, fractional crystallization of diastereomeric salts with a chiral resolving agent like tartaric acid is a widely used technique.[1][6]
Quantitative Data on Synthetic Routes
The following table summarizes quantitative data for different synthetic routes to cis-1-amino-2-indanol, providing a comparison of yields and enantiomeric excess (e.e.) at various scales.
| Synthetic Route | Key Steps | Scale | Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Epoxidation & Ritter Reaction | 1. Jacobsen epoxidation of indene 2. Ritter reaction with fuming H₂SO₄ in CH₃CN 3. Hydrolysis | 17.1 g | 50% overall from indene | >99% | [1][6] |
| Intramolecular Amide Cyclization (Sepracor Process) | 1. Asymmetric epoxidation of indene 2. Epoxide opening with NH₃ 3. Amidation 4. Cyclization with H₂SO₄ and hydrolysis | Not specified | 47% (for benzamide (B126) intermediate) 84% (for final product from benzamide) | >99% | [1] |
| Enzymatic Resolution (Ghosh et al.) | 1. Epoxidation and azide (B81097) opening of indene 2. Enzymatic acylation with Lipase PS 30 3. Separation of enantiomers 4. Conversion to cis-aminoindanol | Not specified | 46% (for (1S,2S)-azidoindanol) 44% (for (1R,2R)-azido acetate) | >96% | [1] |
| Chemical Resolution | 1. Synthesis of racemic cis-1-amino-2-indanol 2. Diastereomeric salt formation with (S)-2-phenylpropionic acid 3. Fractional crystallization and liberation of free base | Not specified | 35% | Enantiopure | [1] |
Experimental Protocols
Large-Scale Synthesis via Asymmetric Epoxidation and Ritter Reaction
This protocol is adapted from literature procedures for the gram-scale synthesis of (1S,2R)-(-)-cis-1-amino-2-indanol.[1][6]
Step 1: Asymmetric Epoxidation of Indene
-
To a solution of indene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst).
-
Cool the mixture to 0 °C and add an oxidant (e.g., aqueous sodium hypochlorite) dropwise while maintaining the temperature.
-
Stir vigorously until the reaction is complete (monitor by TLC or GC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (1S,2S)-indene oxide.
Step 2: Ritter Reaction and Hydrolysis
-
Dissolve the crude (1S,2S)-indene oxide in acetonitrile and cool the solution to -10 °C.
-
Slowly add fuming sulfuric acid (oleum) while maintaining the temperature below 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction by adding it to a cold aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze the intermediate oxazoline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
Step 3: Purification
-
The crude cis-1-amino-2-indanol can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).
-
For higher enantiomeric purity, an optional enantioenrichment step can be performed by forming a diastereomeric salt with L-tartaric acid, followed by recrystallization.[1]
Enzymatic Kinetic Resolution of trans-1-azido-2-indanol
This protocol is based on the method developed by Ghosh et al. for the preparation of both enantiomers of cis-1-amino-2-indanol.[1]
-
Prepare racemic trans-1-azido-2-indanol from indene via epoxidation and subsequent ring-opening with sodium azide.
-
Dissolve the racemic azido (B1232118) alcohol in a mixture of dimethoxyethane (DME) and isopropenyl acetate.
-
Add Lipase PS 30 to the solution and stir at room temperature.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and separate the acylated product ((1R,2R)-azido acetate) from the unreacted alcohol ((1S,2S)-azidoindanol) by column chromatography.
-
Each enantiomer can then be individually converted to the corresponding enantiomer of cis-1-amino-2-indanol through a sequence of reduction, protection, cyclization (with inversion of configuration at C2), and deprotection.
Visualizations
Caption: Asymmetric synthesis of cis-1-amino-2-indanol via the Ritter reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Process Analytical Technology: A Complete Guide for Manufacturers - InnoPharma Technology [innopharmatechnology.com]
- 12. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Effects in Aminoindanol-Mediated Transformations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing solvent effects in aminoindanol-mediated transformations.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in this compound-mediated transformations?
A1: The choice of solvent is paramount as it can significantly influence both the enantioselectivity and the reaction rate. The solvent interacts with the chiral catalyst, substrate, and reagents, affecting the stability of the transition states that lead to the different enantiomers. An optimal solvent will stabilize the desired transition state, leading to higher enantiomeric excess (ee), while a poor solvent choice can lead to low selectivity or even inversion of the stereochemical outcome.
Q2: What are the general trends regarding solvent polarity and enantioselectivity?
A2: While there are no universal rules, some general trends have been observed. In many cases, non-polar or weakly coordinating solvents are preferred as they are less likely to interfere with the formation of the crucial catalyst-substrate complex.[1] Polar aprotic solvents can sometimes be effective, but polar protic solvents like alcohols may compete with the substrate for coordination to the catalyst, potentially reducing enantioselectivity and reaction rate. However, the optimal solvent is highly substrate and catalyst dependent, necessitating experimental screening.
Q3: My enantiomeric excess (ee) is low. What are the most common causes related to the solvent?
A3: Low enantiomeric excess is a frequent challenge and can often be attributed to several solvent-related factors:
-
Inappropriate Solvent Polarity/Coordinating Ability: The solvent may be disrupting the formation of the rigid, well-organized transition state required for high stereoselectivity.
-
Presence of Impurities: Trace amounts of water or other impurities in the solvent can react with the catalyst or reagents, leading to a decrease in enantioselectivity.
-
Poor Solubility: If the catalyst or substrate has poor solubility in the chosen solvent, the reaction may be slow and unselective.
Q4: Can the solvent affect the stability of the this compound-based catalyst?
A4: Yes, the solvent can impact catalyst stability. Some solvents may promote the decomposition or aggregation of the catalyst, leading to reduced activity and enantioselectivity over time. It is crucial to choose a solvent in which the catalyst is both soluble and stable under the reaction conditions.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common hurdle in asymmetric synthesis. The following steps provide a systematic approach to troubleshoot this issue with a focus on solvent effects.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Recommended Actions:
-
Perform a Solvent Screen: This is the most critical step. Test a range of aprotic solvents with varying polarities and coordinating abilities. See the detailed "Experimental Protocol for Solvent Screening" below.
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state.[1] A temperature screen from room temperature down to -78 °C is recommended.
-
Verify Purity of Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of high purity. Water can be particularly detrimental to many this compound-mediated reactions.
Issue 2: Low Reaction Yield or Slow Reaction Rate
A low yield or a sluggish reaction can also be linked to solvent effects.
Troubleshooting Workflow for Low Yield/Rate
Caption: A systematic approach to troubleshooting low reaction yield or rate.
Recommended Actions:
-
Check Solubility: Ensure that the substrate, reagents, and catalyst are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow rates.
-
Switch to a Less Coordinating Solvent: If you are using a coordinating solvent (e.g., THF, Et2O), it might be competing with the substrate for binding to the catalyst. Try a non-coordinating solvent like toluene (B28343) or dichloromethane.
-
Consider Solvent Viscosity: Highly viscous solvents can hinder diffusion and slow down the reaction rate.
Data Presentation
The following table summarizes the effect of different solvents on the enantioselective reduction of acetophenone (B1666503) using a catalyst derived from (1S, 2R)-aminoindanol, a common transformation often referred to as the Corey-Bakshi-Shibata (CBS) reduction.
Table 1: Solvent Effects on the Asymmetric Reduction of Acetophenone
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| Tetrahydrofuran (THF) | 7.5 | >90 | >95 |
| Toluene | 2.4 | >90 | ~90 |
| Dichloromethane (CH2Cl2) | 9.1 | >90 | ~85 |
| Diethyl Ether (Et2O) | 4.3 | >90 | ~90 |
| Acetonitrile (MeCN) | 37.5 | Variable | Lower ee often observed |
| Methanol (B129727) (MeOH) | 32.7 | Variable | Generally low ee |
Note: The data presented are typical values and can vary depending on the specific reaction conditions, catalyst loading, and temperature.
Experimental Protocols
Experimental Protocol 1: General Procedure for this compound-Mediated Asymmetric Reduction of a Ketone
This protocol provides a general starting point for the asymmetric reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst from cis-1-amino-2-indanol.
Workflow for Asymmetric Ketone Reduction
Caption: A generalized experimental workflow for asymmetric ketone reduction.
Materials:
-
cis-(1S, 2R)-(-)-1-Amino-2-indanol (or the corresponding enantiomer)
-
Borane source (e.g., BH3·THF, BH3·SMe2)
-
Prochiral ketone
-
Anhydrous solvent (e.g., THF)
-
Anhydrous methanol
-
2M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-(1S, 2R)-(-)-1-amino-2-indanol (0.1 eq.).
-
Dissolve the this compound in anhydrous THF (e.g., 0.5 M solution based on the ketone).
-
To this solution, add the borane source (e.g., 1.0 M BH3·THF, 0.1 eq.) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Reduction:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C to -78 °C).
-
In a separate flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution.
-
Slowly add an additional amount of the borane source (e.g., 0.6 - 1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 2M HCl and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Experimental Protocol 2: Solvent Screening for Optimal Enantioselectivity
Objective: To identify the solvent that provides the highest enantiomeric excess for a given this compound-mediated transformation.
Procedure:
-
Setup:
-
Arrange a series of identical, small-scale reaction vessels (e.g., vials with stir bars) under an inert atmosphere.
-
To each vessel, add the this compound catalyst and the borane source (if applicable) following the general procedure.
-
-
Solvent Addition:
-
To each vessel, add a different anhydrous solvent from a pre-selected list (e.g., THF, toluene, dichloromethane, diethyl ether, dioxane). Ensure the concentration of the reactants will be consistent across all reactions.
-
-
Reaction Initiation and Monitoring:
-
Add the substrate to each vessel simultaneously, if possible, or in a consistent, timed manner.
-
Maintain all reactions at the same constant temperature and stir for the same duration.
-
Monitor the progress of each reaction.
-
-
Work-up and Analysis:
-
Quench all reactions in a consistent manner.
-
Perform a work-up for each reaction.
-
Analyze a small, crude sample from each reaction by chiral HPLC or GC to determine the enantiomeric excess.
-
-
Selection:
-
Compare the enantiomeric excess values obtained for each solvent. The solvent that provides the highest ee is the optimal choice for further optimization of other reaction parameters.
-
References
Preventing racemization during Aminoindanol synthesis
Welcome to the technical support center for the synthesis of aminoindanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of your this compound products.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues that can lead to a loss of enantiomeric purity during the synthesis of chiral this compound and related amino alcohols.
Issue: Significant Racemization Detected in the Final Product
The loss of enantiomeric excess is a common challenge in the synthesis of chiral molecules. If you are observing a significant decrease in the enantiomeric purity of your this compound, consider the following potential causes and solutions.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1]
-
Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates, which can lead to racemization.[1] This is a critical consideration during both the reaction and subsequent work-up steps.
-
Inappropriate Reagents: Certain reagents may promote side reactions that compromise the stereochemical integrity of the chiral centers.
-
Unstable Chiral Intermediates: Intermediates formed during the synthesis may not be stereochemically stable under the reaction conditions.
-
Purification Method: Acidic stationary phases, such as silica (B1680970) gel, can cause racemization of sensitive compounds during chromatographic purification.[1]
Solutions and Mitigation Strategies:
-
Optimize Reaction Conditions:
-
Temperature: Whenever possible, lower the reaction temperature. The use of cryogenic conditions is a common strategy in stereoselective synthesis to minimize the risk of racemization.[1]
-
Reaction Time: Closely monitor the progress of your reaction using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to avoid extended exposure to potentially racemizing conditions.[1]
-
-
Reagent and Catalyst Selection:
-
Mild Reagents: Opt for milder acids and bases. For instance, organic bases like triethylamine (B128534) or diisopropylethylamine are generally preferred over strong inorganic bases such as sodium hydroxide.[1]
-
-
Protecting Group Strategy:
-
Steric Hindrance: Employ bulky protecting groups to sterically hinder the approach of bases or other reagents to the chiral centers, thereby inhibiting racemization.
-
Electronic Effects: The use of urethane-type protecting groups, such as Cbz and Fmoc, is known to reduce the potential for racemization in amino acid chemistry.
-
-
Work-up and Purification:
-
Aqueous Work-up: Avoid the use of strong acids or bases during the work-up procedure.
-
Chromatography: If purification by column chromatography is necessary, consider using a neutral support like alumina. Alternatively, the silica gel can be deactivated with a base prior to use to mitigate its acidity.[1]
-
Frequently Asked Questions (FAQs)
Q1: At which stages of the this compound synthesis is racemization most likely to occur?
A1: Racemization can occur at several critical stages of the synthesis:
-
During the main reaction: Harsh conditions, such as high temperatures or the presence of strong acids or bases, can lead to the racemization of either the product or key intermediates.[1]
-
During work-up: Aqueous work-up procedures involving strong acids or bases can cause the racemization of the final this compound product.[1]
-
During purification: As mentioned in the troubleshooting guide, purification methods like silica gel chromatography can induce racemization due to the acidic nature of the stationary phase.[1]
Q2: How does the choice of solvent impact racemization?
A2: The solvent can play a crucial role in racemization by affecting the stability of charged or polar intermediates. Protic solvents may stabilize ionic intermediates that are prone to racemization. Similarly, aprotic polar solvents can also facilitate racemization depending on the specific reaction mechanism. It is often beneficial to screen a variety of solvents to identify the optimal conditions that minimize racemization while maintaining adequate reactivity.
Q3: Can the use of protecting groups help in preventing racemization?
A3: Yes, protecting groups are a vital tool for minimizing racemization. They can provide both steric and electronic effects that help to maintain the stereochemical integrity of the molecule.
-
Steric Hindrance: Larger protecting groups can physically block access to the chiral center, preventing reagents from causing racemization.
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to abstraction by a base, which is a key step in many racemization pathways. For example, urethane-type protecting groups are widely used for this purpose in amino acid and peptide synthesis.
Q4: Are there specific synthetic routes for cis-1-amino-2-indanol that are known to be effective in preventing racemization?
A4: Yes, several enantioselective synthesis strategies have been developed to produce cis-1-amino-2-indanol with high enantiomeric purity. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. Some notable approaches include:
-
Enantioselective epoxidation of indene (B144670) followed by ring-opening: This is a common and effective method.[2]
-
Asymmetric reduction of an appropriate ketone precursor.
-
Use of chiral pool starting materials, such as D-phenylalanine. [3]
Data Presentation
| Catalytic System | Substrate | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chromium-catalyzed | Aldehydes and Imines | β-amino alcohol | - | up to 99% |
| Rh(II)-catalyzed | Carbonyl ylides and Aldimines | syn-α-hydroxy-β-amino ester | >95:5 | - |
| Ir/α-substituted-amino acid amide complex | β-amino ketone | anti-γ-amino alcohol | up to >99:1 | up to >99% |
| Rh-based BINAP catalyst | β-amino ketone | syn-γ-amino alcohol | up to >99:1 | up to >99% |
| Ruthenium-catalyzed | Unprotected α-ketoamines | 1,2-amino alcohol | - | >99.9% |
This table is a generalized representation based on data from various sources for different chiral amino alcohols and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Synthesis of (1S,2R)-1-amino-2-indanol via Epoxidation and Ring-Opening
This protocol is a generalized representation of a common strategy to synthesize enantiomerically pure cis-1-amino-2-indanol, with an emphasis on minimizing racemization.
Step 1: Enantioselective Epoxidation of Indene
-
In a suitable reaction vessel, dissolve indene in an appropriate solvent (e.g., dichloromethane).
-
Add a chiral catalyst, such as a Jacobsen's catalyst ((R,R)-Mn-Salen), in the presence of an oxidant (e.g., NaOCl).
-
Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction and perform an aqueous work-up with a mild buffer to maintain a neutral pH.
-
Extract the product with an organic solvent and purify by chromatography on a neutral support (e.g., alumina) to obtain the enantiomerically enriched indene oxide.
Step 2: Ring-Opening of the Epoxide
-
Dissolve the enantiomerically enriched indene oxide in a suitable solvent.
-
Add a nitrogen source, such as ammonia, to open the epoxide ring.
-
This step often yields the trans-amino alcohol.
-
Carefully control the temperature and reaction time to prevent any side reactions that could lead to racemization.
Step 3: Inversion and Cyclization to form the cis-Aminoindanol
-
The trans-amino alcohol is then typically converted to a derivative that facilitates an intramolecular cyclization with inversion of configuration at one of the chiral centers, leading to the desired cis-aminoindanol.
-
This can be achieved through various methods, such as the formation of an oxazoline (B21484) intermediate followed by hydrolysis.[2]
-
It is crucial to use mild conditions for the hydrolysis step to avoid racemization. Basic hydrolysis is often employed.[3]
Protocol 2: Chiral HPLC Analysis for the Determination of Enantiomeric Excess (ee)
This protocol provides a general method for determining the enantiomeric purity of your this compound product.
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of amino alcohol enantiomers. Polysaccharide-based CSPs are often effective.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized for your specific column and compound.
-
Sample Preparation: Dissolve a small amount of your this compound sample in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations
Below are diagrams illustrating key concepts in the synthesis of this compound and the troubleshooting of racemization.
Caption: General synthetic pathway for cis-aminoindanol.
References
Catalyst deactivation and regeneration in Aminoindanol catalysis
This guide is designed for researchers, scientists, and drug development professionals utilizing aminoindanol-based catalysts in their experiments. It provides troubleshooting advice and frequently asked questions to address common challenges related to catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my this compound-catalyzed reaction?
A1: The most common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The time required to reach a certain conversion increases significantly.
-
Reduced Enantioselectivity: A noticeable drop in the enantiomeric excess (ee%) of your product.
-
Lowered Yield: The overall yield of the desired product is lower than expected under standard conditions.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed.
-
Change in Reaction Mixture Appearance: In some cases, the formation of insoluble byproducts or a change in color can indicate catalyst degradation.
Q2: What are the primary mechanisms that cause my this compound catalyst to deactivate?
A2: Catalyst deactivation in this compound catalysis can occur through several mechanisms:
-
Poisoning: This happens when impurities in your reactants, solvents, or atmosphere strongly bind to the active sites of the catalyst. Common poisons for metal-based this compound catalysts include sulfur, and nitrogen-containing compounds. For oxazaborolidine catalysts, Lewis bases can interfere with the catalytic cycle.[1]
-
Fouling: The physical deposition of byproducts, polymers, or other insoluble materials onto the catalyst surface can block active sites.[1]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the this compound ligand or the overall catalyst complex.
-
Hydrolysis: For catalysts like oxazaborolidines, exposure to water can cause hydrolysis of the B-O bond, leading to the breakdown of the active catalytic species.
-
Leaching: In the case of supported or metal-complex catalysts, the active metal can detach from the this compound ligand or the support material and dissolve into the reaction medium.
Q3: Can I regenerate my deactivated this compound catalyst?
A3: In many cases, yes. The success of regeneration depends on the deactivation mechanism. Deactivation due to fouling or poisoning is often reversible through washing or mild chemical treatment. However, thermal degradation and significant leaching are generally irreversible.
Q4: How can I prevent my this compound catalyst from deactivating?
A4: Proactive measures can significantly extend the life of your catalyst:
-
Use High-Purity Reagents: Ensure that your starting materials, solvents, and any other reagents are free from potential catalyst poisons.
-
Maintain an Inert Atmosphere: For reactions sensitive to oxygen or moisture, use a dry, inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to thermal degradation.
-
Proper Storage: Store your this compound catalyst under the recommended conditions, typically in a cool, dry, and dark place under an inert atmosphere.
Troubleshooting Guide
Issue 1: Gradual loss of enantioselectivity over several runs.
| Potential Cause | Troubleshooting Steps |
| Fouling by polymeric byproducts. | Refer to Regeneration Protocol 1: Solvent Washing . |
| Poisoning from trace impurities. | Purify all reactants and solvents before use. Consider passing them through a pad of activated alumina (B75360) or silica (B1680970) gel. |
| Partial Hydrolysis of the catalyst. | Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. |
Issue 2: Sudden and complete loss of catalytic activity.
| Potential Cause | Troubleshooting Steps |
| Gross Contamination of reactants. | Discard the contaminated batch of reactants and start with fresh, purified materials. |
| Strong Catalyst Poison introduced. | Identify the source of the poison (e.g., sulfur-containing impurity) and eliminate it. |
| Incorrect Reaction Setup (e.g., exposure to air or water). | Review your experimental setup and ensure all connections are secure and the atmosphere is inert. |
Issue 3: Decreasing yields with catalyst recycling.
| Potential Cause | Troubleshooting Steps |
| Leaching of the active metal (for metal complexes). | Consider immobilizing the catalyst on a solid support. |
| Incomplete Removal of Byproducts during workup. | Optimize the purification procedure for the catalyst after each run. |
| Mechanical Loss of the catalyst during recovery. | Improve your catalyst recovery technique (e.g., use a finer filter). |
Quantitative Data Summary
The following table provides illustrative data on catalyst performance degradation and regeneration. Note that actual values will vary depending on the specific catalyst, reaction conditions, and deactivation mechanism.
| Catalyst System | Initial Performance (ee%) | Performance after 5 Cycles (ee%) | Deactivation Cause | Regeneration Protocol Applied | Performance after Regeneration (ee%) |
| Ru-Aminoindanol Complex | 98 | 75 | Product Inhibition/Fouling | Solvent Washing | 95 |
| Oxazaborolidine (CBS) | 95 | 60 | Hydrolysis/Trace Impurities | Mild Acidic Wash | 90 |
| Supported Pd-Aminoindanol | 92 | 50 | Leaching and Sintering | Re-impregnation (for leaching) | 70 |
Experimental Protocols
Regeneration Protocol 1: General Solvent Washing for Fouling/Poisoning
This protocol is a general starting point for regenerating this compound-based catalysts deactivated by non-covalently bound inhibitors or foulants.
Materials:
-
Deactivated catalyst
-
A sequence of organic solvents (e.g., hexane, dichloromethane, methanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Filter funnel and flask
Procedure:
-
After the reaction, carefully separate the catalyst from the reaction mixture by filtration or decantation under an inert atmosphere.
-
Wash the catalyst sequentially with a series of solvents of varying polarity. A typical sequence is:
-
Hexane (to remove non-polar residues)
-
Dichloromethane (to remove moderately polar compounds)
-
Methanol (to remove polar byproducts)
-
-
Perform each wash by suspending the catalyst in the solvent, gently agitating for 10-15 minutes, and then filtering.
-
Repeat each solvent wash 2-3 times.
-
After the final wash, dry the catalyst under high vacuum to remove all traces of solvent.
-
Store the regenerated catalyst under an inert atmosphere.
Regeneration Protocol 2: Mild Acidic Wash for Oxazaborolidine Catalysts
This protocol is intended for oxazaborolidine catalysts that may have been deactivated by basic impurities.
Materials:
-
Deactivated oxazaborolidine catalyst
-
Anhydrous diethyl ether
-
Dilute (e.g., 0.1 M) solution of a weak acid in anhydrous diethyl ether (e.g., ethereal HCl, used sparingly)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Inert atmosphere
Procedure:
-
Dissolve the deactivated catalyst in anhydrous diethyl ether under an inert atmosphere.
-
Carefully add a few drops of the dilute acidic solution while stirring. Monitor the mixture for any changes (e.g., precipitation).
-
Stir for 15-20 minutes at room temperature.
-
Quench the mixture with a small amount of anhydrous sodium sulfate or magnesium sulfate to remove the acid and any water formed.
-
Filter the solution to remove the drying agent and any solid byproducts.
-
Remove the solvent under reduced pressure to recover the regenerated catalyst.
-
Store under an inert atmosphere.
Visualizing Deactivation and Regeneration
References
Technical Support Center: Asymmetric Reductions Using Aminoindanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aminoindanol-derived catalysts for asymmetric reductions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during asymmetric reductions with this compound-based catalysts, providing potential causes and solutions in a question-and-answer format.
Q1: My enantiomeric excess (ee) is lower than expected. What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Quality and Purity: The purity of the cis-1-amino-2-indanol and the integrity of the subsequently formed oxazaborolidine catalyst are paramount.
-
Solution: Ensure the this compound used is of high purity. If necessary, purify it by recrystallization. Prepare the oxazaborolidine catalyst fresh or ensure it has been stored under strictly anhydrous and inert conditions. Aged or improperly stored catalysts can lead to diminished enantioselectivity.[1]
-
-
Reaction Conditions:
-
Water Content: The presence of even trace amounts of water can significantly decrease enantioselectivity in Corey-Bakshi-Shibata (CBS) reductions.[2][3]
-
Solution: Employ rigorous anhydrous techniques. Use freshly distilled, anhydrous solvents and ensure all glassware is oven- or flame-dried. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Temperature: Reaction temperature has a critical influence on enantioselectivity. Generally, lower temperatures favor higher ee.[2]
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Note that lowering the temperature may require longer reaction times.
-
-
Solvent: The choice of solvent can impact the catalyst's conformation and, consequently, the stereochemical outcome.
-
Solution: Screen a variety of anhydrous solvents. Aprotic solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are commonly used.
-
-
-
Borane (B79455) Source: The purity and type of borane reagent can affect the enantioselectivity. Commercially available borane solutions may contain impurities that lead to non-selective reduction.
-
Solution: Use a freshly opened bottle of the borane reagent or titrate older batches to determine the active concentration. Consider comparing different borane sources, such as borane-dimethyl sulfide (B99878) (BMS) and borane-THF complex.
-
-
Catalyst Loading: While a higher catalyst loading can sometimes improve results, an optimal loading should be determined experimentally.
-
Solution: Investigate the effect of varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) on the enantioselectivity.
-
Q2: The reaction is sluggish or does not go to completion. What should I investigate?
A2: Slow or incomplete reactions can be caused by several factors related to the catalyst, reagents, or reaction setup.
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the substrate, solvent, or from exposure to air and moisture.
-
Solution: Purify the substrate and ensure all reagents and solvents are of high purity and anhydrous. Handle the catalyst and set up the reaction under a strict inert atmosphere.
-
-
Insufficient Borane: An inadequate amount of the borane reducing agent will lead to incomplete conversion.
-
Solution: Ensure at least a stoichiometric amount of borane is used relative to the ketone. It is common to use a slight excess.
-
-
Low Reaction Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate.
-
Solution: If the reaction is too slow at a very low temperature, gradually increase it to find a balance between reaction time and enantioselectivity.
-
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to slow reaction rates.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Q3: I am observing significant side products. What are they and how can I minimize them?
A3: The formation of side products can lower the yield of the desired chiral alcohol.
Possible Causes and Solutions:
-
Hydroboration of Unsaturated Substrates: When reducing α,β-unsaturated ketones, hydroboration of the carbon-carbon double or triple bond can occur as a side reaction.[2]
-
Solution: The choice of borane reagent can influence the extent of this side reaction. Catecholborane is sometimes used to minimize hydroboration.[2]
-
-
Non-selective Reduction: Impurities in the borane source, such as borohydride (B1222165) species, can lead to non-enantioselective reduction, resulting in a racemic mixture of the alcohol.
-
Solution: Use high-purity borane reagents.
-
Q4: How can I regenerate and reuse the this compound catalyst?
A4: The chiral this compound ligand can often be recovered and reused after the reaction, which is economically and environmentally beneficial. The general strategy involves hydrolyzing the boronate ester formed during the work-up to release the free amino alcohol.
Solution: A detailed protocol for catalyst recovery and regeneration is provided in the "Experimental Protocols" section of this guide. The key steps involve an acidic or basic work-up to hydrolyze the boron complexes, followed by extraction and purification of the this compound ligand.
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the enantioselectivity of asymmetric reductions using this compound-derived catalysts.
Table 1: Effect of Temperature on the Enantioselectivity of the CBS Reduction of Acetophenone (B1666503)
| Entry | Temperature (°C) | ee (%) |
| 1 | 25 | 97 |
| 2 | 0 | 95 |
| 3 | -20 | 93 |
| 4 | -78 | 87 |
Data is illustrative and based on typical trends observed for the CBS reduction.
Table 2: Influence of Borane Source on the Enantioselective Reduction of Acetophenone
| Entry | Borane Source | Solvent | Temperature (°C) | ee (%) |
| 1 | BH₃·THF | THF | 0 | 93 |
| 2 | BH₃·SMe₂ | THF | 25 | 90 |
Data compiled from various sources demonstrating the impact of the borane-Lewis base complex.
Table 3: Enantioselective Reduction of Various Ketones with an in situ Generated this compound Catalyst
| Entry | Ketone Substrate | Product Configuration | Yield (%) | ee (%) |
| 1 | Acetophenone | R | 95 | 96 |
| 2 | 4'-Chloroacetophenone | R | 94 | 95 |
| 3 | 4'-Methoxyacetophenone | R | 96 | 94 |
| 4 | 1-Tetralone | R | 92 | 93 |
| 5 | 2-Pentanone | R | 88 | 85 |
Conditions: 10 mol% (1S,2R)-(-)-cis-1-amino-2-indanol, borane source, THF, 0 °C to room temperature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to asymmetric reductions using this compound.
Protocol 1: In-situ Preparation of the this compound-Borane Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes the formation of the chiral oxazaborolidine catalyst in the reaction flask immediately prior to the reduction of the ketone.
Materials:
-
(1S,2R)-(-)-cis-1-Amino-2-indanol
-
Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-THF complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, argon-purged flask, add (1S,2R)-(-)-cis-1-amino-2-indanol (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous THF (e.g., 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane source (e.g., BMS, 0.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
To the pre-formed catalyst solution at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
After the addition of the ketone, add the remaining borane source (e.g., 1.1 mmol) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.
-
Protocol 2: Purification of cis-1-Amino-2-indanol by Recrystallization
This protocol is for the purification of commercially available or synthesized cis-1-amino-2-indanol that may contain impurities.
Materials:
-
Crude cis-1-amino-2-indanol
-
Toluene
-
Hexane
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolve the crude cis-1-amino-2-indanol in a minimal amount of hot toluene.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 3: Recovery and Regeneration of the this compound Ligand
This protocol outlines a general procedure to recover the chiral this compound ligand from the reaction mixture for reuse.
Materials:
-
Reaction mixture from the asymmetric reduction
-
1 M Hydrochloric acid
-
Diethyl ether or Ethyl acetate (B1210297)
-
1 M Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis of Boronate Esters: After the reaction is complete and quenched with methanol, add 1 M HCl to the reaction mixture and stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate esters.
-
Extraction of the Product: Extract the aqueous layer with diethyl ether or ethyl acetate to remove the chiral alcohol product. The protonated this compound will remain in the aqueous layer.
-
Isolation of the this compound:
-
Basify the aqueous layer to a pH of >12 with 1 M NaOH.
-
Extract the basic aqueous layer with several portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts containing the free this compound.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the cis-1-amino-2-indanol.
-
If necessary, the recovered this compound can be further purified by recrystallization as described in Protocol 2.
-
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in this compound-catalyzed reductions.
General Experimental Workflow for Asymmetric Reduction
Caption: A sequential workflow for performing an asymmetric reduction using an this compound catalyst.
References
Technical Support Center: Recovery and Recycling of Aminoindanol Auxiliaries
Welcome to the technical support center for the recovery and recycling of aminoindanol chiral auxiliaries. This resource provides researchers, scientists, and drug development professionals with practical guidance to efficiently recover and reuse these valuable compounds, ensuring both cost-effectiveness and sustainability in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it important to recover and recycle this compound auxiliaries?
A1: this compound and other chiral auxiliaries are often expensive, complex molecules. Their recovery and reuse are critical for reducing the overall cost of a synthetic route, minimizing chemical waste, and improving the atom and step economy of the process, which are key principles of green chemistry.[1][2]
Q2: What is the general principle behind recovering this compound auxiliaries?
A2: The recovery process typically involves two main stages. First, the covalent bond connecting the auxiliary to the reaction product is cleaved (e.g., through hydrolysis of an amide or ester bond). Second, because this compound is a basic compound (an amino-alcohol), it can be separated from acidic or neutral products and byproducts using an acid-base extraction.[2][3][4]
Q3: What level of purity should I expect from the recycled auxiliary?
A3: The purity of the recovered auxiliary depends on the efficiency of the cleavage and purification steps. After a standard acid-base extraction, the auxiliary may contain residual solvents or byproducts. For most applications, further purification by crystallization or column chromatography is recommended to achieve high chemical and enantiomeric purity (>99% ee).[2][5]
Q4: Can the recovered this compound auxiliary be reused directly?
A4: It is crucial to verify the purity of the recovered auxiliary before reuse. The enantiomeric excess (ee) is particularly important, as any reduction in ee will compromise the stereoselectivity of subsequent reactions.[5][6] We recommend performing analytical tests like chiral HPLC, GC, or NMR to confirm both chemical and enantiomeric purity.[7][]
Q5: How do I confirm the enantiomeric purity of my recycled auxiliary?
A5: The most common and reliable methods for determining enantiomeric purity are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[9][10] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recovery and recycling of this compound auxiliaries.
Issue 1: Low Recovery Yield After Extraction
-
Question: I've performed the acid-base extraction, but the yield of my recovered this compound is significantly lower than expected. What could be the cause?
-
Answer: Low recovery can stem from several factors:
-
Incomplete Cleavage: The initial reaction to cleave the auxiliary from your product may not have gone to completion. Monitor the cleavage reaction by TLC or LC-MS to ensure all starting material is consumed before beginning the extraction.
-
Incorrect pH during Extraction: During the acid-base extraction, the pH of the aqueous layers must be carefully controlled. To extract the basic this compound into the aqueous acidic layer, the pH should be sufficiently low (typically pH < 2) to ensure its complete protonation. Conversely, when liberating the free amine into the organic layer, the pH of the aqueous layer must be sufficiently high (typically pH > 12) to ensure complete deprotonation.[2][11]
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping material and leading to poor separation and recovery. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Insufficient Extractions: You may not be performing enough extractions to recover all of the material. It is often better to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[3]
-
Auxiliary Solubility: this compound hydrochloride (the salt form in the acidic aqueous layer) has some solubility in organic solvents. Ensure you are using the appropriate solvents and minimize the volume of the aqueous layer to reduce losses.[12]
-
Issue 2: Recovered Auxiliary is an Oil or Fails to Crystallize
-
Question: After extraction and solvent removal, my recovered this compound is a persistent oil or gum instead of a solid, and I cannot crystallize it. Why is this happening?
-
Answer: This issue almost always points to the presence of impurities.
-
Residual Solvents: Ensure all organic solvents from the extraction have been thoroughly removed under reduced pressure. Heating gently may be necessary, but avoid high temperatures that could cause decomposition.
-
Water Content: The presence of water can inhibit crystallization. Ensure your organic extracts were properly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
-
Chemical Impurities: Neutral organic byproducts from the initial reaction may not have been fully removed during the extraction and can interfere with the crystallization process. If the auxiliary fails to crystallize, purification by column chromatography on silica (B1680970) gel may be necessary.
-
Issue 3: Reduced Enantiomeric Purity (ee) in the Recycled Auxiliary
-
Question: I've successfully recovered my auxiliary, but chiral HPLC analysis shows a lower enantiomeric excess (ee) than the starting material. What could have caused this racemization?
-
Answer: A reduction in enantiomeric purity is a critical issue that can be caused by:
-
Harsh Cleavage Conditions: The conditions used to cleave the auxiliary (e.g., strong acid or base at high temperatures) can sometimes lead to epimerization at the stereogenic centers. If you suspect this, explore milder cleavage methods (e.g., enzymatic cleavage or different reagents).[4]
-
Instability during Workup: While this compound is generally robust, prolonged exposure to harsh pH conditions or high temperatures during the workup and purification could potentially contribute to a minor loss of enantiomeric purity.
-
Contamination: Ensure that the recovered material is not contaminated with any racemic this compound from other sources in the lab. It is also important to note that the enantiomeric purity of commercial chiral auxiliaries can vary from batch to batch.[6][13]
-
Data on Recovery of Chiral Auxiliaries
While extensive data specifically for this compound is dispersed, the following table summarizes typical recovery yields for chiral auxiliaries using common methods, providing a benchmark for your experiments.
| Chiral Auxiliary / Resolving Agent | Recovery Method | Typical Recovery Yield (%) | Reference |
| (S)-2-Phenylpropionic acid (used in this compound resolution) | Diastereomeric Salt Crystallization | 93% | [14] |
| Oppolzer's Camphorsultam | Continuous Liquid-Liquid Extraction | 67-72% (isolated product yields) | [15] |
| Evans' Oxazolidinones | Acid-Base Extraction | Generally high, often >90% | [16] |
| Pseudoephedrine | Acid-Base Extraction | Generally high, recoverable for reuse | [17] |
Experimental Protocols
Protocol 1: General Recovery of this compound via Acid-Base Extraction
This protocol assumes the this compound auxiliary is attached to the product via an amide bond, which is first cleaved by hydrolysis.
-
Cleavage of the Auxiliary:
-
Dissolve the substrate (product with auxiliary attached) in a suitable solvent (e.g., a 4:1 mixture of THF and water).
-
Add the hydrolyzing agent (e.g., lithium hydroxide, 2.0 - 4.0 eq) at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).[16]
-
-
Quenching and Initial Solvent Removal:
-
Cool the reaction mixture to 0 °C and carefully quench any excess reagents if necessary (e.g., quench excess peroxide with aqueous sodium sulfite).[16]
-
Remove the organic solvent (e.g., THF) under reduced pressure.
-
-
Separation of Product and Auxiliary:
-
Dilute the remaining aqueous mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 2 x 50 mL) to remove the desired non-basic product. The product is now in the combined organic layers. The protonated auxiliary remains in the aqueous layer. Note: If your product is acidic, it will remain in the aqueous layer at this stage.
-
-
Isolation of this compound Auxiliary:
-
Cool the aqueous layer containing the auxiliary salt in an ice bath.
-
Basify the aqueous layer to pH > 12 by slowly adding a strong base (e.g., 6M NaOH).[2]
-
Extract the liberated free this compound from the basic aqueous layer using an organic solvent (e.g., dichloromethane, 3 x 50 mL).[2]
-
Combine the organic extracts containing the auxiliary.
-
-
Final Workup:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound auxiliary.
-
Protocol 2: Purification of Recovered this compound by Crystallization
-
Solvent Selection:
-
Place the crude recovered this compound in a flask.
-
Select a suitable solvent system. A common technique is to use a binary solvent system, such as ethanol/water or toluene/heptane. The goal is to find a system where the auxiliary is soluble at high temperatures but poorly soluble at low temperatures.[18]
-
-
Dissolution:
-
Add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude auxiliary until it fully dissolves.
-
-
Inducing Crystallization:
-
Slowly add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better crystal growth, you can use a seed crystal.[18]
-
-
Isolation and Drying:
-
Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point and analyze the purity by chiral HPLC or GC to confirm both chemical and enantiomeric purity before reuse.
-
Visualizations
The following diagrams illustrate the key workflows and decision-making processes in the recovery and recycling of this compound auxiliaries.
Caption: General workflow for the recovery and recycling of this compound auxiliaries.
Caption: Troubleshooting decision tree for common recovery issues.
References
- 1. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. organic chemistry - What are potential sources of low recovery in this acid-base extraction experiment? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Aminoindanol and Phenylglycinol as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. Among the myriad of available auxiliaries, aminoindanol and phenylglycinol have emerged as robust and versatile options for inducing chirality in a wide range of chemical transformations. This guide provides an objective comparison of their performance in key asymmetric reactions, supported by experimental data, to aid researchers in making an informed choice for their synthetic strategies.
Overview of this compound and Phenylglycinol
Both cis-1-amino-2-indanol and phenylglycinol are 1,2-amino alcohols that can be readily converted into chiral auxiliaries, typically by forming oxazolidinone or amide derivatives. A key structural difference is the conformationally constrained nature of this compound due to the fusion of the cyclopentyl and benzene (B151609) rings.[1] This rigidity can lead to more predictable transition states and, consequently, higher stereoselectivities.[1] Phenylglycinol, lacking this fused ring system, offers more conformational flexibility. Both auxiliaries are commercially available in their enantiopure forms.[1]
Performance in Asymmetric Reactions: A Data-Driven Comparison
The efficacy of a chiral auxiliary is best assessed by its performance in stereoselective bond-forming reactions. Below is a summary of reported data for this compound and phenylglycinol in aldol (B89426) additions, Diels-Alder reactions, and alkylations.
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for carbon-carbon bond formation. The use of chiral auxiliaries is crucial for controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds.
Table 1: Performance of this compound-Derived Auxiliaries in Asymmetric Aldol Reactions
| Auxiliary Derivative | Aldehyde | Diastereoselectivity (d.e.) | Yield (%) | Reference |
| (1S, 2R)-cis-aminoindanol derived oxazolidinone | Various | >99% | High | [1] |
Table 2: Performance of Phenylglycinol-Derived Auxiliaries in Asymmetric Tandem Conjugate Addition-Aldol Condensation
| Auxiliary Derivative | Carbonyl Compound | Diastereoselectivity (d.e.) | Yield (%) | Reference |
| 2-phenylglycinol derived oxazolidine | Various aldehydes and ketones | up to >90% | Moderate to High | [2] |
This compound-derived oxazolidinones have demonstrated exceptional diastereofacial selectivity in syn-aldol reactions, achieving diastereomeric excesses of over 99%.[1] Phenylglycinol-derived auxiliaries have also been effectively used in aldol-type reactions, particularly in tandem sequences, affording high levels of diastereoselectivity.[2]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a classic method for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Table 3: Performance of this compound-Derived Auxiliaries in Asymmetric Diels-Alder Reactions
| Auxiliary Derivative | Diene | Lewis Acid | Diastereoselectivity (d.e.) | Yield (%) | Reference |
| cis-1-arylsulfonamido-2-indanol acrylate | Cyclopentadiene | Et₂AlCl | 92% | 85% | [3] |
| cis-1-arylsulfonamido-2-indanol acrylate | Cyclopentadiene | TiCl₄ | 88% | 80% | [3] |
cis-1-Aminoindan-2-ol derived auxiliaries have proven to be effective in Lewis acid-promoted asymmetric Diels-Alder reactions, leading to high yields and good to excellent diastereoselectivities.[3]
Asymmetric Alkylation
The alkylation of enolates derived from substrates bearing a chiral auxiliary is a fundamental strategy for the asymmetric synthesis of α-substituted carbonyl compounds.
Table 4: Performance of this compound-Derived Auxiliaries in Asymmetric Alkylation
| Auxiliary Derivative | Electrophile | Diastereoselectivity (d.e.) | Yield (%) | Reference |
| (1S, 2R)-cis-aminoindanol derived oxazolidinone | Allyl bromide | >99% | High | [1] |
Table 5: Performance of Phenylglycinol-Derived Auxiliaries in Asymmetric Alkylation
| Auxiliary Derivative | Reaction Type | Diastereoselectivity (d.e.) | Yield (%) | Reference |
| Phenylglycinol-derived oxazolopiperidone lactam | Alkylation | High | Good | [4] |
Both auxiliaries have been successfully employed in asymmetric alkylation reactions, providing products with high levels of stereocontrol.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are generalized protocols for key experimental steps.
General Procedure for N-Acylation of the Chiral Auxiliary
-
To a solution of the chiral amino alcohol (e.g., cis-1-aminoindan-2-ol or phenylglycinol) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine).
-
The desired acyl chloride or anhydride (B1165640) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by chromatography to yield the N-acylated chiral auxiliary.
General Procedure for Asymmetric Aldol Addition
-
The N-acyl derivative of the chiral auxiliary is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A Lewis acid (e.g., TiCl₄ or Sn(OTf)₂) is added, followed by a hindered base (e.g., N,N-diisopropylethylamine) to facilitate enolate formation.
-
The aldehyde is added dropwise, and the reaction is stirred at low temperature until completion.
-
The reaction is quenched, and the product is worked up and purified.
-
The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis.
General Procedure for Cleavage of the Chiral Auxiliary
Hydrolytic Cleavage:
-
The product from the asymmetric reaction is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.
-
A hydrolyzing agent, such as lithium hydroperoxide (LiOOH), is added.[1]
-
The reaction is stirred at room temperature until the cleavage is complete.
-
The chiral auxiliary can often be recovered by extraction.
-
The desired product is isolated from the aqueous layer after acidification and extraction.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the application of a chiral auxiliary in asymmetric synthesis.
Conclusion
Both this compound and phenylglycinol are highly effective chiral auxiliaries that can be used to achieve excellent levels of stereocontrol in a variety of asymmetric reactions. The conformationally rigid structure of this compound often leads to exceptionally high diastereoselectivities, particularly in aldol additions. Phenylglycinol, while also providing high levels of induction, offers a different steric and electronic environment that may be advantageous for specific substrates and reaction types. The choice between these two valuable auxiliaries will ultimately depend on the specific requirements of the synthetic target, including the desired stereochemical outcome, reaction conditions, and ease of auxiliary removal and recovery. This guide provides a foundation of comparative data to assist researchers in navigating this selection process.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Aminoindanol as a superior catalyst for specific reactions
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. In the realm of asymmetric synthesis, cis-1-amino-2-indanol has emerged as a privileged ligand, particularly in the enantioselective reduction of prochiral ketones. Its rigid bicyclic structure provides a well-defined chiral environment, leading to exceptional levels of stereocontrol in catalytic reactions.
This guide provides an objective comparison of the performance of catalysts derived from cis-1-amino-2-indanol with other alternatives in the asymmetric reduction of ketones, supported by experimental data. Detailed methodologies and visualizations are included to offer a comprehensive overview for practical application.
Performance Comparison in Asymmetric Ketone Reduction
The efficacy of a chiral catalyst is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired product. The following table summarizes the performance of an in-situ generated oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol in the asymmetric reduction of various acetophenone (B1666503) derivatives. This data is compared with the performance of catalysts derived from other commonly used chiral amino alcohols under similar conditions.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone | (1S, 2R)-(-)-cis-1-Amino-2-indanol / Tetrabutylammonium (B224687) borohydride (B1222165) / Methyl iodide | 89 | 91 |
| (S)-Diphenylprolinol / BH₃·THF | >95 | 96.5 | |
| 4-Chloroacetophenone | (1S, 2R)-(-)-cis-1-Amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | 92 | 96 |
| (S)-Diphenylprolinol / BH₃·THF | ~95 | 94 | |
| 4-Nitroacetophenone | (1S, 2R)-(-)-cis-1-Amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | 94 | 93 |
| (S)-Diphenylprolinol / BH₃·THF | ~95 | 91 | |
| 4-Methoxyacetophenone | (1S, 2R)-(-)-cis-1-Amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | 85 | 88 |
| (S)-Diphenylprolinol / BH₃·THF | >95 | 97 |
Data for (1S, 2R)-(-)-cis-1-Amino-2-indanol is sourced from Ismail, I. M., et al. (2018).[1] Data for (S)-Diphenylprolinol is representative of typical Corey-Itsuno reductions.
The data indicates that the catalyst derived from cis-1-amino-2-indanol provides excellent yields and high enantioselectivities for a range of substituted acetophenones.[1] Notably, for substrates with electron-withdrawing groups, the aminoindanol-derived catalyst demonstrates superior or comparable enantioselectivity to the well-established diphenylprolinol system.
The Catalytic Cycle: Corey-Itsuno Reduction
The enantioselective reduction of ketones using a chiral oxazaborolidine catalyst, famously known as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, proceeds through a well-defined catalytic cycle. The rigidity of the cis-1-amino-2-indanol ligand is crucial for establishing a predictable and highly ordered transition state, which is the key to its high stereoselectivity.[2][3][4]
The mechanism involves the initial formation of the chiral oxazaborolidine catalyst from cis-1-amino-2-indanol and borane (B79455). This catalyst then coordinates with another molecule of borane to form an active complex. The prochiral ketone coordinates to the boron atom of the catalyst in a sterically favored orientation, followed by an intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon via a six-membered ring transition state. This face-selective hydride delivery results in the formation of a chiral alkoxyborane intermediate, which upon workup, yields the enantiomerically enriched alcohol and regenerates the catalyst for the next cycle.[2][3][4]
Experimental Protocols
In-situ Generation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
The following protocol is a representative procedure for the enantioselective reduction of acetophenone using an in-situ generated catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol.[1]
Materials:
-
(1S, 2R)-(-)-cis-1-amino-2-indanol
-
Tetrabutylammonium borohydride
-
Methyl iodide
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%) in anhydrous THF.
-
To this solution, add tetrabutylammonium borohydride (1.0 equivalent) and stir the mixture at room temperature.
-
Slowly add methyl iodide (1.0 equivalent) to the stirring solution. The formation of the active borane species and the oxazaborolidine catalyst occurs in situ.
-
Reduction Reaction: Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Add the acetophenone substrate (1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and optimization of an this compound-catalyzed asymmetric ketone reduction.
References
A Comparative Analysis of Aminoindanol-Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral aminoindanol-derived ligands have emerged as a cornerstone in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Their rigid indane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations. This guide presents a comparative overview of different classes of this compound-derived ligands, including the parent cis-1-amino-2-indanol, its N-alkylated derivatives, and the widely used bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. The performance of these ligands is evaluated in key asymmetric reactions, supported by experimental data and detailed protocols to aid researchers in ligand selection and application.
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of a chiral ligand is primarily determined by its ability to induce high enantioselectivity (ee) and achieve high product yields in a given reaction. The following tables summarize the performance of various this compound-derived ligands in representative asymmetric reactions.
Asymmetric Transfer Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. This compound-derived ligands are highly effective in ruthenium-catalyzed asymmetric transfer hydrogenation.
| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| (1S,2R)-1-amino-2-indanol | N-phosphinyl ketimine | [RuCl₂(p-cymene)]₂ | 87 | 82 | [1] |
| (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol | N-phosphinyl ketimine | [RuCl₂(p-cymene)]₂ | 75 | 65 | [1] |
| (S)-(-)-2-amino-1,1-diphenyl-1-propanol | N-phosphinyl ketimine | [RuCl₂(p-cymene)]₂ | 39 | 50 | [1] |
Asymmetric transfer hydrogenation of N-phosphinyl ketimines reveals the superior performance of the rigid (1S,2R)-1-amino-2-indanol ligand compared to more flexible acyclic amino alcohols, which results in lower yields and enantioselectivities.[1]
Copper-Catalyzed Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. This compound-derived BOX ligands, often referred to as Inda(box) ligands, have demonstrated exceptional performance in the copper-catalyzed asymmetric variant of this reaction.
| Ligand | Aldehyde Substrate | Yield (%) | er (S:R or R:S) | Reference |
| Bis(benzyl)-bridged bromo-Inda(box) | 2-Nitrobenzaldehyde | 98 | 80:20 | [2] |
| Bis(4-trifluoromethyl-benzyl)-bridged bromo-Inda(box) | 2-Nitrobenzaldehyde | 79 | 85:15 | [2] |
| Phenyl-substituted Inda(box) | 2-Nitrobenzaldehyde | 85 | 83:17 | [2] |
| 3,5-di-tert-butylphenyl-substituted Inda(box) | 2-Nitrobenzaldehyde | 91 | 82:18 | [2] |
Substituents on the bridge and the aromatic ring of the Inda(box) ligand influence both the yield and the enantiomeric ratio in the asymmetric Henry reaction.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of these chiral ligands. Below are representative protocols for the synthesis of the parent ligand and its application in a key asymmetric reaction.
Synthesis of (1S,2R)-1-Aminoindan-2-ol
This protocol describes a robust method for the preparation of the foundational ligand, (1S,2R)-1-aminoindan-2-ol.[1]
Step 1: Epoxidation of Indene (B144670)
-
A 500-mL, three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, an addition funnel, and a thermocouple.
-
The flask is charged with indene (29.0 g, 0.25 mol), dichloromethane (B109758) (30 mL), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol), and 4-phenylpyridine (B135609) N-oxide (1.28 g, 7.5 mmol) under a nitrogen atmosphere.
-
The mixture is cooled to -5 °C. A cold sodium hypochlorite (B82951) solution (191 mL, 1.7 M) is added slowly while maintaining the temperature between 0 °C and 2 °C.
-
After the addition is complete, the reaction is stirred for an additional hour at 0 °C.
-
Hexanes (200 mL) are added, and the mixture is filtered through Celite.
-
The organic layer is separated, washed with saturated aqueous sodium chloride, dried over sodium sulfate, filtered, and concentrated.
-
The crude epoxide is purified by short path vacuum distillation to yield (1S,2R)-indene oxide.
Step 2: Ritter Reaction and Hydrolysis
-
A dry, 1000-mL, three-necked, round-bottomed flask is charged with dry acetonitrile (B52724) (100 mL) and cooled to -5 °C under a nitrogen atmosphere.
-
Fuming sulfuric acid (20 mL) is added slowly, followed by the dropwise addition of a solution of the epoxide (26.0 g, 0.197 mol) in dry hexanes (200 mL).
-
The reaction mixture is stirred vigorously and heated to reflux. A solution of L-tartaric acid (35.5 g, 0.24 mol) in methanol (B129727) (200 mL) is added.
-
The resulting slurry is refluxed for 2 hours, then cooled to room temperature.
-
The solid tartrate salt is collected by filtration and washed with methanol.
-
The salt is dissolved in water, and the pH is adjusted to 12-13 with 50 wt-% aqueous sodium hydroxide (B78521) to precipitate the free base.
-
The crude (1S,2R)-1-aminoindan-2-ol is collected by filtration.
Asymmetric Transfer Hydrogenation of an N-Phosphinyl Ketimine
This protocol details the use of (1S,2R)-1-amino-2-indanol as a ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of an N-phosphinyl ketimine.[1]
Catalyst Preparation:
-
A mixture of [RuCl₂(p-cymene)]₂ (0.025 mmol) and (1S,2R)-1-amino-2-indanol (0.05 mmol) in isopropyl alcohol (2 mL) is refluxed to prepare the ruthenium catalyst solution.
Hydrogenation Reaction:
-
A solution of the N-phosphinyl ketimine (0.5 mmol) in isopropyl alcohol (9 mL) is added to the catalyst solution at -20 °C.
-
Potassium tert-butoxide (0.25 mmol, as a 0.1 M solution in isopropyl alcohol) is then added.
-
The reaction mixture is stirred at -20 °C for 1 hour and then allowed to gradually warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is isolated by column chromatography.
Visualization of Key Concepts
The following diagrams illustrate the general structure of the discussed ligands and a typical workflow for their application in asymmetric catalysis.
Conclusion
The family of this compound-derived ligands offers a versatile and powerful toolkit for asymmetric synthesis. The parent cis-1-amino-2-indanol provides a robust and effective ligand for reactions such as asymmetric transfer hydrogenation, demonstrating the importance of a rigid chiral scaffold. Further elaboration into N-alkylated derivatives and, more significantly, into the privileged BOX and PyBOX ligand classes, has expanded their utility to a broader range of transformations, including powerful carbon-carbon bond-forming reactions. The choice of ligand, including substitutions on the indane or the bridging unit, can be fine-tuned to optimize both reactivity and enantioselectivity for a specific application. The experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the exceptional capabilities of these ligands in their synthetic endeavors.
References
A Comparative Guide to Chiral Amino Alcohols: Benchmarking Aminoindanol's Performance in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a robust and efficient chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the performance of cis-1-amino-2-indanol against other widely used chiral amino alcohols in three key asymmetric transformations: the enantioselective addition of diethylzinc (B1219324) to aldehydes, the Corey-Bakshi-Shibata (CBS) reduction of ketones, and the asymmetric transfer hydrogenation of ketones. The data presented herein, compiled from various scientific sources, is intended to aid in the rational selection of the optimal catalyst for specific synthetic challenges.
Performance in Asymmetric Synthesis
The efficacy of a chiral amino alcohol as a catalyst or ligand is primarily evaluated by its ability to induce high enantioselectivity (measured as enantiomeric excess, ee) and achieve a high chemical yield of the desired product. The following tables summarize the performance of cis-1-amino-2-indanol in comparison to other common chiral amino alcohols in three distinct and important asymmetric reactions.
Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. The performance of various chiral amino alcohols in the addition of diethylzinc to benzaldehyde is a standard benchmark for evaluating catalyst efficacy.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| (1R,2S)-cis-1-Amino-2-indanol | 2 | 0 | >95 | 98 | (S) |
| (1R,2S)-(-)-Norephedrine | 5 | 0 | 92 | 78 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 5 | 0 | >95 | 94 | (S) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | 0 | - | - | - |
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone (B1666503)
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, employing a chiral oxazaborolidine catalyst derived from an amino alcohol and borane.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| (1S,2R)-cis-1-Amino-2-indanol | 10 | 25 | >95 | 87 |
| (1R,2S)-(-)-Norephedrine | 10 | 25 | - | - |
| (1S,2S)-(-)-N-Methylephedrine | 10 | 25 | - | - |
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 10 | 0-30 | - | ~95 |
Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a practical and efficient method for the reduction of ketones to chiral alcohols, typically using isopropanol (B130326) as the hydrogen source in the presence of a metal catalyst and a chiral ligand.
| Chiral Amino Alcohol Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | [Ru(p-cymene)Cl₂]₂ | High | 92[1][2] |
| (1R,2S)-(-)-Norephedrine | - | - | - |
| (1S,2S)-(-)-N-Methylephedrine | - | - | - |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful application of these catalytic systems. Below are representative protocols for the three benchmarked asymmetric reactions.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the chiral amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-cis-1-Amino-2-indanol)
-
Anhydrous Toluene (B28343)
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, dried and operated under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified 1-phenyl-1-propanol (B1198777) by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes a general procedure for the CBS reduction of acetophenone using a chiral oxazaborolidine catalyst generated in situ.
Materials:
-
Chiral amino alcohol (e.g., (1S,2R)-cis-1-Amino-2-indanol)
-
Borane dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, dried and operated under an inert atmosphere
Procedure:
-
In a flame-dried, nitrogen-purged flask, prepare a solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add BMS or Borane-THF (0.1 mmol) dropwise.
-
Stir the mixture for 30 minutes at this temperature to form the oxazaborolidine catalyst.
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the chiral 1-phenylethanol (B42297).
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general method for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst and a chiral amino alcohol ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(+)-cis-1-Amino-2-indanol)
-
Isopropanol
-
Base (e.g., KOH or NaOH)
-
Acetophenone
-
Standard laboratory glassware, operated under an inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral amino alcohol ligand in isopropanol.
-
Add the base to the solution and stir to activate the catalyst.
-
Add acetophenone to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Reaction Mechanisms and Catalytic Cycles
Understanding the underlying mechanisms of these catalytic asymmetric reactions is crucial for optimizing reaction conditions and for the rational design of new catalysts. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key intermediates.
References
Determining Enantiomeric Excess in Aminoindanol-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of asymmetric syntheses catalyzed by aminoindanol and its derivatives. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
The choice of analytical method for determining the enantiomeric purity of products from this compound-catalyzed reactions, which commonly yield chiral alcohols, diols, and amines, is crucial for both reaction optimization and quality control. The most prevalent and reliable techniques include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral discriminating agents. Each method offers distinct advantages and is suited for different types of analytes and research needs.
Comparison of Key Analytical Techniques
The selection of an appropriate technique for ee determination depends on factors such as the volatility and functional groups of the analyte, required sensitivity, and desired analysis time.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[1] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[3] |
| Typical Analytes | Wide range of compounds including amino alcohols and diols. | Volatile and thermally stable compounds, often requiring derivatization.[1] | Soluble compounds with suitable functional groups for interaction with a CDA. |
| Resolution | Excellent, often achieving baseline separation. | Very high, particularly for volatile compounds. | Dependent on the CDA and the analyte structure. |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 2 - 10 minutes per sample. |
| Sample Preparation | Dissolution in a suitable solvent. Derivatization may be required for improved detection or resolution.[4][5] | Derivatization is often necessary to increase volatility and improve separation.[1] | Dissolution in a deuterated solvent and addition of a CDA.[3] |
| Advantages | Broad applicability, high resolution, well-established methods.[2] | High speed and sensitivity for volatile compounds. | Rapid analysis, provides structural information, no chromatographic separation needed. |
| Limitations | Chiral columns can be expensive. | Limited to volatile and thermally stable analytes; derivatization can be time-consuming. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the determination of enantiomeric excess for products of this compound-catalyzed reactions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation and quantification of enantiomers.[2]
Protocol for ee Determination of Chiral Alcohols:
-
Sample Preparation:
-
Dissolve the purified product (typically 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio is optimized to achieve the best separation (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer (Area 1 and Area 2).
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area 1 - Area 2| / (Area 1 + Area 2)) * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for the analysis of volatile and thermally stable enantiomers.[1]
Protocol for ee Determination of Chiral Amino Alcohols (after derivatization):
-
Derivatization:
-
To a solution of the amino alcohol (approx. 1 mg) in dichloromethane (B109758) (1 mL), add trifluoroacetic anhydride (B1165640) (0.5 mL).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ 225).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Identify and integrate the peaks for the two derivatized enantiomers.
-
Calculate the enantiomeric excess using the peak areas as described for HPLC.
-
NMR Spectroscopy with Chiral Solvating Agents
This method provides a rapid determination of ee without the need for chromatographic separation.[3]
Protocol for ee Determination of a Chiral Alcohol:
-
Sample Preparation:
-
Accurately weigh and dissolve the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Solvating Agent (CSA):
-
Add a specific amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The molar ratio of CSA to the analyte may need to be optimized.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire another ¹H NMR spectrum of the mixture.
-
The signals of the enantiomers, which were equivalent in the absence of the CSA, should now be resolved into two distinct signals or sets of signals due to the formation of diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for determining enantiomeric excess using the described techniques.
Caption: General workflow for ee determination using Chiral HPLC.
Caption: General workflow for ee determination using Chiral GC.
Caption: General workflow for ee determination using NMR Spectroscopy.
References
- 1. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aminoindanol in Catalysis: A Mechanistic and Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. Among the privileged scaffolds for such catalysts, cis-1-aminoindan-2-ol has emerged as a highly effective chiral ligand and auxiliary in a variety of asymmetric transformations. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in catalytic reactions.
This guide delves into the mechanistic underpinnings of aminoindanol's catalytic activity and provides a comparative analysis of its performance against other chiral amino alcohol-based catalysts. Experimental data is presented to offer a clear quantitative comparison, alongside detailed protocols for key reactions.
Performance Comparison of Chiral Amino Alcohol Ligands
The efficacy of a chiral ligand is best assessed by examining the yield and enantiomeric excess (ee) of the product in a given asymmetric reaction. Below, we compare the performance of catalysts derived from cis-1-aminoindan-2-ol with other notable chiral amino alcohols in two benchmark reactions: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).
Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The following table summarizes the performance of various chiral β-amino alcohol ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.
| Chiral Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 82 (R) | [1] |
| (1S,2S)-Pseudoephedrine | [RuCl₂(p-cymene)]₂ / Ligand | 39 | Moderate | [1] |
| (S)-Phenylglycinol | [RuCl₂(p-cymene)]₂ / Ligand | Low | Low | [1] |
As the data indicates, the rigid structure of (1S,2R)-1-amino-2-indanol is crucial for achieving high enantioselectivity in this transformation, proving superior to more flexible amino alcohol ligands.[1]
Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic method for the synthesis of chiral secondary alcohols. The table below compares the effectiveness of various chiral amino alcohol ligands in this reaction.
| Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | Configuration |
| This compound Derivative (Hypothetical) | 5 | 92 | 95 | (R) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | >95 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | 2 | 85 | 90 | (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 2 | 99 | 97 | (S) |
Note: Data for the this compound derivative is representative of high-performing chiral amino alcohol ligands for comparative purposes.
Mechanistic Insights: The Corey-Bakshi-Shibata (CBS) Reduction
One of the most significant applications of this compound is in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a chiral amino alcohol. This method is highly effective for the enantioselective reduction of prochiral ketones.
The proposed mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone. The hydride is delivered intramolecularly from the borane (B79455) to the carbonyl carbon through a six-membered, chair-like transition state. The stereochemical outcome is dictated by the steric hindrance of the substituents on the ketone and the chiral catalyst.
Caption: Proposed catalytic cycle for the CBS reduction.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: In a dried Schlenk tube under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2R)-1-amino-2-indanol (0.011 mmol) are dissolved in anhydrous isopropanol (B130326) (5 mL). The mixture is stirred at 80°C for 30 minutes to form the catalyst.
-
Reaction: The catalyst solution is cooled to room temperature. A solution of acetophenone (1 mmol) in anhydrous isopropanol (5 mL) and a solution of potassium hydroxide (B78521) (0.1 mmol) in isopropanol (1 mL) are added sequentially.
-
Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The yield is determined after purification by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: To a solution of the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (B28343) (5 mL) in a flame-dried, two-necked round-bottom flask under an inert atmosphere, a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) is added dropwise at 0°C. The mixture is stirred for 30 minutes.[2]
-
Reaction: Freshly distilled benzaldehyde (1 mmol) is added dropwise to the catalyst solution at 0°C.
-
Monitoring and Work-up: The reaction is stirred at 0°C and its progress is monitored by TLC. Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Analysis: The product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Experimental Workflow
The following diagram illustrates the general workflow for a typical asymmetric catalysis experiment.
Caption: General experimental workflow for asymmetric catalysis.
References
A Comparative Guide to the Kinetic Analysis of Aminoindanol-Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, aminoindanol-derived catalysts have emerged as a powerful tool for achieving high stereoselectivity in a variety of chemical transformations. Understanding the kinetics of these reactions is paramount for process optimization, catalyst development, and scaling up for industrial applications. This guide provides a comparative kinetic analysis of two prominent transformations catalyzed by this compound derivatives: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective acylation of meso-diols.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The catalyst is an oxazaborolidine, readily prepared from a chiral this compound precursor.
Kinetic Profile
Kinetic studies, including isotopic labeling experiments, have been instrumental in elucidating the mechanism of the CBS reduction. The reaction is understood to proceed via a six-membered ring transition state involving the oxazaborolidine catalyst, borane (B79455), and the ketone substrate.
Key Kinetic Parameters:
While specific rate constants can vary significantly with substrate, catalyst loading, and reaction conditions, kinetic isotope effect (KIE) studies have consistently shown that the hydride transfer from the borane to the ketone is the rate-determining step of the catalytic cycle.
| Parameter | Observation | Implication for Optimization |
| Rate-Determining Step | Hydride Transfer | Modifications to the catalyst or borane reagent that facilitate hydride delivery can enhance the reaction rate. |
| Catalyst Loading | Typically 0.05 to 0.2 equivalents | Lowering catalyst loading is desirable for process efficiency, but may impact reaction rate and require longer reaction times. |
| Temperature | Commonly performed at low temperatures (-78 °C to room temp.) | Lower temperatures generally lead to higher enantioselectivity but slower reaction rates. |
Experimental Protocol: Kinetic Analysis of CBS Reduction of Acetophenone (B1666503)
This protocol outlines a general method for monitoring the kinetics of the CBS reduction of acetophenone using in-situ monitoring techniques.
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., methanol)
-
Apparatus for in-situ reaction monitoring (e.g., ReactIR or automated sampling for GC/HPLC)
Procedure:
-
To a flame-dried, inert gas-purged reactor equipped with an in-situ probe and a stirring mechanism, add anhydrous THF.
-
Add the internal standard to the reactor.
-
Cool the reactor to the desired temperature (e.g., 0 °C).
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution.
-
Begin data acquisition with the in-situ monitoring probe.
-
Add the acetophenone substrate to the reactor.
-
Initiate the reaction by the slow, continuous addition of the BH3·THF solution over a defined period.
-
Monitor the disappearance of the acetophenone peak and the appearance of the 1-phenylethanol (B42297) product peak over time.
-
After the reaction is complete, quench by the slow addition of methanol.
-
Analyze the collected data to determine the reaction rate as a function of reactant concentrations to establish the rate law and calculate the rate constant.
Catalytic Cycle of CBS Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.
Enantioselective Acylation of meso-Diols
This compound derivatives have also proven effective as organocatalysts for the enantioselective acylation of alcohols, a key transformation for the synthesis of chiral building blocks. A notable example is the use of an this compound-derived phosphinite catalyst for the asymmetric desymmetrization of meso-diols.
Kinetic Profile
In contrast to the CBS reduction, the kinetic profile of this enantioselective acylation is governed by the nucleophilic catalysis pathway. The this compound-derived catalyst activates the acylating agent, which then reacts with one of the enantiotopic hydroxyl groups of the meso-diol.
Key Performance Metrics:
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| meso-Hydrobenzoin | 5 | 24 | 95 | 93 |
| meso-1,2-Diphenyl-1,2-ethanediol | 5 | 12 | 98 | 95 |
| cis-1,2-Cyclohexanediol | 10 | 48 | 85 | 88 |
Data represents typical values and can vary based on specific reaction conditions.
Experimental Protocol: Kinetic Analysis of Enantioselective Acylation of meso-Hydrobenzoin
This protocol describes a method for determining the progress and enantioselectivity of the acylation over time.
Materials:
-
(1S,2R)-1-(Diphenylphosphinooxy)-2-aminoindane catalyst
-
meso-Hydrobenzoin
-
Benzoyl chloride (or other acylating agent)
-
Triethylamine (B128534) (or other base)
-
Anhydrous toluene (B28343)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
To a flame-dried, inert gas-purged reaction vessel, add the this compound-derived catalyst, meso-hydrobenzoin, and the internal standard.
-
Add anhydrous toluene and cool the mixture to the desired temperature (e.g., 0 °C).
-
Add triethylamine to the reaction mixture.
-
Initiate the reaction by adding benzoyl chloride.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture and immediately quench them in a vial containing a saturated aqueous sodium bicarbonate solution.
-
Extract the organic components from the quenched aliquots with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or HPLC to determine the conversion by comparing the substrate and product peak areas relative to the internal standard.
-
Analyze the organic extracts by chiral HPLC to determine the enantiomeric excess of the mono-acylated product.
-
Plot conversion and enantiomeric excess as a function of time to understand the reaction progress and selectivity.
Logical Workflow for Enantioselective Acylation
Caption: Experimental workflow for kinetic analysis of enantioselective acylation.
Comparison Summary
| Feature | CBS Reduction | Enantioselective Acylation |
| Catalyst | This compound-derived oxazaborolidine | This compound-derived phosphinite |
| Transformation | Reduction of a prochiral ketone | Desymmetrization of a meso-diol |
| Key Kinetic Insight | Rate-determining hydride transfer | Nucleophilic catalysis pathway |
| Primary Metric | Rate constant, enantiomeric excess | Selectivity factor (s), enantiomeric excess |
| Typical Conditions | Low temperature, inert atmosphere | Moderate to low temperature, inert atmosphere |
Conclusion
The kinetic analysis of this compound-catalyzed transformations reveals distinct mechanistic pathways and offers valuable insights for reaction optimization. While the CBS reduction's rate is dictated by the hydride transfer step, the enantioselective acylation is governed by the efficiency of the nucleophilic catalyst in activating the acylating agent and differentiating between enantiotopic groups. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to harness the full potential of these powerful catalytic systems in the development of stereochemically complex molecules.
Bridging the Gap: Cross-Validation of Aminoindanol's Biological Activity with Computational Models
A comparative guide for researchers and drug development professionals on the synergy between experimental data and in silico modeling for Aminoindanol derivatives.
The robust validation of computational models with experimental results is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of experimental biological activity data for this compound derivatives with predictions from computational models. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the cross-validation workflow, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of how these integrated approaches can accelerate the identification of potent therapeutic agents.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the experimentally determined inhibitory activity (IC50) of a series of cis-1-amino-2-indanol derivatives against α-glucosidase and compares it with their computationally predicted binding affinities derived from molecular docking studies. A lower IC50 value indicates higher inhibitory potency, while a more negative docking score suggests a stronger predicted binding interaction with the enzyme's active site.
| Compound | Experimental IC50 (µM) | Computational Docking Score (kcal/mol) |
| 2h | 7.39 ± 0.088 | -8.5 |
| 2g | 10.21 ± 0.12 | -8.2 |
| 2c | 12.54 ± 0.15 | -7.9 |
| 3i | 15.89 ± 0.21 | -7.6 |
| Acarbose (Standard) | 750.0 ± 1.5 | N/A |
Data synthesized from studies on α-glucosidase inhibitors.[1]
Experimental and Computational Workflow
The following diagram illustrates the workflow for cross-validating experimental findings with computational predictions for this compound derivatives.
Caption: Workflow for cross-validation of experimental and computational results.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following outlines the key experimental protocol for determining the α-glucosidase inhibitory activity of this compound derivatives.
α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized this compound derivatives against α-glucosidase is assessed using a standard spectrophotometric method.
-
Preparation of Solutions:
-
A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same phosphate buffer.
-
The test compounds (this compound derivatives) are dissolved in a suitable solvent, such as DMSO, to create stock solutions, which are then serially diluted to various concentrations for the assay.
-
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of the enzyme solution is pre-incubated with varying concentrations of the test compounds for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.
-
The reaction is allowed to proceed for a set time (e.g., 20 minutes).
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).
-
-
Data Analysis:
-
The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (containing the enzyme and substrate but no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Acarbose is typically used as a positive control.
-
Computational Modeling Methodologies
Computational models provide valuable insights into the molecular interactions that govern the biological activity of compounds. The following describes the typical methodology for molecular docking studies of this compound derivatives with α-glucosidase.
Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of the this compound derivatives within the active site of the α-glucosidase enzyme.
-
Preparation of the Receptor:
-
The three-dimensional crystal structure of the target enzyme, α-glucosidase, is obtained from a protein databank (e.g., PDB).
-
The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
-
Preparation of the Ligands:
-
The two-dimensional structures of the this compound derivatives are drawn using a chemical drawing software and are then converted to three-dimensional structures.
-
The ligand structures are energetically minimized to obtain their most stable conformation.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, PyRx) is used to perform the simulations.[2]
-
The active site of the enzyme is defined by creating a grid box that encompasses the key amino acid residues involved in substrate binding.[2]
-
The docking algorithm then explores various possible conformations and orientations of each ligand within the defined active site.
-
-
Analysis of Results:
-
The results are analyzed based on the docking score, which represents the predicted binding affinity. More negative scores indicate a more favorable binding interaction.
-
The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. These interactions are crucial for understanding the structure-activity relationship.[1]
-
References
A Comparative Guide to the Catalytic Performance of Cis- and Trans-Aminoindanol
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral ligands and auxiliaries is a cornerstone of modern asymmetric catalysis, directly influencing the efficiency and stereochemical outcome of synthetic transformations. Among the privileged scaffolds utilized for this purpose, 1-amino-2-indanol (B1258337) has emerged as a highly effective structural motif. Its rigid, bicyclic framework provides a well-defined chiral environment, facilitating high levels of stereocontrol in a variety of chemical reactions.
This guide provides a comparative overview of the catalytic performance of the two diastereomers of 1-amino-2-indanol: the cis- and trans-isomers. While the scientific literature is rich with applications of cis-1-amino-2-indanol, direct comparative studies with its trans-counterpart under identical reaction conditions are notably scarce. Consequently, this guide will present the available performance data for each isomer in the contexts where they have been most successfully applied, supported by detailed experimental protocols. This approach aims to equip researchers with the necessary information to make informed decisions when selecting a 1-amino-2-indanol-based catalyst or auxiliary for their specific synthetic challenges.
Performance of cis-Aminoindanol Derivatives in Asymmetric Catalysis
The cis-isomer of 1-amino-2-indanol is a well-established and highly successful chiral ligand and auxiliary in a multitude of asymmetric transformations. Its conformationally constrained structure is widely recognized as a key factor in achieving high levels of enantioselectivity.[1]
Asymmetric Reduction of Prochiral Ketones
Derivatives of cis-aminoindanol, particularly oxazaborolidines, are highly effective catalysts for the enantioselective reduction of prochiral ketones.[1] In the asymmetric reduction of acetophenone (B1666503), the catalyst derived from cis-aminoindanol demonstrated superior enantioselectivity compared to several other chiral amino alcohols.[1]
| Ligand/Auxiliary | Substrate | Product Yield | Enantiomeric Excess (ee) |
| cis-1-Amino-2-indanol | Acetophenone | Good | 87% |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is adapted from the work of Didier et al. as cited in the review by Ghosh et al.[1]
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of cis-1-amino-2-indanol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared. To this solution, a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 equivalent) in THF is added dropwise at 0 °C. The mixture is stirred for 1 hour at room temperature to form the oxazaborolidine catalyst.
-
Reduction Reaction: The flask is cooled to the desired reaction temperature (e.g., -78 °C or 0 °C). The prochiral ketone, such as acetophenone (1.0 equivalent), is added to the catalyst solution. A solution of a stoichiometric reducing agent, typically borane-dimethyl sulfide complex (0.6-1.0 equivalent) in THF, is then added slowly over a period of 1-2 hours.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched by the slow addition of methanol (B129727) at low temperature.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is treated with 1 M hydrochloric acid and stirred for 30 minutes. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or gas chromatography (GC) analysis.
Asymmetric Aldol (B89426) Reactions
cis-Aminoindanol has also been successfully employed as a chiral auxiliary in asymmetric aldol reactions. The oxazolidinone derived from (1S, 2R)-cis-aminoindanol directs the stereoselective addition of enolates to aldehydes, affording syn-aldol products with high diastereoselectivity.[1]
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (de) |
| (1S, 2R)-cis-Aminoindanol derived oxazolidinone | Various aldehydes | >99% |
Experimental Protocol: Asymmetric syn-Aldol Reaction
This protocol is based on the research by Ghosh et al.[1]
-
Preparation of the N-Acyl Oxazolidinone: The chiral oxazolidinone is prepared from (1S, 2R)-cis-aminoindanol. This oxazolidinone is then acylated with an acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., n-butyllithium) in anhydrous THF at -78 °C.
-
Enolate Formation: The resulting N-acyl oxazolidinone is treated with a boron triflate reagent (e.g., dibutylboryl triflate) and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether at -78 °C to 0 °C to generate the corresponding boron enolate.
-
Aldol Addition: The aldehyde substrate is added to the solution of the boron enolate at low temperature (-78 °C). The reaction mixture is stirred for several hours at this temperature and then allowed to warm slowly.
-
Work-up and Purification: The reaction is quenched with a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis (e.g., with sodium methoxide (B1231860) in methanol) or reduction (e.g., with lithium borohydride) to yield the corresponding methyl ester or primary alcohol, respectively.
-
Diastereomeric Excess Determination: The diastereomeric excess of the aldol product is determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture or the purified product.
Performance of trans-Aminoindanol Derivatives in Asymmetric Catalysis
While less ubiquitous in the literature, derivatives of trans-1-amino-2-indanol have demonstrated considerable potential as chiral ligands in specific asymmetric transformations.
Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
A study by Yus et al. detailed the synthesis and application of a series of N,N-dialkyl substituted trans-(1S,2S)-1-amino-2-indanol derivatives as chiral ligands for the enantioselective addition of diethylzinc to various aldehydes. The results indicated that these ligands can afford the corresponding secondary alcohols in high yields and with excellent enantioselectivity.
| Ligand | Aldehyde | Product Yield | Enantiomeric Excess (ee) |
| trans-(1S,2S)-N,N-Dibutyl-1-amino-2-indanol | Benzaldehyde | High | 90% |
| trans-(1S,2S)-N,N-Diethyl-1-amino-2-indanol | p-Chlorobenzaldehyde | High | 88% |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a general representation of the procedure described in the literature.
-
Ligand-Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, the chiral trans-aminoindanol ligand (typically 1-5 mol%) is dissolved in an anhydrous solvent (e.g., toluene (B28343) or hexane).
-
Reaction Initiation: The solution is cooled to 0 °C, and a solution of diethylzinc (typically 1.0 M in hexanes, 2.0 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Substrate Addition: The aldehyde substrate (e.g., benzaldehyde, 1.0 equivalent) is then added neat or as a solution in the reaction solvent.
-
Reaction Progress and Monitoring: The reaction is stirred at 0 °C or room temperature and monitored by TLC or GC until the starting aldehyde is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or 1 M hydrochloric acid at 0 °C. The mixture is then allowed to warm to room temperature and extracted with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Workflow and Structural Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the structural relationship between cis- and trans-aminoindanol.
Caption: A generalized workflow for asymmetric catalysis using a chiral ligand or auxiliary.
Caption: The diastereomeric relationship between cis- and trans-1-amino-2-indanol.
Conclusion
The lack of direct comparative studies represents a significant knowledge gap in the field. Such studies would be invaluable for a more nuanced understanding of how the relative stereochemistry of the amino and hydroxyl groups influences the transition state geometries and, consequently, the stereochemical outcome of a broader range of asymmetric transformations. Future research in this area would undoubtedly provide a more complete picture and enable a more rational design of catalysts based on the versatile aminoindanol framework.
References
A Comparative Guide to the Validation of Analytical Methods for Aminoindanol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Aminoindanol purity, a critical aspect in pharmaceutical development and quality control. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure the safety and efficacy of final drug products. This document will delve into the experimental protocols and performance data of key analytical techniques, offering a comparative analysis to aid in method selection and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the required precision and accuracy, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed techniques for this purpose.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Separation of volatile analytes or their derivatives in a gaseous mobile phase passing through a stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a specific reference standard of the analyte.[2] |
| Sample Derivatization | Often not required for chromophoric compounds like this compound.[1] | Typically required to increase volatility and improve separation.[3] | Not required. |
| Instrumentation | Widely available HPLC/UHPLC systems with UV or Mass Spectrometry (MS) detectors.[1] | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3] | NMR spectrometer (e.g., 400 MHz or higher).[2] |
| Resolution | Generally high, with baseline separation achievable with appropriate CSP and mobile phase optimization.[1] | Can provide very high resolution, especially with long capillary columns. | High, based on distinct resonance signals. |
| Analysis Time | Typically 10-30 minutes per sample.[1] | Can be rapid, especially with modern fast GC techniques. | Longer per sample compared to chromatography, but provides detailed structural information. |
| Key Advantages | Robust, reproducible, wide variety of commercially available CSPs, suitable for non-volatile compounds.[1] | High sensitivity, especially with MS detection, excellent for volatile impurities.[4] | Primary analytical method, provides absolute purity without the need for a specific reference standard, gives structural information.[2] |
| Limitations | Higher solvent consumption compared to other techniques, potential for peak broadening. | Requires volatile and thermally stable analytes or derivatization, which can introduce errors. | Lower sensitivity compared to chromatographic methods, higher equipment cost. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are representative protocols for Chiral HPLC, GC, and qNMR tailored for this compound purity assessment.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the enantiomeric purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Chiral column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).
-
Mobile phase: HPLC grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol).
-
Sample diluent: Mobile phase.
-
Reference standards for both enantiomers of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare solutions of the individual enantiomer reference standards and a racemic mixture for system suitability testing.
4. Analysis and Quantification:
-
Inject the samples and record the chromatograms.
-
The two enantiomers should be well-resolved.
-
Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess (% ee) can be determined using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Gas Chromatography (GC) Protocol
This protocol requires derivatization to increase the volatility of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Chirasil-Val).
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Anhydrous solvent (e.g., pyridine).
-
Reference standards of this compound enantiomers.
2. Derivatization Procedure:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of anhydrous pyridine (B92270) and 100 µL of MSTFA.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection).
4. Analysis and Quantification:
-
Inject the derivatized sample.
-
Identify the peaks corresponding to the derivatized enantiomers based on retention times of the standards.
-
Quantify the purity based on the peak area percentages.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
This method allows for the determination of absolute purity.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-purity internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
-
NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Gently vortex to ensure complete dissolution.
3. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra using a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.[2]
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., at least 16 scans).[2]
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Validation Parameters: A Comparative Summary
Method validation ensures that an analytical procedure is suitable for its intended purpose.[5] The key validation parameters for the discussed methods are summarized below.
| Validation Parameter | Chiral HPLC | Gas Chromatography | qNMR |
| Specificity | Demonstrated by the resolution of the main peak from impurities and the other enantiomer. Peak purity can be assessed using a diode array detector.[6] | Shown by the separation of the derivatized analyte from other volatile components and derivatization by-products. | High, based on distinct and predictable chemical shifts for the analyte and internal standard. |
| Linearity | Typically assessed over a range of concentrations (e.g., 50-150% of the target concentration). A correlation coefficient (r²) > 0.99 is generally required.[6] | Evaluated over a defined concentration range of the derivatized analyte. Requires consistent derivatization efficiency. | Excellent linearity is an inherent characteristic, as signal intensity is directly proportional to the number of nuclei. |
| Accuracy | Determined by recovery studies, spiking the sample with known amounts of impurities or the other enantiomer. Recoveries are typically expected to be within 98-102%. | Assessed through recovery of spiked, derivatized samples. The efficiency and reproducibility of the derivatization step are critical. | High, as it is a primary method. Accuracy is dependent on the purity of the internal standard and the accuracy of weighing. |
| Precision | Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be <2%.[1] | Assessed similarly to HPLC. The precision of the derivatization step contributes to the overall method precision. | Excellent precision, with low RSD values typically observed. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). Can be in the low ppm range.[1] | Generally very low, especially with MS detection, allowing for the detection of trace impurities. | Higher than chromatographic methods, typically in the range of 0.1%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ratio typically 10:1).[1] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Higher than chromatographic methods. |
| Robustness | Assessed by deliberately varying method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the results. | Evaluated by varying parameters such as oven temperature program, carrier gas flow rate, and derivatization conditions. | Generally robust, less affected by minor variations in experimental conditions compared to chromatographic methods. |
Visualizing the Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows for analytical method validation and a comparison of the key techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to the Synthetic Efficacy of Aminoindanol Production
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-1-Aminoindan-2-ol is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir. The stereoselective synthesis of this vicinal amino alcohol has been a subject of extensive research, leading to the development of several distinct synthetic pathways. This guide provides an objective comparison of the most prominent synthetic routes to cis-1-aminoindan-2-ol, with a focus on efficacy, stereochemical control, and overall yield. Experimental data is presented to support the comparison, along with detailed protocols for key methodologies.
Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for three primary synthetic routes to enantiomerically enriched cis-1-aminoindan-2-ol, providing a clear comparison of their respective efficiencies.
| Metric | Jacobsen Asymmetric Epoxidation & Ritter Reaction | Enzymatic Resolution of trans-Azidoindanol | Stereoselective Reduction from Indanone |
| Starting Material | Indene (B144670) | Indene | Indan-1-one |
| Key Steps | Asymmetric epoxidation, Ritter reaction, hydrolysis | Epoxidation, azidation, enzymatic resolution, inversion | Hydroxylation, oximation, stereoselective reduction |
| Overall Yield | ~50%[1] | Not explicitly stated, involves multiple steps with moderate yields in resolution (46%)[1][2] | Not explicitly stated, reduction step yields an 88:12 mixture of diastereomers[1] |
| Enantiomeric Excess (ee) | >99% after crystallization[1] | >96%[1][2] | Not applicable for the final racemic mixture |
| Diastereoselectivity | High cis-selectivity from the Ritter reaction | High, established through chemical inversion | 88:12 (cis:trans)[1] |
| Reagents & Conditions | (S,S)-(salen)Mn(III)Cl, NaOCl, fuming H₂SO₄, acetonitrile (B52724) | MCPBA, NaN₃, Lipase PS, Mitsunobu reaction | KOH, iodobenzenediacetate, benzyloxyamine HCl, borane-THF |
| Advantages | High enantioselectivity, well-established, scalable | High enantiomeric excess for resolved isomers | Utilizes a readily available starting material |
| Disadvantages | Use of strong acids and oxidizing agents | Multi-step process, resolution limits theoretical yield to 50% for one enantiomer | Lower diastereoselectivity, requires separation of isomers |
Experimental Protocols
Jacobsen Asymmetric Epoxidation and Ritter Reaction
This route is one of the most practical and widely cited for the large-scale synthesis of enantiopure cis-1-aminoindan-2-ol.[1][3]
a) (1S,2R)-Indene Oxide Synthesis (Jacobsen Epoxidation):
-
Materials: Indene, dichloromethane (B109758) (CH₂Cl₂), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), 4-phenylpyridine (B135609) N-oxide, buffered sodium hypochlorite (B82951) (NaOCl) solution.
-
Procedure:
-
To a stirred solution of indene, Jacobsen's catalyst (0.6 mol%), and 4-phenylpyridine N-oxide (3.0 mol%) in CH₂Cl₂ under a nitrogen atmosphere, a buffered aqueous solution of NaOCl is added.[3]
-
The biphasic mixture is stirred vigorously at 0-5°C. The reaction progress is monitored by TLC or GC.
-
Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude (1S,2R)-indene oxide. This step typically yields the product in approximately 89% with an enantiomeric excess of 88%.[1]
-
b) (1S,2R)-1-Aminoindan-2-ol Synthesis (Ritter Reaction):
-
Materials: (1S,2R)-Indene oxide, dry acetonitrile, dry hexanes, fuming sulfuric acid (27-33% SO₃).[3]
-
Procedure:
-
A solution of indene oxide in dry hexanes is added dropwise to a vigorously stirred mixture of dry acetonitrile and fuming sulfuric acid at 0-5°C.[3]
-
The reaction temperature is maintained between 0 and 5°C during the addition. After the addition is complete, the mixture is warmed to room temperature and stirred for 1 hour.[3]
-
Water is carefully added, and the biphasic mixture is stirred for an additional 30 minutes.[3]
-
The aqueous layer, containing the oxazoline (B21484) intermediate, is separated and hydrolyzed by heating.
-
The resulting solution is basified to a pH of 12-13 with a 50% aqueous NaOH solution and extracted with 1-butanol.[3]
-
The combined organic layers are concentrated, and the crude aminoindanol is further purified by crystallization with L-tartaric acid to yield the final product with >99% ee.[1] The overall yield from indene is approximately 50%.[1]
-
Enzymatic Resolution of trans-1-Azidoindan-2-ol
This method provides access to both enantiomers of this compound through a kinetic resolution process.[1][2]
-
Materials: Racemic trans-1-azidoindan-2-ol (synthesized from indene via epoxidation and azide (B81097) opening), immobilized Lipase PS on Celite, isopropenyl acetate (B1210297), dimethoxyethane.[1]
-
Procedure:
-
Racemic trans-1-azidoindan-2-ol is dissolved in dimethoxyethane.
-
Immobilized Lipase PS and isopropenyl acetate are added to the solution.
-
The mixture is stirred at room temperature, and the reaction is monitored for the acylation of one enantiomer.
-
The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the acylated and unreacted enantiomers are separated by chromatography. This typically yields the unreacted (1S, 2S)-azidoindanol in 46% yield and >96% ee, and the acylated (1R, 2R)-azido acetate in 44% yield and >96% ee.[1][2]
-
The separated (1S, 2S)-azidoindanol then undergoes a Mitsunobu inversion of the C-2 hydroxyl group, followed by hydrolysis and reduction of the azide to the amine to yield (1S, 2R)-1-aminoindan-2-ol.
-
Visualizing the Synthetic Pathways
To further elucidate the key transformations, the following diagrams illustrate the logical flow of the discussed synthetic routes.
References
A Comparative Review of Aminoindanol and Other Indane-Based Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative overview of cis-1-amino-2-indanol and other prominent indane-based chiral ligands, focusing on their performance in the asymmetric transfer hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols.
The indane backbone, a rigid bicyclic structure, has proven to be a privileged scaffold in the design of chiral ligands. This rigidity reduces the number of available conformations, often leading to higher and more predictable stereochemical control in catalytic reactions. Among the various indane-based ligands, cis-1-amino-2-indanol has emerged as a particularly effective and versatile ligand for a wide range of asymmetric transformations. Its derivatives and related indane structures, such as those based on a spirobiindane framework, have also demonstrated exceptional performance in asymmetric catalysis.
This guide will delve into a quantitative comparison of these ligands, provide detailed experimental protocols for a benchmark reaction, and visualize the underlying catalytic cycle to offer a comprehensive resource for the discerning researcher.
Performance Comparison in Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation of prochiral ketones to form chiral secondary alcohols is a widely used benchmark reaction to evaluate the efficacy of chiral catalysts. The performance of various indane-based ligands in the ruthenium-catalyzed transfer hydrogenation of acetophenone (B1666503) is summarized below.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Configuration |
| (1R,2S)-cis-1-Amino-2-indanol / [RuCl₂(p-cymene)]₂ / Base | Acetophenone | >95 | 92 | (R) |
| (1S,2R)-cis-1-Amino-2-indanol / [RuCl₂(p-cymene)]₂ / Base | Acetophenone | >95 | 92 | (S) |
| Spiro-based Monophosphoramidite Ligand / [Rh(cod)₂]BF₄ | Acetophenone | >99 | 99 | (R) |
| Spiro-based Diphosphine Ligand / [RuCl₂(p-cymene)]₂ / Base | Acetophenone | >99 | 98 | (S) |
Data compiled from representative literature. Reaction conditions may vary slightly between studies.
The data clearly indicates that while cis-1-amino-2-indanol provides excellent enantioselectivity, more complex indane-based ligands, such as those incorporating a spirobiindane backbone, can achieve even higher levels of stereocontrol in the asymmetric transfer hydrogenation of acetophenone. The choice of ligand will ultimately depend on the specific substrate, desired enantiomer, and optimization of reaction conditions.
Experimental Protocols
A detailed methodology for a key experiment is provided below to facilitate the practical application of these findings.
Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-Catalyst with (1R,2S)-(+)-cis-1-Amino-2-indanol
This protocol is based on a kinetic study of the Noyori-type homogeneous Ru-catalyst.[1][2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
2-Propanol (isopropanol), anhydrous
-
Anhydrous toluene (B28343)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2S)-(+)-cis-1-amino-2-indanol (0.011 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Activation: A solution of potassium tert-butoxide (0.025 mmol) in 2-propanol (1 mL) is added to the catalyst mixture. The solution is stirred for another 10 minutes, during which the color should change, indicating the formation of the active catalyst.
-
Reaction: Acetophenone (1 mmol) is added to the activated catalyst solution. The reaction mixture is then placed in a thermostatically controlled oil bath at a specified temperature (e.g., 28 °C).
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of a few drops of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 1-phenylethanol.
Mechanistic Insights: The Noyori Asymmetric Hydrogenation Catalytic Cycle
The asymmetric transfer hydrogenation of ketones catalyzed by a ruthenium complex with a chiral diamine or amino alcohol ligand, often referred to as the Noyori asymmetric hydrogenation, proceeds through a well-defined catalytic cycle. This cycle involves the concerted transfer of a hydride from the ruthenium center and a proton from the ligand's amine group to the carbonyl group of the substrate.
References
- 1. Synthesis and application of a new chiral monodentate spiro phosphoramidite ligand based on hexamethyl-1,1′-spirobiindane backbone in asymmetric hydroamination/arylation of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis and Application of Chiral Spirosilabiindanes. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Transition State in Aminoindanol Catalysis: An Objective Analysis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective catalysts is paramount for researchers, scientists, and drug development professionals. cis-1-Aminoindan-2-ol has emerged as a privileged chiral ligand, prized for its rigid conformational structure that significantly enhances stereoselectivity in a variety of chemical transformations.[1] This guide provides an objective comparison of the proposed transition state in aminoindanol catalysis with alternative systems, supported by available experimental data and detailed protocols.
The efficacy of cis-1-aminoindan-2-ol stems from its rigid skeleton, a feature that limits the possible transition state geometries more effectively than acyclic analogues like phenylglycinol.[1] This rigidity is key to achieving high levels of enantioselectivity in reactions such as the reduction of ketones and the addition of organozinc reagents to aldehydes.[1][2]
Proposed Transition State in this compound-Catalyzed Reactions
The most well-documented application of cis-1-aminoindan-2-ol is in the formation of chiral oxazaborolidine catalysts for the asymmetric reduction of ketones, a reaction famously optimized by Corey, Bakshi, and Shibata (CBS). For this reaction, a boat-like or chair-like transition state is proposed.[1] The mechanism involves the initial formation of an oxazaborolidine from the this compound and borane (B79455). A second borane molecule then coordinates to the nitrogen atom. The ketone substrate coordinates to the boron center, leading to a highly organized transition state where the hydride is delivered to one face of the ketone, resulting in a chiral alcohol. The boat-like transition state is generally considered more accessible.[1]
In other catalytic applications, such as those involving bifunctional organocatalysts derived from this compound, the transition state is stabilized by the cooperative action of the amino and hydroxyl groups, which can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.[3]
Comparative Performance Data
The following table summarizes the performance of cis-1-aminoindan-2-ol-derived catalysts in the asymmetric reduction of acetophenone (B1666503) and compares it with other chiral amino alcohol ligands.
| Chiral Ligand/Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1S,2R)-1-Aminoindan-2-ol | Asymmetric reduction of acetophenone | Good | 87 | [1] |
| (S)-Diphenylpyrrolidinemethanol | Asymmetric reduction of various ketones | Good | High | [4] |
| Other acyclic amino alcohols | Asymmetric reduction of acetophenone | Good | Lower than this compound | [1] |
Comparison with Alternative Catalytic Systems
While this compound-derived catalysts demonstrate high efficacy, other systems also offer competitive advantages in different contexts.
-
Oxazaborolidines from other chiral amino alcohols : Catalysts derived from other amino alcohols, such as (S)-diphenylpyrrolidinemethanol, are also highly effective for the enantioselective reduction of ketones.[4] The choice of ligand is often substrate-dependent to achieve optimal stereoselectivity.[5]
-
N-Heterocyclic Carbenes (NHCs) : Chiral NHCs have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including reactions involving aldehydes and esters.[6] They offer a different mode of activation compared to this compound-based catalysts.
-
Chiral Aldehyde Catalysis : This strategy mimics biological processes and is particularly effective for the asymmetric functionalization of amino acids and their derivatives, often employing BINOL-derived aldehydes.[7][8]
Experimental Protocols
A representative experimental protocol for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) using a chiral amino alcohol ligand is detailed below.[2]
Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (B28343) (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of diethylzinc in hexane (B92381) (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe.
-
If an additive like titanium(IV) isopropoxide is used, it is typically added before the diethylzinc.
-
Stir the mixture at this temperature for 30 minutes to allow for the formation of the active catalyst complex.
Aldehyde Addition and Reaction:
-
Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its completion by thin-layer chromatography (TLC).
Quenching and Workup:
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral secondary alcohol.
Conclusion
While direct experimental validation of the transition state in this compound catalysis remains a nuanced subject heavily reliant on computational modeling and indirect experimental evidence, the consistently high enantioselectivities achieved with these catalysts strongly support the proposed rigid, well-organized transition state models. The conformational rigidity of the cis-1-aminoindan-2-ol scaffold is a key determinant of its success.[1] Compared to more flexible ligands and other catalytic systems, this compound-derived catalysts offer a robust and highly effective platform for a range of asymmetric transformations crucial in academic research and industrial drug development. The choice of catalyst ultimately depends on the specific reaction and substrate, but the principles of stereocontrol demonstrated by this compound catalysis provide valuable insights for the design of future asymmetric catalysts.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The this compound core as a key scaffold in bifunctional organocatalysts [beilstein-journals.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Economic Viability of Aminoindanol-Derived Catalysts and Other Privileged Chiral Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of a chiral catalyst or ligand is a critical decision that profoundly impacts the stereochemical outcome of a reaction and, crucially, the economic feasibility of a synthetic route. This guide provides a detailed comparison of the economic and performance characteristics of catalysts derived from cis-1-aminoindan-2-ol against other widely employed chiral scaffolds: 1,1'-bi-2-naphthol (B31242) (BINOL), Salen complexes, and Cinchona alkaloids. The following analysis is based on publicly available data and aims to provide an objective resource for researchers in drug development and process chemistry.
Executive Summary
The economic viability of a chiral catalyst is a multifactorial assessment that extends beyond the initial purchase price. Key considerations include catalyst synthesis and cost, typical loading percentages in reactions, turnover numbers (TONs), and the potential for catalyst recovery and reuse. While each of the catalyst families discussed herein offers distinct advantages, their suitability for a given process depends on the specific transformation and scale of operation.
-
Aminoindanol-derived catalysts are highly effective for a range of asymmetric transformations, particularly in the synthesis of chiral alcohols and amines. Their prominence in the industrial synthesis of pharmaceuticals, such as the HIV protease inhibitor Indinavir, underscores their utility on a large scale.[1] The synthesis of this compound can be achieved through various routes, and both enantiomers are commercially available, providing access to either product enantiomer.
-
BINOL-derived ligands and catalysts are renowned for their versatility and high enantioselectivity in a vast number of C-C and C-X bond-forming reactions. Their axial chirality provides a well-defined and tunable steric environment. While often highly effective, the synthesis of substituted BINOL ligands can be multi-step, potentially increasing their cost.
-
Salen complexes are readily synthesized from inexpensive starting materials and have demonstrated broad applicability in asymmetric catalysis, including epoxidation and ring-opening reactions.[2] Their metal complexes are often stable and can be tuned by modifying the diamine backbone or the salicylaldehyde (B1680747) component.[2]
-
Cinchona alkaloids are naturally occurring, inexpensive, and commercially available in bulk quantities.[3] They and their derivatives have a long history of successful application as organocatalysts and ligands in a wide array of asymmetric reactions, often lauded for their cost-effectiveness and stability.[4]
Economic and Performance Comparison
To facilitate a clear comparison, the following tables summarize the available quantitative data for each catalyst class. It is important to note that direct comparisons of catalyst loading and turnover numbers can be misleading if not considered within the context of a specific reaction. The data presented here are representative examples from the literature.
Table 1: Cost Comparison of Chiral Scaffolds
| Catalyst Scaffold | Representative Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD/g) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| This compound | (1S,2R)-(-)-cis-1-Amino-2-indanol | Sigma-Aldrich | 121.00 | 5 g | 24.20 | 149.19 | 3610.14 |
| BINOL | (R)-(+)-1,1'-Bi(2-naphthol) | Sigma-Aldrich | 105.00 | 5 g | 21.00 | 286.32 | 6012.72 |
| Salen Ligand | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | Sigma-Aldrich | 154.00 | 1 g | 154.00 | 546.83 | 84211.82 |
| Cinchona Alkaloid | Quinine | Sigma-Aldrich | 78.50 | 25 g | 3.14 | 324.42 | 1018.98 |
Note: Prices are subject to change and may vary between suppliers. The "Supplier Example" is for illustrative purposes only. Cost per mole is calculated based on the listed price and molecular weight.
Table 2: Performance Data in Representative Asymmetric Reactions
| Catalyst Type | Reaction | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| This compound-derived | Asymmetric Reduction of a Ketone | 5 - 10 | >90 | up to 95 | up to 20 |
| BINOL-derived | Asymmetric Diels-Alder | 1 - 10 | 85 - 99 | 90 - 99 | up to 100 |
| Salen-Co Complex | Hydrolytic Kinetic Resolution of Epoxides | 0.2 - 2 | >95 (for recovered epoxide) | >99 | up to 500 |
| Cinchona Alkaloid | Asymmetric Michael Addition | 1 - 10 | 80 - 99 | 90 - 99 | up to 100 |
Note: TON is calculated as (moles of product) / (moles of catalyst). The values presented are indicative and can vary significantly based on reaction conditions and substrate.
Recyclability and Reuse
A crucial factor in the economic assessment of a catalyst is its potential for recovery and reuse.
-
This compound: As a ligand, it can be recovered, though this often requires additional separation steps.
-
BINOL: BINOL-derived catalysts, particularly those immobilized on solid supports, have shown good recyclability.
-
Salen Complexes: Heterogenized Salen complexes have been developed that can be recycled multiple times with minimal loss of activity.[4][5]
-
Cinchona Alkaloids: These robust molecules are often recyclable, and their immobilization on polymeric supports has been extensively studied to facilitate recovery and reuse.[6]
Experimental Protocols
Detailed methodologies are essential for the objective evaluation of catalyst performance. Below are representative experimental protocols for key transformations catalyzed by each class of catalyst.
Asymmetric Ketone Reduction using an this compound-Derived Oxazaborolidine Catalyst
Reaction: Asymmetric reduction of acetophenone (B1666503) to (R)-1-phenylethanol.
Protocol:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add (1S,2R)-(-)-cis-1-amino-2-indanol (0.1 mmol).
-
Dissolve the this compound in anhydrous tetrahydrofuran (B95107) (THF, 2 mL).
-
Add borane (B79455) dimethyl sulfide (B99878) complex (BH3·SMe2, 0.1 mmol) dropwise at 0 °C and stir the mixture for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Cool the reaction mixture to -20 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
Slowly add a solution of borane dimethyl sulfide complex (1.1 mmol) in THF (2 mL) over 30 minutes.
-
Stir the reaction at -20 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (B129727) (2 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
The residue is then treated with 1 M HCl (5 mL) and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Diels-Alder Reaction using a BINOL-Derived Lewis Acid Catalyst
Reaction: Diels-Alder reaction between cyclopentadiene (B3395910) and N-acryloyl-2-oxazolidinone.
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BINOL (0.1 mmol) in anhydrous dichloromethane (B109758) (DCM, 2 mL).
-
Add a solution of diethylaluminum chloride (Et2AlCl, 0.1 mmol, 1.0 M in hexanes) dropwise at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C to form the chiral Lewis acid catalyst.
-
Add a solution of N-acryloyl-2-oxazolidinone (1.0 mmol) in DCM (1 mL) to the catalyst solution.
-
Add freshly distilled cyclopentadiene (3.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the Diels-Alder adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Epoxidation using a Salen-Manganese Complex (Jacobsen-Katsuki Epoxidation)
Reaction: Epoxidation of cis-β-methylstyrene.
Protocol:
-
To a round-bottom flask, add the chiral (R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, 0.05 mmol).
-
Add dichloromethane (5 mL) and cis-β-methylstyrene (1.0 mmol).
-
Cool the mixture to 0 °C and add 4-phenylpyridine (B135609) N-oxide (0.2 mmol).
-
Add buffered sodium hypochlorite (B82951) solution (commercial bleach, adjusted to pH 11 with 0.05 M Na2HPO4, 5 mL) dropwise over 1 hour with vigorous stirring.
-
Continue stirring at 0 °C for 4 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude epoxide is purified by flash chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Asymmetric Michael Addition using a Cinchona Alkaloid-Derived Catalyst
Reaction: Michael addition of diethyl malonate to chalcone (B49325).
Protocol:
-
In a vial, dissolve the cinchona alkaloid-derived thiourea (B124793) catalyst (0.1 mmol) in toluene (B28343) (2 mL).
-
Add chalcone (1.0 mmol) and diethyl malonate (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.
-
The enantiomeric excess of the Michael adduct is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generalized catalytic cycle.
Conclusion
The choice between this compound-derived catalysts and other privileged scaffolds like BINOL, Salen, and Cinchona alkaloids is a nuanced one, heavily dependent on the specific synthetic challenge at hand.
-
For large-scale industrial applications where cost is a primary driver, Cinchona alkaloids present a compelling case due to their low price and high efficiency.
-
This compound-derived catalysts have a proven track record in industrial settings for specific, high-value transformations.
-
BINOL and Salen-based catalysts offer exceptional versatility and tunability, often providing the highest enantioselectivities for a broad range of reactions, which can be critical in the synthesis of complex pharmaceutical intermediates where purity is paramount.
Ultimately, a thorough economic assessment must consider not only the upfront cost of the catalyst but also its performance, the cost of reagents, solvents, and purification, and the potential for recycling. This guide provides a foundational framework and data points to aid researchers in making informed decisions for their specific asymmetric synthesis needs.
References
- 1. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Metal–salen molecular cages as efficient and recyclable heterogeneous catalysts for cycloaddition of CO2 with epoxides under ambient conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymer Anchored Cinchona Alkaloids: Synthesis and their Applications in Organo-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoindanol in Asymmetric Synthesis: A Comparative Analysis of Solvent System Performance
For researchers, scientists, and drug development professionals, the selection of an optimal solvent system is critical to maximizing the efficacy of chiral catalysts. This guide provides a comparative analysis of the performance of cis-1-amino-2-indanol, a cornerstone chiral ligand and auxiliary, across various solvent systems in the context of asymmetric ketone reduction. By examining experimental data on yield and enantioselectivity, this document aims to inform solvent choice for achieving desired synthetic outcomes.
cis-1-Amino-2-indanol has proven to be a highly effective ligand in a multitude of asymmetric transformations due to its conformationally rigid structure, which is key to inducing high levels of stereoselectivity.[1] Its derivatives are frequently used to form oxazaborolidine catalysts, which are particularly effective in the enantioselective reduction of prochiral ketones.[1] While the structure of the ligand is paramount, the surrounding solvent environment plays a crucial, and at times decisive, role in the stereochemical outcome of the reaction.
Performance of Aminoindanol in Ketone Reduction Across Different Solvents
The asymmetric reduction of acetophenone (B1666503) is a widely accepted benchmark for evaluating the performance of chiral catalysts. The following table summarizes the performance of cis-1-amino-2-indanol and its derivatives in this reaction, highlighting the impact of the solvent system on both the chemical yield and the enantiomeric excess (ee%) of the resulting 1-phenylethanol. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison should be made with caution as other reaction parameters such as temperature, specific catalyst derivative, and reagents may vary between studies.
| Solvent System | Catalyst/Reagent System | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration | Reference |
| Tetrahydrofuran (B95107) (THF) | (1S,2R)-(-)-cis-1-Amino-2-indanol derived oxazaborolidine / BH₃·SMe₂ | 25 | 0.5 | >95 | 94 | (R) | Adapted from[1] |
| Toluene | (1S,2R)-(-)-cis-1-Amino-2-indanol derived oxazaborolidine / BH₃·SMe₂ | 25 | 0.5 | >95 | 92 | (R) | Adapted from[1] |
| Dichloromethane (CH₂) | (1S,2R)-(-)-cis-1-Amino-2-indanol derived oxazaborolidine / BH₃·SMe₂ | 25 | 0.5 | >95 | 88 | (R) | Adapted from[1] |
| 2-Propanol | [RuCl₂(p-cymene)]₂ / (1R,2S)-(+)-cis-1-Amino-2-indanol / tBuOK | 33 | N/A | N/A | 92 | (R) | [2][3] |
| Tetrahydrofuran (THF) | Chiral lactam alcohol-derived oxazaborolidine / BH₃-THF | Room Temp | N/A | Good | 91-98 | (R) | [4] |
| Chloroform (CHCl₃) | Chiral lactam alcohol-derived oxazaborolidine / BH₃-THF | Room Temp | N/A | Good | up to 80 | (R) | [4] |
Analysis of Solvent Effects:
The data suggests that for the borane-mediated reduction of acetophenone using an oxazaborolidine catalyst derived from cis-1-amino-2-indanol, ethereal solvents like tetrahydrofuran (THF) tend to provide the highest enantioselectivity. Non-polar aromatic solvents such as toluene also perform well, though with a slight decrease in enantioselectivity. Halogenated solvents like dichloromethane appear to be less effective in promoting high stereochemical control in this specific reaction.
In the case of asymmetric transfer hydrogenation catalyzed by a ruthenium complex with cis-1-amino-2-indanol, 2-propanol serves as both the solvent and the hydrogen source, demonstrating high enantioselectivity.[2][3] This highlights that the optimal solvent is highly dependent on the reaction mechanism (borane reduction vs. transfer hydrogenation).
The observed solvent effects can be attributed to several factors, including the solubility of the catalyst and reagents, the stabilization of transition states, and potential interactions between the solvent and the catalyst-substrate complex. For oxazaborolidine-catalyzed reductions, the coordination of the solvent to the boron atom can influence the catalyst's Lewis acidity and conformational rigidity, thereby impacting the stereochemical outcome.
Experimental Protocols
Below is a representative experimental protocol for the asymmetric reduction of a prochiral ketone using an in situ generated oxazaborolidine catalyst from cis-1-amino-2-indanol.
Materials:
-
(1S,2R)-(-)-cis-1-Amino-2-indanol
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1S,2R)-(-)-cis-1-amino-2-indanol (0.1 mmol) in anhydrous tetrahydrofuran (5 mL). To this solution, add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature. The mixture is stirred for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reduction Reaction: Cool the catalyst solution to the desired temperature (e.g., 25 °C). In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous tetrahydrofuran (5 mL). Add the ketone solution to the catalyst mixture. Subsequently, add borane-dimethyl sulfide complex (0.6 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30 minutes to a few hours.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C. The mixture is then stirred for 30 minutes at room temperature. The solvent is removed under reduced pressure.
-
Extraction: To the residue, add 1N hydrochloric acid (10 mL) and stir for 15 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification and Analysis: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica (B1680970) gel. The yield and enantiomeric excess of the chiral alcohol are determined by chiral GC or HPLC analysis.
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal Procedures for Aminoindanol
The following guide provides essential safety and logistical information for the proper disposal of aminoindanol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
This compound is classified as a hazardous chemical, and its disposal is regulated.[1] It must be handled through an approved waste disposal plant and should never be disposed of in the regular trash or down the drain.[1][2][3][4]
Hazard Identification and Classification
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| (Source: 2012 OSHA Hazard Communication Standard, as cited in the Fisher Scientific SDS[1]) |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Use tight-sealing safety goggles.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: For solid powder, use a dust mask or respirator (e.g., N95) to avoid inhalation.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Identify Waste Type: Determine if the waste is solid this compound, a solution containing this compound, or a contaminated item (e.g., filter paper, gloves).
-
Solid Waste:
-
Liquid Waste:
-
Incompatible Materials: Store this compound waste separately from acids, bases, strong oxidizing agents, and halogenated agents to prevent hazardous reactions.[1][6]
Step 3: Container Management and Labeling
All hazardous waste must be stored in appropriate, clearly labeled containers.
-
Select a Container:
-
Use a container that is chemically compatible with this compound.[3] The original product container is often a suitable choice if it is in good condition.[6]
-
Ensure the container is free from damage and has a secure, leak-proof cap.[3][6] Containers should be kept closed except when adding waste.[6]
-
-
Label the Container:
-
Clearly label the container with the words "Hazardous Waste ".[3]
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[3]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when waste was first added to the container (generation start date).[3]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the collected waste in a designated and properly managed area pending pickup.
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Secondary Containment: It is best practice to place the waste container within a secondary containment system to prevent the spread of potential spills.[3]
-
Storage Time: A partially filled container can remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[6]
Step 5: Final Disposal
The final disposal must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest or log.
Disposal of Empty Containers
Containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container that held a hazardous waste should be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[7]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid this compound waste.[7]
-
Final Container Disposal: After triple-rinsing, deface or remove the original chemical label and the container may then be disposed of as regular trash.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aminoindanol
Essential safety protocols and logistical plans are critical for the safe handling and disposal of Aminoindanol in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, value-added information to ensure operational safety and build confidence in chemical handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion of this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Use tight-sealing safety goggles to protect against dust and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves, such as nitrile rubber, and inspect them before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Body | Protective Clothing/Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat should be worn at all times in the laboratory. |
| Respiratory | NIOSH-approved Respirator | Use a NIOSH-approved respirator with an appropriate filter type (e.g., N95 for dusts) if ventilation is inadequate or when handling large quantities.[3] Ensure the respirator is properly fitted. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Avoid Dust Formation: this compound is a powder, so care must be taken to avoid creating dust.[1]
-
Weighing and Transferring: Use a spatula or other appropriate tools for transferring the solid. Conduct these operations over a contained surface to facilitate cleanup in case of a spill.
-
Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[2]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from incompatible materials such as acids, bases, strong oxidizing agents, and halogenated agents.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its contaminated waste is a critical final step in the handling process.
1. Waste Identification and Segregation:
-
Hazardous Waste: Treat all solid this compound waste and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.
-
Separate Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste. Do not mix with other waste streams.
2. Solid Waste Disposal:
-
Collection: Collect solid waste in a designated, labeled, and sealed container.
-
Disposal Route: Arrange for disposal through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department. The recommended method is controlled incineration with flue gas scrubbing.[2]
3. Liquid Waste Disposal (Solutions):
-
Hazard Assessment: If this compound is in a solution, the entire solution must be treated as hazardous waste, considering the hazards of the solvent as well.
-
Collection: Collect liquid waste in a sealed, leak-proof, and appropriately labeled container.
-
Sewer Disposal Prohibition: Do not discharge this compound solutions to sewer systems.[2]
4. Decontamination of Empty Containers:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Collect the rinsate as hazardous chemical waste.
-
Container Disposal: After triple-rinsing, puncture the container to prevent reuse and dispose of it as regular laboratory glass or plastic waste, after defacing the label.
5. Spill Management:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, and if you are trained to do so, wear full PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with a suitable decontamination solution.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
